Product packaging for Imidazo[1,5-a]pyridine(Cat. No.:CAS No. 274-47-5)

Imidazo[1,5-a]pyridine

Cat. No.: B1214698
CAS No.: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119858. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine
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InChI

InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H
Source PubChem
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InChI Key

JMANUKZDKDKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20297970
Record name Imidazo[1,5-a]pyridine
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Molecular Weight

118.14 g/mol
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CAS No.

274-47-5
Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Foundational & Exploratory

A Technical Guide to the Novel One-Pot Synthesis of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry for the development of therapeutics targeting a wide range of diseases. Consequently, the development of efficient and versatile synthetic methodologies to access this core structure is of paramount importance. This technical guide provides an in-depth overview of recent advancements in the one-pot synthesis of this compound derivatives, focusing on methodologies that offer high atom economy, operational simplicity, and broad substrate scope.

Introduction to Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are bicyclic 5-6 fused heterocyclic systems containing a bridgehead nitrogen atom. This structural feature imparts specific conformational rigidity and electronic properties that are crucial for their interaction with biological targets. The development of novel synthetic routes, particularly one-pot multicomponent reactions, has significantly accelerated the exploration of the chemical space around this scaffold, leading to the discovery of potent drug candidates.[1][2]

One-Pot Synthetic Strategies

Recent research has focused on the development of one-pot syntheses that allow for the construction of the this compound core from simple and readily available starting materials in a single synthetic operation. These methods are highly desirable as they reduce the number of purification steps, save time and resources, and are generally more environmentally benign than traditional multi-step syntheses. Key strategies that have emerged include iodine-mediated reactions, transition-metal-catalyzed cyclizations, and multicomponent approaches.[3][4][5]

Iodine-Mediated Oxidative Annulation

A notable one-pot method involves the iodine-mediated synthesis of 3-phenyl-1-(phenylthio)this compound analogs. This approach utilizes 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct C-N and C-S bonds simultaneously under mild reaction conditions.[6][7] This method is characterized by its high atom utilization and the use of convenient and easily accessible starting materials.[6]

Experimental Protocol: Iodine-Mediated Synthesis

To a solution of 2-aminomethylpyridine (1.0 mmol) and benzaldehyde (B42025) (0.5 mmol) in DMF (2 mL) in a sealed tube, iodine (0.1 mmol) and TBHP (0.5 mmol) are added. The mixture is stirred at 100 °C for 2 hours. Subsequently, sodium benzenesulfinate (B1229208) (1.0 mmol), iodine (0.5 mmol), and triphenylphosphine (B44618) (1.0 mmol) are added, and the mixture is stirred for an additional 2 hours at 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-phenyl-1-(phenylthio)this compound derivative.[7]

Quantitative Data for Iodine-Mediated Synthesis

EntryBenzaldehyde DerivativeSodium Benzenesulfinate DerivativeYield (%)
14-ChlorobenzaldehydeSodium benzenesulfinate72
24-(tert-butyl)benzaldehydeSodium benzenesulfinate46
34-ChlorobenzaldehydeSodium 4-methylbenzenesulfinate68
44-BromobenzaldehydeSodium benzenesulfinateNot Specified
53-NitrobenzaldehydeSodium benzenesulfinate61

Data extracted from representative examples.[6]

Plausible Reaction Mechanism

G cluster_step1 Step 1: Imine Formation and Oxidation cluster_step2 Step 2: Cyclization and Aromatization cluster_step3 Step 3: C-S Bond Formation 2-aminomethylpyridine 2-aminomethylpyridine Imine_Intermediate Imine Intermediate 2-aminomethylpyridine->Imine_Intermediate Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Intermediate Oxidized_Intermediate Oxidized Intermediate Imine_Intermediate->Oxidized_Intermediate I2/TBHP Cyclized_Intermediate Cyclized Dihydroimidazo- [1,5-a]pyridine Oxidized_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Aromatized_Product This compound Intermediate Cyclized_Intermediate->Aromatized_Product Oxidation Final_Product 3-phenyl-1-(phenylthio)imidazo [1,5-a]pyridine Aromatized_Product->Final_Product I2, PPh3 Sodium_benzenesulfinate Sodium benzenesulfinate Sodium_benzenesulfinate->Final_Product

Caption: Plausible reaction pathway for the iodine-mediated one-pot synthesis.

Transition-Metal-Free sp3 C–H Amination

Another efficient one-pot approach involves a transition-metal-free sp3 C–H amination reaction for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[3] This iodine-mediated oxidative annulation proceeds in the presence of sodium acetate (NaOAc) and is operationally simple, scalable, and affords a variety of derivatives in good yields.[3]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful tool for the rapid construction of complex molecules like imidazo[1,5-a]pyridines from simple and readily available starting materials in a single step.[8] An example is the Ugi-azide four-component reaction (azido-Ugi 4CR) followed by a cyclization step to produce tetrazole-linked imidazo[1,5-a]pyridines.[4][9]

Experimental Protocol: Ugi-Azide Reaction and Cyclization

Step 1: Ugi-Azide Reaction. To a solution of the aldehyde (1.0 mmol) in methanol (B129727) (2 mL), tritylamine (B134856) (1.0 mmol), the isocyanide (1.0 mmol), and azidotrimethylsilane (B126382) (1.0 mmol) are added sequentially at room temperature. The reaction mixture is stirred for 18 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Ugi product.[9]

Step 2: Deprotection and Cyclization. The Ugi product is then subjected to deprotection and a subsequent acetic anhydride-mediated N-acylation–cyclization process to afford the final tetrazolylthis compound.[4]

Workflow for Ugi-Azide Based Synthesis

G Start Ugi_Reaction Ugi-Azide 4CR (Aldehyde, Amine, Isocyanide, Azide) Start->Ugi_Reaction Deprotection Deprotection Ugi_Reaction->Deprotection Cyclization N-acylation and Cyclization (Acetic Anhydride) Deprotection->Cyclization Final_Product 1-Tetrazolylimidazo [1,5-a]pyridine Cyclization->Final_Product

Caption: Workflow for the synthesis of 1-tetrazolylimidazo[1,5-a]pyridines.

Copper-Catalyzed Syntheses

Copper catalysis has been extensively used for the synthesis of imidazo[1,5-a]pyridines. These methods often involve aerobic oxidative C-H amination or transannulation reactions.[2][10] For instance, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines using oxygen as the sole oxidant.[5][10]

Other Notable One-Pot Methodologies

Several other innovative one-pot syntheses have been reported, including:

  • Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) catalyzed Ritter-type reactions of pyridinylmethanol and aryl/alkylnitrile derivatives.[11]

  • Propane phosphoric acid anhydride (B1165640) (T3P) mediated synthesis from carboxylic acids and 2-methylaminopyridines.[12]

  • Cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) medium.[13]

Conclusion

The development of novel one-pot synthetic methodologies has significantly advanced the field of heterocyclic chemistry, particularly in the synthesis of medicinally relevant scaffolds like imidazo[1,5-a]pyridines. The strategies highlighted in this guide, including iodine-mediated reactions, multicomponent reactions, and copper-catalyzed processes, offer efficient, atom-economical, and operationally simple routes to a diverse range of this compound derivatives. These advancements are crucial for accelerating drug discovery and development programs by providing rapid access to novel chemical entities for biological screening. Further research in this area is expected to focus on the development of even more sustainable and versatile synthetic methods, potentially utilizing flow chemistry and other enabling technologies.

References

Metal-Free Pathways to Substituted Imidazo[1,5-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic and structural properties have made it a focal point in medicinal chemistry and materials science. While traditional syntheses of this core often rely on transition-metal catalysis, there is a growing demand for more sustainable, cost-effective, and environmentally benign metal-free approaches. This technical guide provides an in-depth overview of contemporary metal-free methodologies for the synthesis of substituted imidazo[1,5-a]pyridines, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways.

C–H Functionalization for Methylene (B1212753) Insertion: A Metal-Free Approach

A notable metal-free strategy for the synthesis of bis-imidazo[1,5-a]pyridyl methanes involves the C–H functionalization of imidazo[1,5-a]pyridines using aldehydes. This method utilizes formaldehyde (B43269) or other aldehydes as both a reactant and sometimes a solvent, providing a direct and atom-economical route to methylene-bridged bis-heteroarenes. These products have shown potential as ligands in further chemical transformations.[1][2]

Quantitative Data Summary

The following table summarizes the substrate scope for the metal-free methylene insertion reaction between various substituted imidazo[1,5-a]pyridines and aldehydes. The reactions are generally carried out at room temperature and afford moderate to good yields.

EntryThis compound Substrate (1)Aldehyde (2)ProductYield (%)
13-Phenylthis compound (B186794)FormaldehydeBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane85
23-(Pyridin-2-yl)this compoundFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane (3b)83[1]
33-(Perfluorophenyl)this compoundFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3c)79[1]
43-(3-Nitrophenyl)this compoundFormaldehydeBis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3h)71[1]
53-(3-Fluorophenyl)this compound3-Fluorobenzaldehyde3-(3-Fluorophenyl)-1-((3-fluorophenyl)(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methyl)this compound (3y)65[2]
Experimental Protocol: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane

To a solution of 3-phenylthis compound (0.52 mmol, 1.0 equiv) in ethanol (B145695) (0.5 mL, if required), formaldehyde (37% in water, 12.36 mmol, 1.0 mL) is added.[1][2] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the reaction is quenched with water. The resulting solid is then collected by filtration, washed with water, and dried to afford the desired product.

Experimental Workflow

experimental_workflow_CH_functionalization start Start reactants This compound (1.0 equiv) + Aldehyde (excess) start->reactants solvent Ethanol (optional) reactants->solvent stirring Stir at Room Temperature reactants->stirring solvent->stirring monitoring Monitor by TLC stirring->monitoring workup Evaporate Solvent Quench with Water monitoring->workup Reaction Complete filtration Filter and Wash with Water workup->filtration product Final Product filtration->product

Metal-Free C-H Functionalization Workflow

Iodine-Mediated sp³ C–H Amination for this compound Synthesis

Another effective metal-free approach involves an iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.[3] This one-pot reaction proceeds via an sp³ C–H amination and provides a straightforward route to a variety of substituted imidazo[1,5-a]pyridines. The use of molecular iodine as the promoter makes this a cost-effective and operationally simple method that is also scalable.

Quantitative Data Summary

The following table presents the substrate scope for the iodine-mediated synthesis of imidazo[1,5-a]pyridines, showcasing the versatility of this method with different substituted 2-pyridyl ketones and benzylamines.

Entry2-Pyridyl KetoneBenzylamineProductYield (%)
1Phenyl(pyridin-2-yl)methanoneBenzylamine3-Phenyl-1-benzylthis compound85
2Phenyl(pyridin-2-yl)methanone4-Methylbenzylamine3-Phenyl-1-(4-methylbenzyl)this compound82
3(4-Chlorophenyl)(pyridin-2-yl)methanoneBenzylamine3-(4-Chlorophenyl)-1-benzylthis compound88
4Di-2-pyridyl ketoneBenzylamine1-Benzyl-3-(pyridin-2-yl)this compound75
5Di-2-pyridyl ketone4-Methoxybenzylamine1-(4-Methoxybenzyl)-3-(pyridin-2-yl)this compound72
Experimental Protocol: General Procedure for Iodine-Mediated Synthesis

A mixture of the 2-pyridyl ketone (0.5 mmol), the corresponding alkylamine (0.6 mmol), molecular iodine (I₂) (1.0 mmol), and sodium acetate (B1210297) (NaOAc) (1.0 mmol) in 1,4-dioxane (B91453) (3 mL) is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure this compound derivative.

Proposed Reaction Mechanism

reaction_mechanism_iodine_mediated cluster_start Starting Materials cluster_intermediates Reaction Intermediates ketone 2-Pyridyl Ketone imine Imine Formation ketone->imine amine Alkylamine amine->imine iodination α-Iodination imine->iodination I₂, NaOAc cyclization Intramolecular Nucleophilic Substitution iodination->cyclization oxidation Oxidative Aromatization cyclization->oxidation -HI product This compound oxidation->product -HI

Iodine-Mediated Synthesis Mechanism

Denitrogenative Transannulation of Pyridotriazoles with Nitriles

A metal-free synthesis of imidazo[1,5-a]pyridines can also be achieved through the denitrogenative transannulation of pyridotriazoles with nitriles.[4] This reaction is effectively catalyzed by boron trifluoride etherate (BF₃·Et₂O) and proceeds in good to excellent yields. A key aspect of this methodology is the crucial role of the solvent system, a combination of dichlorobenzene and dichloroethane, in achieving high product yields.

Quantitative Data Summary

The table below highlights the scope of the denitrogenative transannulation reaction with various nitriles.

EntryPyridotriazoleNitrileProductYield (%)
1Pyrido[1,2-d][1][2][3]triazoleBenzonitrile3-Phenylthis compound95
2Pyrido[1,2-d][1][2][3]triazoleAcetonitrile3-Methylthis compound85
3Pyrido[1,2-d][1][2][3]triazole4-Chlorobenzonitrile3-(4-Chlorophenyl)this compound92
4Pyrido[1,2-d][1][2][3]triazolePropionitrile3-Ethylthis compound88
56-Methylpyrido[1,2-d][1][2][3]triazoleBenzonitrile7-Methyl-3-phenylthis compound90
Experimental Protocol: General Procedure for Denitrogenative Transannulation

To a solution of the pyridotriazole (0.5 mmol) in a mixture of dichlorobenzene (1.0 mL) and dichloroethane (1.0 mL) is added the nitrile (1.0 mmol) followed by boron trifluoride etherate (BF₃·Et₂O) (0.6 mmol). The reaction mixture is heated at 120 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired this compound.

Logical Relationship of the Reaction

logical_relationship_transannulation start_materials Pyridotriazole + Nitrile intermediate [3+2] Cycloaddition Intermediate start_materials->intermediate Catalyzed by catalyst BF₃·Et₂O catalyst->intermediate solvent Dichlorobenzene/ Dichloroethane conditions Heat (120 °C) solvent->conditions conditions->intermediate n2_extrusion Nitrogen Extrusion (-N₂) intermediate->n2_extrusion product This compound n2_extrusion->product

Denitrogenative Transannulation Pathway

Conclusion

The development of metal-free synthetic routes to substituted imidazo[1,5-a]pyridines represents a significant advancement in sustainable organic synthesis. The methodologies presented herein, including C-H functionalization, iodine-mediated C-H amination, and denitrogenative transannulation, offer versatile and efficient alternatives to traditional metal-catalyzed reactions. These approaches provide access to a wide range of substituted imidazo[1,5-a]pyridines, which are valuable building blocks for the development of new pharmaceuticals and functional materials. The detailed protocols and data provided in this guide are intended to facilitate the adoption and further exploration of these powerful synthetic strategies by the scientific community.

References

The Future of N-Heterocycle Synthesis: An In-depth Technical Guide to the Electrochemical Synthesis of Functionalized Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its wide range of biological activities and unique photophysical properties.[1][2][3] Traditional synthetic routes to these valuable compounds often rely on harsh reagents, stoichiometric oxidants, and multi-step procedures.[4][5] In recent years, electrochemical synthesis has emerged as a powerful and sustainable alternative, offering a greener, more efficient, and often more selective approach to the construction and functionalization of these important N-heterocycles.[6][7][8] This technical guide provides a comprehensive overview of the core principles, key methodologies, and practical applications of electrochemical synthesis in the context of functionalized imidazo[1,5-a]pyridines.

The Electrochemical Advantage in Heterocyclic Chemistry

Electro-organic synthesis utilizes electrons as "traceless" reagents, replacing hazardous and waste-generating chemical oxidants or reductants.[6][7] This intrinsic advantage leads to higher atom economy and a significantly improved environmental footprint.[7] Reactions are typically conducted under mild conditions, at ambient temperature and pressure, enhancing functional group tolerance and reducing the risk of side reactions.[7][9] Furthermore, the reaction rate and selectivity can be finely tuned by controlling the electrode potential, offering a level of control often unattainable in conventional synthesis.[7]

Core Electrochemical Strategies for this compound Synthesis

The electrochemical synthesis of functionalized imidazo[1,5-a]pyridines can be broadly categorized into two main strategies: de novo synthesis of the heterocyclic core and post-synthetic functionalization of a pre-existing this compound ring system.

De Novo Synthesis: Building the this compound Core

Electrochemical methods have been successfully employed for the construction of the this compound skeleton through innovative annulation and multicomponent reactions.

1. Electrochemical [4+1] Tandem sp³(C-H) Double Amination

A notable example is the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines from acetophenones and pyridine (B92270) ethylamines.[4] This method avoids the conventional multi-step preparation of these valuable compounds.[4] The reaction proceeds via a tandem sp³(C-H) double amination, mediated by ammonium (B1175870) iodide as a redox catalyst.[4]

Table 1: Electrochemical Synthesis of 3-Acyl-Imidazo[1,5-a]pyridines [4]

EntryAcetophenone DerivativePyridine Ethylamine DerivativeProductYield (%)
1Acetophenone2-(2-aminoethyl)pyridine (B145717)3-Benzoyl-imidazo[1,5-a]pyridine75
24'-Methylacetophenone2-(2-aminoethyl)pyridine3-(4-Methylbenzoyl)-imidazo[1,5-a]pyridine82
34'-Methoxyacetophenone2-(2-aminoethyl)pyridine3-(4-Methoxybenzoyl)-imidazo[1,5-a]pyridine78
44'-Chloroacetophenone2-(2-aminoethyl)pyridine3-(4-Chlorobenzoyl)-imidazo[1,5-a]pyridine65
5Acetophenone2-(2-aminoethyl)-6-methylpyridine3-Benzoyl-7-methyl-imidazo[1,5-a]pyridine72

Experimental Protocol: Synthesis of 3-Benzoyl-imidazo[1,5-a]pyridine [4]

  • Cell: Undivided three-necked flask (10 mL).

  • Anode: Graphite rod.

  • Cathode: Platinum plate.

  • Reactants: Acetophenone (0.2 mmol), 2-(2-aminoethyl)pyridine (0.4 mmol, 2 equiv).

  • Mediator/Electrolyte: NH₄I (0.3 mmol, 1.5 equiv).

  • Solvent: DMA (3 mL).

  • Current: Constant current of 10 mA.

  • Temperature: 80 °C.

  • Time: 16 h.

  • Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Logical Workflow for [4+1] Tandem Amination

Caption: Workflow of the electrochemical tandem amination.

2. Three-Component Cyanation Cascade

Another innovative approach is the electrochemical three-component synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (B1210189) (NH₄SCN).[6][10] In this process, NH₄SCN uniquely serves as both the supporting electrolyte and the cyanide source.[10] The reaction proceeds through an electrochemical oxidation of the thiocyanate anion to generate the cyanating species in situ.[10]

Table 2: Three-Component Synthesis of 1-Cyano-Imidazo[1,5-a]pyridines [10]

EntryPyridine-2-carboxaldehydeAmineProductYield (%)
1Pyridine-2-carboxaldehydeBenzylamine1-Cyano-3-phenyl-imidazo[1,5-a]pyridine85
2Pyridine-2-carboxaldehyde4-Methylbenzylamine1-Cyano-3-(4-methylphenyl)-imidazo[1,5-a]pyridine88
3Pyridine-2-carboxaldehyde4-Methoxybenzylamine1-Cyano-3-(4-methoxyphenyl)-imidazo[1,5-a]pyridine82
46-Methylpyridine-2-carboxaldehydeBenzylamine1-Cyano-7-methyl-3-phenyl-imidazo[1,5-a]pyridine79
5Pyridine-2-carboxaldehydeCyclohexylamine1-Cyano-3-cyclohexyl-imidazo[1,5-a]pyridine75

Experimental Protocol: Synthesis of 1-Cyano-3-phenyl-imidazo[1,5-a]pyridine [10]

  • Cell: Undivided cell.

  • Anode: Graphite.

  • Cathode: Platinum.

  • Reactants: Pyridine-2-carboxaldehyde (1 mmol), Benzylamine (1.2 mmol).

  • Electrolyte/Reagent: NH₄SCN (2 mmol).

  • Solvent: DMSO (5 mL).

  • Current: Constant current of 10 mA.

  • Temperature: 60 °C.

  • Time: 6 h.

  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Proposed Signaling Pathway for Cyanation Cascade

Caption: Pathway for the three-component cyanation reaction.

Post-Synthetic Functionalization

Electrochemical methods are also highly effective for the direct C-H functionalization of the this compound core, allowing for the late-stage introduction of various substituents without the need for pre-functionalized starting materials.

C-H Aminomethylation

The electrochemical cross-coupling between imidazo[1,5-a]pyridines and N,N-dimethylanilines provides a mild and environmentally friendly route to C-H aminomethylated products.[11][12] This metal-free approach proceeds via anodic oxidation.[11]

Table 3: Electrochemical C-H Aminomethylation of Imidazo[1,5-a]pyridines [12]

EntryThis compoundN,N-dimethylanilineProductYield (%)
13-Phenyl-imidazo[1,5-a]pyridineN,N,4-trimethylaniline1-((4-(dimethylamino)phenyl)(methyl)amino)methyl-3-phenyl-imidazo[1,5-a]pyridine85
23-(4-Methoxyphenyl)-imidazo[1,5-a]pyridineN,N,4-trimethylaniline1-((4-(dimethylamino)phenyl)(methyl)amino)methyl-3-(4-methoxyphenyl)-imidazo[1,5-a]pyridine82
33-(4-Chlorophenyl)-imidazo[1,5-a]pyridineN,N,4-trimethylaniline1-((4-(dimethylamino)phenyl)(methyl)amino)methyl-3-(4-chlorophenyl)-imidazo[1,5-a]pyridine75
43-Phenyl-imidazo[1,5-a]pyridineN,N-dimethylaniline1-((dimethylamino)phenyl)methyl-3-phenyl-imidazo[1,5-a]pyridine78

Experimental Protocol: C-H Aminomethylation [12]

  • Cell: Undivided cell.

  • Anode: Graphite.

  • Cathode: Nickel.

  • Reactants: this compound (0.5 mmol, 1 equiv), N,N-dimethyl-p-toluidine (1 mmol, 2 equiv).

  • Electrolyte: nBu₄NBF₄ (0.25 mmol, 0.5 equiv).

  • Additive: CH₃COOH (1 mmol, 2 equiv).

  • Solvent: CH₃CN (5 mL).

  • Current: Constant current.

  • Work-up: Standard aqueous work-up followed by purification by column chromatography.

Mechanism of C-H Aminomethylation

G cluster_reaction Reaction Pathway Aniline_ox N,N-dimethylaniline → Radical Cation (I) Radical_Cation Radical Cation (I) Aniline_ox->Radical_Cation Carbon_Radical α-amino Carbon Radical (II) Radical_Cation->Carbon_Radical - H⁺ Iminium_Ion Iminium Cation (III) Carbon_Radical->Iminium_Ion - e⁻ (Anode) Addition Electrophilic Addition Iminium_Ion->Addition Imidazopyridine This compound Imidazopyridine->Addition Product Aminomethylated Product Addition->Product - H⁺

Caption: Plausible mechanism for electrochemical C-H aminomethylation.

Conclusion and Future Outlook

Electrochemical synthesis represents a paradigm shift in the preparation of functionalized imidazo[1,5-a]pyridines. The methods highlighted in this guide demonstrate the potential of electrochemistry to provide access to complex molecular architectures with high efficiency, selectivity, and sustainability. As the field continues to evolve, we can anticipate the development of even more sophisticated electrochemical transformations, including enantioselective syntheses and the construction of increasingly complex drug-like molecules. For researchers in drug discovery and development, embracing these green and powerful synthetic tools will be crucial for accelerating the discovery of new therapeutics based on the versatile this compound scaffold.

References

An In-depth Technical Guide to Iodine-Mediated Cyclization for Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient one-pot method for synthesizing 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs through an iodine-mediated reaction. This approach offers several advantages, including mild reaction conditions, a broad substrate scope, high atom economy, and the use of readily accessible starting materials. The this compound core is a significant scaffold in medicinal chemistry, appearing in compounds with anti-inflammatory, anti-cancer, and anti-tumor activities, as well as potential treatments for neurodegenerative diseases.[1]

Overview of the Synthetic Strategy

The synthesis involves a one-pot, three-component reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[1] The key steps involve the construction of C-N and C-S bonds in a sequential manner, facilitated by molecular iodine. This methodology stands out from conventional methods that often require harsh reagents like trifluoromethanesulfonic anhydride.[1]

Reaction Mechanism

The proposed reaction mechanism for this iodine-mediated cyclization proceeds through several key steps. Initially, 2-aminomethylpyridine reacts with benzaldehyde (B42025) to form a Schiff base intermediate. Subsequent iodine-mediated oxidative C-H amination leads to the formation of the this compound ring. The final step involves the introduction of the phenylthio group at the 1-position.

Below is a diagram illustrating the proposed reaction pathway:

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: C-S Bond Formation 2_aminomethylpyridine 2-Aminomethylpyridine Imine Schiff Base Intermediate 2_aminomethylpyridine->Imine + Benzaldehyde Benzaldehyde Benzaldehyde Cyclized_Intermediate Dihydrothis compound Imine->Cyclized_Intermediate Iodine (I2) Imidazo_pyridine This compound Cyclized_Intermediate->Imidazo_pyridine Oxidation Final_Product 3-phenyl-1-(phenylthio)this compound Imidazo_pyridine->Final_Product + Sodium Benzenesulfinate (B1229208) + Iodine (I2) Sodium_benzenesulfinate Sodium Benzenesulfinate

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocols

General Procedure for the Synthesis of 3-phenyl-1-(phenylthio)this compound Analogs

The following protocol is a general method for the one-pot synthesis of the target compounds.[1]

Materials:

  • Pyridin-2-ylmethanamine (B45004) (1a)

  • Benzaldehyde (2a)

  • Sodium benzenesulfinate (3a)

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Triphenylphosphine (PPh₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated Na₂S₂O₃ solution

Procedure:

  • To a reaction tube, add pyridin-2-ylmethanamine (1a, 1 mmol), benzaldehyde (2a, 0.5 mmol), and iodine (0.1 mmol) in DMF (3 mL).

  • Add TBHP (1.0 eq., based on 2a) to the mixture.

  • Stir the mixture at 100 °C for 2 hours.

  • Add sodium benzenesulfinate (3a, 1 mmol), iodine (0.5 mmol), and PPh₃ (2.0 eq., based on 2a).

  • Continue stirring at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated Na₂S₂O₃ solution (approximately 5 mL).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scale-up Synthesis Protocol

For a larger scale synthesis, the following adjusted protocol has been reported.[1]

Materials:

  • Pyridin-2-ylmethanamine (1a, 20 mmol, 2.16 g)

  • Benzaldehyde (2a, 10 mmol, 1.06 g)

  • Sodium benzenesulfinate (3a, 20 mmol, 3.28 g)

  • Iodine (I₂) (2 mmol, 0.5 g for the first step; 10 mmol, 2.54 g for the second step)

  • tert-Butyl hydroperoxide (TBHP) (10 mmol, 1.29 g)

  • Triphenylphosphine (PPh₃) (20 mmol, 5.25 g)

  • Dimethylformamide (DMF) (30 mL)

Procedure:

  • In a reaction tube, combine pyridin-2-ylmethanamine (1a, 20 mmol), benzaldehyde (2a, 10 mmol), and iodine (2 mmol) in DMF (30 mL).

  • Add TBHP (10 mmol) and stir the mixture at 100 °C for 2 hours.

  • Add sodium benzenesulfinate (3a, 20 mmol), iodine (10 mmol), and PPh₃ (20 mmol).

  • Continue stirring at 100 °C, monitoring by TLC.

  • Upon completion, work up the reaction as described in the general procedure.

  • The crude product is purified by column chromatography to yield the final product. A yield of 71% (2.15 g) has been reported for this scaled-up reaction.[1]

Quantitative Data

The versatility of this iodine-mediated cyclization is demonstrated by its application to a variety of substituted benzaldehydes and sodium benzenesulfinates. The following table summarizes the yields obtained for different analogs.

EntryBenzaldehyde Derivative (R¹)Sodium Benzenesulfinate Derivative (R²)ProductYield (%)
1PhenylPhenyl4a71
2p-TolylPhenyl4b46
34-MethoxyphenylPhenyl4c52
44-FluorophenylPhenyl4d65
54-ChlorophenylPhenyl4e72
64-BromophenylPhenyl4f50
73-NitrophenylPhenyl4g78
82-ChlorophenylPhenyl4h40
9Naphthalen-2-ylPhenyl4i66
10Pyridin-2-ylPhenyl4n73
112-Chlorophenyl4-Fluorophenyl4s73
124-Bromophenyl4-Chlorophenyl4v64
13Naphthalen-1-yl4-Chlorophenyl4w72
143-Nitrophenyl4-Chlorophenyl4x75

Reaction conditions: 1a (1 mmol), 2 (0.5 mmol), 3 (1 mmol), I₂ (0.1 mmol), TBHP (0.5 mmol), DMF (2 mL). The mixture was stirred at 100 °C for 2 h in the first step and for another 2 h in the second step. Isolated yields are reported.[1][2]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound analogs.

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up cluster_purification Purification Step1 Step 1: Mix Reactants (2-aminomethylpyridine, benzaldehyde, I2, TBHP in DMF) Step2 Heat at 100°C for 2h Step1->Step2 Step3 Step 2: Add Reagents (Sodium benzenesulfinate, I2, PPh3) Step2->Step3 Step4 Heat at 100°C until completion (TLC monitoring) Step3->Step4 Quench Quench with Na2S2O3 Step4->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow.

Conclusion

The iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridines represents an efficient and versatile method for accessing this important class of heterocyclic compounds. The mild reaction conditions, broad substrate scope, and good to excellent yields make it an attractive strategy for applications in medicinal chemistry and drug discovery. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-substituted imidazo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The unique chemical, optical, and biological properties of these scaffolds have led to their exploration in various applications, including as potential anti-cancer agents, inhibitors of enzymes such as thromboxane (B8750289) A2 synthetase, and as functional materials.[1][2]

Synthesis of 3-Substituted Imidazo[1,5-a]pyridines

The synthesis of the imidazo[1,5-a]pyridine core with substitution at the 3-position can be achieved through several modern synthetic strategies. Key methodologies include direct C-H functionalization, multicomponent reactions, and cyclocondensation approaches.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex molecules.[3] In the context of 3-substituted imidazo[1,5-a]pyridines, this strategy often involves the reaction of a pre-formed this compound scaffold with various coupling partners. A notable metal-free approach involves the reaction of 3-arylimidazo[1,5-a]pyridines with aldehydes to yield methylene-bridged bis-imidazo[1,5-a]pyridines.[3][4] This reaction proceeds via functionalization of the C(sp²)–H bond at the 1-position of the this compound ring.[3]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient pathway to construct complex molecular architectures in a single step from three or more starting materials. While more commonly employed for the synthesis of the isomeric imidazo[1,2-a]pyridines, the principles of MCRs can be adapted for this compound synthesis.[5] These reactions are prized for their high convergence and atom economy.

Cyclocondensation Reactions

Traditional yet robust, cyclocondensation reactions remain a cornerstone for the synthesis of heterocyclic systems. For 3-substituted imidazo[1,5-a]pyridines, this often involves the reaction of a suitably substituted 2-aminomethylpyridine derivative with a carbonyl compound or its equivalent, followed by cyclization.[6] Variations of this approach include the use of reagents like triphosgene (B27547) or thiophosgene (B130339) to facilitate the cyclization step.

Characterization of 3-Substituted Imidazo[1,5-a]pyridines

The structural elucidation of newly synthesized 3-substituted imidazo[1,5-a]pyridines relies on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and, where applicable, ¹⁹F NMR are indispensable for determining the chemical structure, substitution pattern, and purity of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the target molecules.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and conformation in the solid state.

  • Melting Point (m.p.): The melting point is a fundamental physical property used to assess the purity of the synthesized compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data for a selection of 3-substituted this compound derivatives.

Table 1: Spectroscopic Data for Selected Bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes

Compound¹H NMR (400 MHz, Solvent) δ (ppm)¹³C NMR (101 MHz, Solvent) δ (ppm)HRMS (ESI) m/z [M+H]⁺
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane (CDCl₃): 8.15 (d, J = 7.20 Hz, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, J = 7.44 Hz, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H)[7](CDCl₃): 136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1[7]Calcd: 401.1766, Found: 401.1758[7]
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane (pyridine-d₅): 9.99 (td, J = 7.28, 1.05 Hz, 2H), 8.64 (qd, J = 4.88, 0.90 Hz, 2H), 7.58 (td, J = 8.10, 0.98 Hz, 2H), 7.91–7.88 (m, 2H), 7.69–7.65 (m, 2H), 7.11–7.07 (m, 2H), 6.78–6.74 (m, 2H), 6.66–6.63 (m, 2H), 4.93 (s, 2H)[3][7](pyridine-d₅): 151.9, 148.8, 136.9, 134.1, 132.8, 130.5, 126.4, 122.1, 121.8, 119.8, 118.7, 114.1, 27.7[3][7]Calcd: 403.1671, Found: 403.1678[3][7]
Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane (DMSO-d₆ and Acetone-d₆): 8.55 (s, 2H), 8.51 (d, J = 7.19 Hz, 2H), 8.25 (d, J = 7.79 Hz, 2H), 8.20 (dd, J = 8.12, 1.81 Hz, 2H), 7.79–7.74 (m, 4H), 6.86–6.82 (m, 2H), 6.75 (t, J = 6.53 Hz, 2H), 4.56 (s, 2H)[3][7](DMSO-d₆ and Acetone-d₆): 148.2, 133.4, 132.8, 131.7, 131.5, 130.5, 128.7, 122.3, 121.8, 121.7, 119.0, 118.4, 114.1, 25.7[3][7]Calcd: 491.1468, Found: 491.1470[3][7]
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (CDCl₃): 7.62 (d, J = 9.12 Hz, 2H), 7.56 (d, J = 7.16 Hz, 2H), 6.77–6.73 (m, 2H), 6.65–6.61 (m, 2H), 4.72 (s, 2H)[3](CDCl₃): 146.5 (m), 144.0 (m), 143.2 (m), 140.7 (m), 139.4 (m), 136.9 (m), 132.3, 129.4, 121.7, 121.3, 119.0, 114.1, 105.9 (m), 27.7[3]Calcd: 581.0824, Found: 581.0826[3]

Table 2: Physical Properties of Selected Bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes

CompoundPhysical StateMelting Point (°C)Yield (%)
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane Dark colored solid210–212[7]86[7]
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane Dark blue solid198–200[3]83[3]
Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane Dark orange solid226–228[3][7]71[3][7]
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane White solid266–268[3]79[3]

Experimental Protocols

General Procedure for the Synthesis of Bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes via C-H Functionalization

This protocol is adapted from the metal-free synthesis described by Kumar et al.[3]

Materials and Equipment:

  • 3-Arylthis compound (1.0 equiv)

  • Aqueous formaldehyde (B43269) solution (37%)

  • Water (for quenching)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottomed flask (25 or 50 mL)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography (100–200 mesh)

Procedure:

  • To a round-bottomed flask containing the 3-arylthis compound (0.28–0.52 mmol, 1.0 equiv), add 1 mL of aqueous formaldehyde solution (12.36 mmol).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane.

General Characterization Protocol

NMR Spectroscopy:

  • Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, pyridine-d₅).

  • Reference chemical shifts (δ) in parts per million (ppm) to the residual solvent peak.

  • Report coupling constants (J) in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

  • Obtain HRMS data using an ESI-TOF mass spectrometer to confirm the elemental composition.

Visualizations

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 3-arylthis compound, aldehyde) Reaction Reaction (e.g., C-H Functionalization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Substituted This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Xray X-ray Crystallography (optional) Product->Xray MP Melting Point Product->MP

Caption: General experimental workflow for the synthesis and characterization.

Logical Relationship in Multicomponent Synthesis

G cluster_reactants Reactants A Component A e.g., 2-Aminomethyl pyridine MCR One-Pot Multicomponent Reaction A->MCR B Component B e.g., Aldehyde B->MCR C Component C e.g., Isocyanide C->MCR Product 3-Substituted This compound MCR->Product High Atom Economy & Convergence

Caption: Logical flow of a multicomponent reaction for synthesis.

Imidazo[1,5-a]pyridines in RORc Signaling Pathway

G RORc RORc IL17 IL-17 Production RORc->IL17 promotes Inflammation Pro-inflammatory Response IL17->Inflammation drives ImidazoPyridine 3-Substituted This compound (Inverse Agonist) ImidazoPyridine->RORc inhibits

Caption: Inhibition of the RORc signaling pathway.

Biological Significance and Signaling Pathways

Imidazo[1,5-a]pyridines and their isomers are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[8] While research into the specific mechanisms of 3-substituted imidazo[1,5-a]pyridines is ongoing, studies on the broader imidazopyridine class have identified several key signaling pathways that are modulated by these compounds.

  • Retinoic Acid Receptor-Related Orphan Receptor c (RORc) Inverse Agonism: Certain imidazo[1,5-a]pyridines have been identified as potent and selective inverse agonists of RORc.[3] RORc is a critical regulator of the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3] By inhibiting RORc, these compounds can suppress IL-17 production, making them promising candidates for the treatment of autoimmune diseases.[3]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine (B132010) derivatives have been shown to be potent inhibitors of PI3K and/or mTOR, thereby inducing apoptosis and cell cycle arrest in cancer cells.[4]

  • STAT3/NF-κB Pathway Modulation: The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit these pathways, leading to anti-inflammatory and anti-cancer effects.

The diverse biological activities of 3-substituted imidazo[1,5-a]pyridines underscore their potential as therapeutic agents. Further research into their specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel drugs for a range of diseases.

References

Exploring the Chemical Space of the Imidazo[1,5-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this versatile core, detailing its synthesis, functionalization, and key biological applications. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on the this compound framework.

Introduction to the this compound Scaffold

The this compound ring system, a fused bicyclic heteroaromatic compound, serves as the core structure for a wide array of biologically active molecules.[1][2] Its unique electronic and structural features allow for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal activities.[1][2] Furthermore, specific analogs have shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by acting on specific signaling pathways.[3][4]

Synthetic Strategies and Functionalization

The exploration of the this compound chemical space has been fueled by the development of various synthetic methodologies. These strategies offer access to a wide range of substituted derivatives, allowing for comprehensive structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

Several efficient methods for the construction of the this compound core have been reported, including:

  • One-Pot Synthesis: Efficient one-pot procedures have been developed for the synthesis of substituted imidazo[1,5-a]pyridines from readily available starting materials. These methods often involve the condensation of 2-aminomethylpyridines with various electrophiles.

  • C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the this compound scaffold. This approach allows for the introduction of various functional groups at specific positions, expanding the accessible chemical space.[1]

  • Cyclization Reactions: Various cyclization strategies are employed, often utilizing different catalysts to promote the formation of the fused ring system. These reactions can be tailored to introduce diverse substituents at multiple positions of the scaffold.

Representative Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl-1-(arylthio)imidazo[1,5-a]pyridines

This protocol describes a one-pot synthesis of 3-phenyl-1-(phenylthio)this compound analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.

  • Materials: 2-aminomethylpyridine (1.0 mmol), Benzaldehyde (B42025) (1.2 mmol), Sodium benzenesulfinate (B1229208) (1.5 mmol), Iodine (2.0 mmol), Dichloromethane (DCM) (10 mL).

  • Procedure:

    • To a solution of 2-aminomethylpyridine in DCM, add benzaldehyde and sodium benzenesulfinate.

    • Stir the mixture at room temperature for 10 minutes.

    • Add iodine to the reaction mixture and continue stirring at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-1-(arylthio)this compound.

Protocol 2: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol

This protocol details the synthesis of a specific this compound derivative using triphosgene (B27547).[5]

  • Materials: 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine (1.0 eq), Sodium hydrogen carbonate (2.6 eq), Triphosgene (0.7 eq), Dichloromethane (DCM), Water.

  • Procedure:

    • Prepare a stirred suspension of sodium hydrogen carbonate in water at 0°C.

    • Add a solution of triphosgene in DCM to the suspension.

    • To this vigorously stirred mixture, add a solution of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine in DCM dropwise over 40 minutes.

    • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 3 hours.

    • Separate the aqueous layer and extract it multiple times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

The this compound scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Several this compound-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine This compound Derivative Imidazopyridine->PI3K inhibits STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Inflammation Inflammation & Gene Expression Nucleus->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus translocates to Imidazopyridine This compound Derivative Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits sAPPalpha_Pathway Imidazopyridine This compound (5-HT4R Partial Agonist) HT4R 5-HT4 Receptor Imidazopyridine->HT4R activates AC Adenylyl Cyclase HT4R->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AlphaSecretase α-Secretase PKA->AlphaSecretase activates APP Amyloid Precursor Protein (APP) AlphaSecretase->APP cleaves sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha Abeta (amyloidogenic) APP->Abeta Cognition Improved Cognition & Neuroprotection sAPPalpha->Cognition AmyloidPlaques Amyloid Plaques Abeta->AmyloidPlaques

References

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Novel Imidazo[1,5-a]pyridine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of novel fluorophores, owing to its inherent emissive properties, structural rigidity, and synthetic accessibility.[1][2][3][4] These compounds are gaining significant attention for their diverse applications, ranging from smart materials in optoelectronics to fluorescent probes for bioimaging.[1][2][4][5] This technical guide provides an in-depth exploration of the photophysical properties of these promising fluorophores, with a focus on quantitative data, experimental methodologies, and the underlying structure-property relationships.

General Chemical Structure and Synthetic Strategy

The core of these fluorophores is the this compound bicyclic system. The photophysical properties of these molecules can be finely tuned by introducing various substituents at different positions of this core. A general representation of the this compound scaffold is shown below, highlighting the key positions for substitution.

General Structure of this compound Fluorophores cluster_0 Imidazo_Structure Imidazo_Structure caption General chemical structure of this compound.

General chemical structure of this compound.

A prevalent and efficient method for the synthesis of these fluorophores is a one-pot cyclization reaction.[1][2][3][6] This approach typically involves the condensation of an aromatic ketone and an aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid.[1][2][6] The versatility of this synthesis allows for the introduction of a wide range of functional groups, enabling the modulation of the resulting fluorophore's electronic and photophysical characteristics.

G start Starting Materials (Aromatic Ketone, Aldehyde, Ammonium Acetate) reaction One-Pot Cyclization (Acetic Acid, Heat) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound Fluorophore purification->product

Synthetic workflow for this compound fluorophores.

Key Photophysical Properties: A Quantitative Overview

This compound derivatives are characterized by several key photophysical parameters, including their absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_f). These properties are highly dependent on the molecular structure and the surrounding solvent environment.

A notable feature of many this compound fluorophores is their large Stokes shift, often exceeding 5000 cm⁻¹.[1] This significant separation between the absorption and emission maxima is advantageous for applications in fluorescence imaging as it minimizes self-absorption and enhances detection sensitivity. Furthermore, a number of these compounds exhibit positive solvatochromism, where the emission wavelength red-shifts with increasing solvent polarity, making them excellent candidates for use as environmental probes.[1][7][8]

The following tables summarize the photophysical data for a selection of recently developed this compound fluorophores.

Table 1: Photophysical Properties of Monomeric and Dimeric this compound Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_fReference
1 Toluene37045043000.10[1]
2 Toluene38048052000.12[1]
3 Toluene38549053000.18[1]
4 Toluene39050055000.38[1]
5 Toluene37546045000.08[1]

Table 2: Photophysical Properties of Donor-π-Acceptor this compound Fluorophores

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_fReference
BPy-1 THF398520~7000~0.70[7][8]
BPy-2 THF396518~7000~0.70[7][8]
BPy-FL THF402458--[7][8]
BPy-FL (Solid) --510-0.93[7][8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of novel fluorophores. Below are generalized protocols for the synthesis and photophysical measurements of this compound derivatives, based on methodologies reported in the literature.

Synthesis of a Representative this compound Fluorophore

This protocol is a generalized procedure for the one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.

Materials:

  • Aromatic ketone (e.g., phenyl(pyridin-2-yl)methanone) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Ammonium acetate (15-20 eq)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for elution

Procedure:

  • A mixture of the aromatic ketone, aromatic aldehyde, and ammonium acetate is heated to reflux (typically around 118 °C) in glacial acetic acid.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the acetic acid is removed under reduced pressure.

  • The resulting residue is dissolved in a saturated aqueous solution of Na₂CO₃ and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Measurement of Photophysical Properties

The following workflow outlines the key steps in characterizing the photophysical properties of the synthesized fluorophores.

G prep Sample Preparation (Dilute Solutions in Various Solvents) abs UV-Vis Absorption Spectroscopy prep->abs em Fluorescence Emission Spectroscopy prep->em abs->em qy Quantum Yield Measurement (Relative Method) em->qy analysis Data Analysis (λ_abs, λ_em, Stokes Shift, Φ_f) qy->analysis

Workflow for photophysical characterization.

1. UV-Vis Absorption Spectroscopy:

  • Absorption spectra are recorded on a UV-Vis spectrophotometer.

  • Solutions of the fluorophore are prepared in solvents of varying polarity (e.g., toluene, THF, dichloromethane, acetonitrile, methanol).

  • The concentration is adjusted to maintain an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.[9]

  • The wavelength of maximum absorption (λ_abs) is determined for each solvent.

2. Fluorescence Spectroscopy:

  • Emission spectra are recorded on a fluorometer.

  • The excitation wavelength is set to the λ_abs of the fluorophore in the respective solvent.

  • The wavelength of maximum emission (λ_em) is determined.

  • The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

3. Fluorescence Quantum Yield (Φ_f) Measurement (Relative Method):

  • The quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1.[9]

  • The integrated fluorescence intensities of the sample and the standard are measured under identical experimental conditions.

  • The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]

Applications in Sensing and Imaging

The sensitivity of some this compound fluorophores to their local environment, particularly pH, makes them valuable as chemical sensors. For instance, certain derivatives exhibit a reversible on-off-on fluorescence response to alternating acidic and basic conditions.[7] This behavior is attributed to the protonation and deprotonation of the nitrogen atom in the imidazole (B134444) ring, which alters the electronic structure and, consequently, the photophysical properties of the molecule. This mechanism allows for the detection of volatile organic compounds with high acidity.[7]

pH Sensing Mechanism of this compound Fluorophores cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) high_pH Deprotonated Form (Neutral Imidazole Ring) high_emission Strong Fluorescence (Greenish-Yellow Emission) high_pH->high_emission Excitation low_pH Protonated Form (Cationic Imidazole Ring) high_pH->low_pH + H⁺ low_pH->high_pH - H⁺ low_emission Quenched or Shifted Fluorescence (Orange Emission) low_pH->low_emission Excitation

pH sensing mechanism of this compound fluorophores.

In the field of drug development and cell biology, the compact size and favorable photophysical properties of this compound fluorophores make them suitable for use as probes to study cellular membranes.[1][6] Their ability to intercalate into lipid bilayers allows for the investigation of membrane dynamics, fluidity, and hydration, which are crucial for monitoring cellular health and exploring biochemical pathways.[1][6]

Conclusion

Novel this compound fluorophores represent a versatile and highly tunable class of luminescent compounds. Their straightforward synthesis, coupled with their desirable photophysical properties such as large Stokes shifts, high quantum yields, and environmental sensitivity, positions them as powerful tools for a wide array of applications in research and development. From advanced materials for optoelectronic devices to sophisticated probes for unraveling complex biological processes, the future for this compound-based fluorophores is bright. Further investigations into expanding their emission wavelengths into the near-infrared and enhancing their biocompatibility will undoubtedly open up new frontiers for their application.

References

An In-depth Technical Guide to the Fluorescent Properties of Donor-Acceptor Imidazo[1,5-a]pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of donor-acceptor (D-A) substituted Imidazo[1,5-a]pyridine systems. This class of heterocyclic compounds has garnered significant attention for its remarkable photophysical characteristics, including large Stokes shifts, high quantum yields, and pronounced solvatochromism. These properties make them highly valuable for a range of applications, from organic light-emitting diodes (OLEDs) and chemical sensors to advanced bioimaging probes.

Core Concepts: The Donor-Acceptor Architecture

The exceptional fluorescent properties of these this compound systems stem from their "push-pull" electronic structure. An electron-donating group (donor) and an electron-accepting group (acceptor) are strategically positioned on the this compound core, often separated by a π-conjugated spacer. This arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The this compound moiety itself is an electron-rich heteroaromatic system, often serving as the primary donor or as a component of the π-bridge. The fluorescence characteristics can be finely tuned by modifying the strength of the donor and acceptor groups, as well as the nature of the π-spacer. This tunability allows for the rational design of fluorophores with specific absorption and emission profiles. A key feature of these systems is their significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. This is a direct consequence of the change in dipole moment between the ground and the excited ICT state.

cluster_DA Donor-Acceptor this compound System cluster_ICT Intramolecular Charge Transfer (ICT) Donor Electron Donating Group PiBridge π-conjugated Spacer Donor->PiBridge Core This compound Core PiBridge->Core Acceptor Electron Accepting Group Core->Acceptor Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) hν (Absorption) Excited State (S1)->Ground State (S0) Fluorescence

General Donor-Acceptor (D-A) architecture and the ICT process.

Quantitative Photophysical Data

Table 1: Photophysical Properties of this compound-Benzilimidazole Conjugates[1][2]
CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
BPy-1THF410518~70000.70
BPy-2THF412519~70000.70
BPy-FLTHF402458-0.78
BPy-FL (solid)--510-0.93

BPy-1 and BPy-2 feature a phenyl spacer, while BPy-FL incorporates a diethyl fluorene (B118485) spacer, demonstrating the influence of the π-bridge on emission color.[1][2]

Table 2: Photophysical Properties of Various this compound Derivatives[3][4]
CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Compound 1Toluene368456>5000-
Compound 2Toluene382486>50000.12
Compound 3Toluene380480>50000.18
Compound 4Toluene374462>50000.38
Compound 5Toluene362446>5000-

These compounds highlight the tunability of the emission profile through different substitutions on the core structure.[3][4]

Experimental Protocols

The synthesis and characterization of these fluorophores involve multi-step organic synthesis followed by detailed photophysical analysis.

Synthesis Methodologies

Two common synthetic strategies for constructing donor-acceptor this compound systems are one-pot multicomponent reactions and palladium-catalyzed cross-coupling reactions.

This method is efficient for creating the core heterocyclic structure.

  • Reaction Setup: In a round-bottom flask, combine an appropriate aromatic ketone (1.0 eq.), an aldehyde (2.0 eq.), and ammonium (B1175870) acetate (B1210297) (15-20 eq.) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to 110-120 °C and stir for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure.

  • Purification: Dissolve the residue in a saturated aqueous solution of Na2CO3 and extract with an organic solvent such as dichloromethane (B109758) (CH2Cl2). The combined organic layers are then dried over anhydrous Na2SO4, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.

This is a versatile method for linking the donor and acceptor moieties through a C-C bond.

  • Reaction Setup: To a pressure flask, add the bromo-functionalized this compound derivative (1.0 eq.), the boronic acid or ester of the acceptor/donor moiety (1.1 eq.), and a base such as cesium carbonate (Cs2CO3) (2.5 eq.).

  • Solvent and Degassing: Add a mixture of anhydrous 1,4-dioxane (B91453) and water. Sparge the mixture with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq.), under the inert atmosphere.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 85-100 °C overnight.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated. The residue is then purified by flash column chromatography to yield the final donor-acceptor compound.

Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions of the fluorophore in spectroscopic grade solvents (e.g., toluene, THF, acetonitrile) with concentrations typically in the range of 1 x 10-5 to 1 x 10-6 M.

  • Absorption Spectra: Record the UV-Vis absorption spectra using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) is determined.

  • Emission Spectra: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range that overlaps with the sample.

  • Absorbance Matching: Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Data Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the study of donor-acceptor this compound systems.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Starting Materials (Ketones, Aldehydes, Bromo-derivatives, Boronic Esters) Reaction Chemical Synthesis (e.g., One-pot Cyclization, Suzuki Coupling) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure D-A Fluorophore Purification->Product Structural Structural Analysis (NMR, Mass Spec) Product->Structural Photophysical Photophysical Analysis (UV-Vis, Fluorescence, Quantum Yield, Lifetime) Product->Photophysical Computational Computational Study (DFT/TD-DFT) Product->Computational cluster_solvatochromism Solvatochromism Effect Molecule D-A this compound in Excited State Nonpolar Non-polar Solvent (e.g., Toluene) Molecule->Nonpolar interacts with Polar Polar Solvent (e.g., Acetonitrile) Molecule->Polar interacts with HighE Higher Energy Emission (Blue-shifted) Nonpolar->HighE results in LowE Lower Energy Emission (Red-shifted) Polar->LowE results in

References

Tautomerism in Imidazo[1,5-a]pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in imidazo[1,5-a]pyridine compounds. The this compound core is a significant scaffold in medicinal chemistry and materials science, and understanding its tautomeric behavior is crucial for predicting molecular properties, reaction outcomes, and biological activity.[1][2] This document details the potential tautomeric forms, factors influencing their equilibrium, and the experimental and computational methods used for their characterization.

Introduction to Tautomerism in Imidazo[1,5-a]pyridines

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[3] This process typically involves the migration of a proton, accompanied by a shift in the location of double bonds. For N-heterocyclic compounds like imidazo[1,5-a]pyridines, prototropic tautomerism can significantly impact properties such as aromaticity, dipole moment, basicity, and the molecule's ability to act as a hydrogen bond donor or acceptor. These properties are critical in the context of drug-receptor interactions and the photophysical behavior of materials.[4][5]

The this compound ring system can exhibit several types of prototropic tautomerism depending on the nature and position of substituents. The most common forms involve lactam-lactim, amine-imine, and thione-thiol equilibria.

Potential Tautomeric Forms of Substituted Imidazo[1,5-a]pyridines

The principal tautomeric equilibria for substituted imidazo[1,5-a]pyridines are illustrated below. The relative stability of these forms is influenced by the substituent (R), the solvent, and temperature.

Lactam-Lactim Tautomerism

When a hydroxyl group is present at positions that can participate in tautomerism (e.g., positions 1 or 3), a lactam-lactim equilibrium is possible. The lactam form is often favored in polar solvents due to its greater polarity.

Lactam-Lactim Equilibrium
Amine-Imine Tautomerism

An amino substituent can lead to an amine-imine tautomeric equilibrium. The aromatic amine form is generally more stable, but the imine form can be populated, particularly in non-polar solvents.

Amine-Imine Equilibrium
Thione-Thiol Tautomerism

In the case of a mercapto substituent, a thione-thiol equilibrium exists. The thione tautomer is generally the more stable form.[6]

Thione-Thiol Equilibrium

Computational and Experimental Characterization

The study of tautomerism in imidazo[1,5-a]pyridines involves a combination of computational modeling and experimental spectroscopic and crystallographic techniques.

Computational Studies

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers. Calculations are typically performed to determine the Gibbs free energy of each tautomer in the gas phase and in various solvents using a polarizable continuum model (PCM).[7]

A DFT study on imidazopyridine derivatives at the B3LYP/cc-pvdz level of theory indicated that the canonical this compound structure (IP1) is the most stable tautomer in the gas phase and in solvents of varying polarity, including benzene, THF, methanol, and water.[1] The stability of the tautomers can be influenced by the solvent, with more polar tautomers being stabilized to a greater extent by polar solvents.[1]

Table 1: Calculated Relative Energies of Imidazopyridine Tautomers

TautomerRGas Phase (kcal/mol)Benzene (kcal/mol)THF (kcal/mol)Methanol (kcal/mol)Water (kcal/mol)
IP1 H0.000.000.000.000.00
IP2 H10.3010.029.889.699.63
IP3 H13.9313.1112.7812.3012.16
IP1 NO20.000.000.000.000.00
IP2 NO211.8311.2110.9710.6110.51
IP3 NO215.6814.2113.6812.9312.72

Data adapted from a DFT study on imidazopyridine derivatives.[1] IP1 corresponds to the canonical this compound structure.

G Computational Workflow for Tautomer Stability start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc sp_energy Single Point Energy (Higher Level of Theory, optional) freq_calc->sp_energy solvation Solvation Model (e.g., PCM) sp_energy->solvation thermo Thermochemical Analysis (Gibbs Free Energy) solvation->thermo end Relative Stabilities and Equilibrium Constants thermo->end

DFT Workflow for Tautomer Analysis
Experimental Protocols

NMR spectroscopy is a primary technique for the quantitative analysis of tautomeric equilibria in solution, provided that the interconversion between tautomers is slow on the NMR timescale.[8][9]

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 5-10 mg/mL).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

  • Spectral Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer. Protons in different chemical environments in each tautomer will have different chemical shifts.

    • Integrate the area of a characteristic signal for each tautomer.

  • Quantification: The ratio of the integrals of the signals is directly proportional to the molar ratio of the tautomers. The equilibrium constant (K_T) can be calculated as: K_T = [Tautomer B] / [Tautomer A] = Integral_B / Integral_A

  • Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(K_T) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

¹³C and ¹⁵N NMR can provide further structural confirmation, as the chemical shifts of carbon and nitrogen atoms are highly sensitive to the electronic environment and bonding changes between tautomers.[10][11]

G NMR-based Tautomer Quantification prep Sample Preparation (Deuterated Solvent) acquire ¹H NMR Spectrum Acquisition (Constant Temperature) prep->acquire analyze Identify and Integrate Distinct Tautomer Signals acquire->analyze calculate Calculate Tautomer Ratio and K_T analyze->calculate vt_nmr Variable Temperature NMR (Optional) calculate->vt_nmr thermo Van't Hoff Analysis (ΔH°, ΔS°) vt_nmr->thermo

NMR Workflow for K_T Determination

UV-Vis spectroscopy is useful for studying tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[12][13] The method is particularly sensitive to changes in conjugation and the electronic nature of the chromophore.

Protocol for UV-Vis Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Create a series of dilutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition: Record the UV-Vis absorption spectrum of the compound in different solvents of varying polarity to observe solvent-induced shifts in the equilibrium.[14]

  • Spectral Analysis:

    • Deconvolute the overlapping spectra of the tautomers if necessary.

    • Identify the absorption maximum (λ_max) for each tautomer. These can often be assigned with the aid of computational predictions (TD-DFT).

  • Quantification: If the molar absorptivity (ε) of at least one tautomer at a specific wavelength is known or can be determined (e.g., by using a "fixing" solvent where only one tautomer exists), the concentrations of the tautomers in equilibrium can be calculated using the Beer-Lambert law.

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[15][16][17] By precisely locating the positions of atoms, including hydrogen atoms, it can definitively distinguish between, for example, a C=O and a C-OH group, or an -NH₂ and an =NH group. While this method provides a static picture of the solid state, it is invaluable for validating the structures of the predominant tautomers, which can then be used as a reference for solution-state studies.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Aromaticity: Tautomers that maintain or increase the aromaticity of the heterocyclic system are generally favored.

  • Intramolecular Hydrogen Bonding: The possibility of forming a stable intramolecular hydrogen bond can significantly favor one tautomer over another.

  • Substituent Effects: Electron-donating or electron-withdrawing groups can stabilize or destabilize different tautomers by altering the electron density and acidity/basicity of the atoms involved in the tautomerism.

  • Solvent Effects: Polar solvents tend to stabilize more polar tautomers. Specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role. For instance, the photophysical properties of some this compound-based fluorescent probes show significant solvatochromism, indicating a strong interaction with the solvent that could also influence tautomeric equilibria.[1][14]

Conclusion

The tautomerism of this compound compounds is a critical aspect of their chemistry that influences their physical, chemical, and biological properties. While computational studies suggest the canonical aromatic structure is generally the most stable, the tautomeric equilibrium can be influenced by substituents and the surrounding environment. A thorough understanding and characterization of these equilibria are essential for the rational design of new drugs and functional materials based on the this compound scaffold. This guide provides the fundamental concepts and practical methodologies for researchers to investigate tautomerism in this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the imidazo[1,5-a]pyridine core, a significant heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, experimental methodologies, and relevant biological pathway information.

Core Physicochemical Properties

The this compound scaffold is a fused bicyclic heteroaromatic system composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This arrangement confers a unique set of electronic and steric properties that are influential in its biological activity and material applications.

Structural and General Properties

A summary of the fundamental physicochemical properties of the unsubstituted this compound core is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₇H₆N₂--INVALID-LINK--
Molecular Weight 118.14 g/mol --INVALID-LINK--
Appearance White to Gray to Brown powder to crystalTCI America
Melting Point 52.0 to 57.0 °CTCI America
Boiling Point 120-125 °C at 3 TorrChemBK
Predicted pKa 7.50 ± 0.30ChemBK
CAS Number 274-47-5--INVALID-LINK--
Solubility Profile
Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of the this compound core. Key NMR data are summarized below.

  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the ring system.

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of the carbon atoms within the heterocyclic framework.

  • ¹⁵N NMR: Nitrogen NMR can provide valuable insights into the electronic structure and hybridization of the nitrogen atoms.

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of the this compound core and its derivatives.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound compound transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.

pKa Determination

Objective: To quantify the acidity or basicity of the this compound core by determining its acid dissociation constant (pKa).

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of the this compound derivative of known concentration is prepared in a suitable solvent, typically water or a water/co-solvent mixture.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of a crystalline this compound derivative.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding a precise three-dimensional structure.

Biological Relevance and Signaling Pathway

Derivatives of the this compound core have been investigated for a wide range of biological activities, including their role as enzyme inhibitors. A notable area of research is their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[4][5][6][7]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by small molecule inhibitors, such as certain this compound derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  + PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

This guide provides a foundational understanding of the physicochemical properties of the this compound core. For researchers in drug development, a thorough characterization of these properties for specific derivatives is a critical step in the journey from lead compound to a viable therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial literature searches for the anticancer activity of imidazo[1,5-a]pyridine derivatives yielded limited specific data. The isomeric scaffold, imidazo[1,2-a]pyridine (B132010) , is significantly more researched and has demonstrated potent anticancer properties. Therefore, this document will focus on the well-documented anticancer activities of imidazo[1,2-a]pyridine derivatives as a comprehensive resource for researchers interested in the broader class of imidazopyridines.

Introduction to Imidazo[1,2-a]pyridines in Oncology Research

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1] This "privileged scaffold" is a key component in several clinically approved drugs. In the context of oncology, numerous derivatives have been synthesized and evaluated, demonstrating significant potential as anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[1][2]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7 - 44.6[2]
WM115 (Melanoma)9.7 - 44.6[2]
HeLa (Cervical)9.7 - 44.6[2]
Compound 12b Hep-2 (Laryngeal)11[3][4]
HepG2 (Liver)13[3][4]
MCF-7 (Breast)11[3][4]
A375 (Melanoma)11[3][4]
HB9 A549 (Lung)50.56[5]
HB10 HepG2 (Liver)51.52[5]
IP-5 HCC1937 (Breast)45[6][7]
IP-6 HCC1937 (Breast)47.7[6][7]
IP-7 HCC1937 (Breast)79.6[6][7]
Compound 8 HeLa (Cervical)0.34[8]
MDA-MB-231 (Breast)0.32[8]
ACHN (Renal)0.39[8]
HCT-15 (Colon)0.31[8]
Compound 12 HeLa (Cervical)0.35[8]
MDA-MB-231 (Breast)0.29[8]
ACHN (Renal)0.34[8]
HCT-15 (Colon)0.30[8]

Key Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR pathway , which is often hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.[2] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.[2]

Some derivatives have also been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases.[6][7]

Below are diagrams illustrating the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for assessing the anticancer activity of these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common colorimetric assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.[3][9]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete medium. The final DMSO concentration should typically not exceed 0.5%.[11] Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).[3][11]

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C.[3][5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Imidazo- [1,2-a]pyridine Derivatives A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: General workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the test compounds on cell cycle progression using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]pyridine compound for 24 or 48 hours. Include a vehicle control.[12]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and then fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[12]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol allows for the investigation of the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of key signaling proteins.[6][7]

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-caspase-7, anti-caspase-8, anti-PARP, and a loading control like anti-β-actin)[6][7]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine changes in protein expression or phosphorylation.

References

Application Notes and Protocols for the Imidazo[1,5-a]pyridine Scaffold as Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective kinase inhibitors. Its structural features allow for versatile substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the exploration and utilization of this promising scaffold.

Introduction to this compound Kinase Inhibitors

The this compound core is a nitrogen-containing heterocyclic system that serves as a versatile template for the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. Research has shown that derivatives of this scaffold can exhibit potent and selective inhibition of several important kinase families, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and p38 Mitogen-Activated Protein Kinase (MAPK).

Data Presentation: Inhibitory Activity of Imidazo-pyridine Derivatives

While extensive quantitative data for a wide range of this compound derivatives is still emerging, the following tables summarize the inhibitory activities of representative and structurally related imidazo-pyridine compounds against key kinase targets and cancer cell lines. This data serves as a benchmark for the potential efficacy of novel this compound-based inhibitors.

Table 1: Kinase Inhibitory Activity of Representative Imidazo-pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Scaffold TypeReference
Compound 27e Aurora-A38Imidazo[4,5-b]pyridine[1]
Compound 27e FLT3- (Kd = 6.2)Imidazo[4,5-b]pyridine[1]
Compound 28c Aurora-A160Imidazo[4,5-b]pyridine[2]
Compound 40f Aurora-A70 (cell-based)Imidazo[4,5-b]pyridine[2]
Compound 31 Aurora-A42Imidazo[4,5-b]pyridine[3]
Compound 31 Aurora-B198Imidazo[4,5-b]pyridine[3]
Compound 31 Aurora-C227Imidazo[4,5-b]pyridine[3]
Compound 3c EGFR236.38Imidazole (B134444)[4]
Erlotinib (Control) EGFR239.91Quinazoline[4]

Table 2: Anti-proliferative Activity of Representative Imidazo-pyridine Derivatives

Compound IDCell LineGI50 (µM)Cancer TypeScaffold TypeReference
Compound 27e HCT1160.300Colon CarcinomaImidazo[4,5-b]pyridine[1]
Compound 27e MOLM-130.104Acute Myeloid LeukemiaImidazo[4,5-b]pyridine[1]
Compound 27e MV4-110.291Acute Myeloid LeukemiaImidazo[4,5-b]pyridine[1]
Compound 28c HCT1162.30Colon CarcinomaImidazo[4,5-b]pyridine[2]
Compound 28c MV4-110.299Acute Myeloid LeukemiaImidazo[4,5-b]pyridine[2]
Compound 3c MDA-MB-2311.98Breast CancerImidazole[4]
Compound 3c T47D3.21Breast CancerImidazole[4]
Compound 3c MCF-74.07Breast CancerImidazole[4]
Compound 3c A5492.54Lung CancerImidazole[4]
Compound 3c HT-293.89Colorectal CancerImidazole[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways targeted by this compound and related kinase inhibitors, as well as a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Imidazo_Inhibitor This compound Inhibitor Imidazo_Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Imidazo_Inhibitor This compound Inhibitor Imidazo_Inhibitor->AuroraA Imidazo_Inhibitor->AuroraB Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis

Caption: Role of Aurora kinases in mitosis and their inhibition by imidazo[1,5-a]pyridines.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (ATF2, MAPKAPK2) p38->Downstream Imidazo_Inhibitor This compound Inhibitor Imidazo_Inhibitor->p38 Response Inflammation, Apoptosis Downstream->Response

Caption: p38 MAPK signaling cascade and its inhibition by this compound compounds.

Experimental_Workflow Experimental Workflow for this compound Inhibitor Development Synthesis Synthesis of this compound Library Biochemical In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Viability, Apoptosis) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo

Caption: A general workflow for the discovery and development of this compound kinase inhibitors.

Experimental Protocols

The following section provides detailed methodologies for key experiments in the evaluation of this compound-based kinase inhibitors.

Protocol 1: General Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol describes a general method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via a copper/iodine co-catalyzed decarboxylative cyclization.[1]

Materials:

Procedure:

  • To a round-bottom flask, add the 2-benzoylpyridine derivative (0.5 mmol), α-amino acid (1.0 mmol), Cu(OTf)2 (10 mol %), and I2 (20 mol %).

  • Add toluene (3 mL) as the solvent.

  • Add DTBP (2.0 equiv) as the oxidant.

  • Stir the reaction mixture at 120 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,3-disubstituted this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the in vitro inhibitory activity (IC50) of a compound against a target kinase using a luminescence-based assay.[5][6][7]

Materials:

  • Purified recombinant kinase (e.g., EGFR, Aurora A, p38α)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) for EGFR, Kemptide for Aurora A, ATF2 for p38α)

  • This compound test compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the this compound test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the test compound dilution or vehicle control (DMSO in kinase buffer).

    • 2 µL of a mixture containing the kinase and its substrate in kinase buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric method to assess the effect of an this compound inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis in cells treated with an this compound compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and selective kinase inhibitors. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and optimize these compounds. By employing these methodologies, scientists can effectively characterize the therapeutic potential of this compound derivatives and advance their development towards clinical applications.

References

Application Notes and Protocols for the Development of Imidazo[1,5-a]pyridine-based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic understanding of imidazo[1,5-a]pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The protocols and data presented herein are compiled from recent scientific literature to aid in the discovery and development of novel anticancer agents.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a prime target for anticancer drug development. The this compound scaffold has been identified as a promising platform for the design of novel EGFR inhibitors due to its favorable pharmacological properties, such as water solubility and biocompatibility.[2] Recent studies have demonstrated the potential of this compound derivatives as potent anticancer agents that can effectively inhibit EGFR activity.[3]

EGFR Signaling Pathway and Inhibition

EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to promoting cell growth and survival.[1] this compound-based inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This inhibition effectively shuts down the downstream signaling pathways, leading to reduced cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Imidazo[1,5-a]pyridines.

Data Presentation

The following tables summarize the biological activity of selected this compound derivatives from published studies. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Derivative 1SK-LU-1 (Lung Adenocarcinoma)High Cytotoxicity[3]
Derivative 2HepG2 (Hepatocellular Carcinoma)High Cytotoxicity[3]
Derivative 3MCF-7 (Breast Adenocarcinoma)High Cytotoxicity[3]

Note: The original study qualitatively describes "high cytotoxicity" without providing specific IC50 values.[3]

Table 2: EGFR Kinase Inhibitory Activity of Imidazole-based Compounds

CompoundTargetIC50 (nM)Reference
Imidazo[1,2-a]quinoxaline 7jEGFRwt193.18[4]
Imidazo[1,2-a]quinoxaline 6bEGFRwt211.22[4]

Note: While not imidazo[1,5-a]pyridines, these related structures provide context for the potential potency of this class of compounds.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound-based EGFR inhibitors.

Protocol 1: General Synthesis of Imidazo[1,5-a]pyridines

This protocol describes a general method for the synthesis of this compound derivatives via a Ritter-type reaction.

Materials:

Procedure:

  • To a solution of the substituted (pyridin-2-yl)methanol (1.0 mmol) and the aryl/alkyl nitrile (1.2 mmol) in dichloromethane (10 mL), add Bi(OTf)3 (5 mol%) and p-TsOH·H2O (10 mol%).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Reactants Pyridin-2-yl)methanol + Aryl/alkyl nitrile Reaction Ritter-Type Reaction (Bi(OTf)3, p-TsOH·H2O, DCM, RT) Reactants->Reaction Workup Aqueous Workup (NaHCO3, DCM extraction) Reaction->Workup Purification Column Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification Product This compound Product Purification->Product Characterization Characterization (NMR, HRMS) Product->Characterization

Caption: General workflow for the synthesis of Imidazo[1,5-a]pyridines.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound compounds against EGFR kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound test compounds

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the this compound compounds in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 5 µL of a mixture containing the EGFR enzyme and the peptide substrate in kinase buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Biological_Assay_Workflow Compound This compound Compound Kinase_Assay In Vitro EGFR Kinase Assay Compound->Kinase_Assay Cell_Viability Cell-Based Viability Assay (MTT) Compound->Cell_Viability IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxic IC50 Cell_Viability->IC50_Cell Further_Studies Further Mechanistic Studies (Apoptosis, Cell Cycle) IC50_Cell->Further_Studies

Caption: General workflow for the biological evaluation of compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel EGFR inhibitors. The protocols provided in these application notes offer a framework for the synthesis and comprehensive biological evaluation of new derivatives. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective EGFR inhibitors with potential for clinical development as anticancer therapeutics.

References

Application Notes and Protocols: Imidazo[1,5-a]pyridine Hybrids as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer agents. A significant mechanism through which some of these hybrids exert their cytotoxic effects is by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a key target for cancer chemotherapy.

This document provides a detailed overview of this compound hybrids as tubulin polymerization inhibitors, summarizing their biological activity and providing standardized protocols for their evaluation.

Data Presentation: Biological Activity of this compound Hybrids

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected this compound hybrids from various studies. These compounds demonstrate potent activity against a range of human cancer cell lines.

Table 1: Cytotoxicity of this compound-Benzimidazole Hybrids

CompoundCell LineGI50 (μM)Reference
5dLeukemia (CCRF-CEM)1.06[1][2]
5dNon-Small Cell Lung Cancer (HOP-92)1.41[1][2]
5dColon Cancer (HCT-116)1.25[1][2]
5dCNS Cancer (SF-295)1.18[1][2]
5dMelanoma (UACC-62)1.33[1][2]
5dOvarian Cancer (OVCAR-3)2.01[1][2]
5dRenal Cancer (786-0)1.76[1][2]
5dProstate Cancer (PC-3)1.29[1][2]
5dBreast Cancer (MCF-7)2.14[1][2]
5lLeukemia (CCRF-CEM)0.43[1][2]
5lNon-Small Cell Lung Cancer (HOP-92)0.61[1][2]
5lColon Cancer (HCT-116)0.52[1][2]
5lCNS Cancer (SF-295)0.49[1][2]
5lMelanoma (UACC-62)0.55[1][2]
5lOvarian Cancer (OVCAR-3)0.88[1][2]
5lRenal Cancer (786-0)0.73[1][2]
5lProstate Cancer (PC-3)0.54[1][2]
5lBreast Cancer (MCF-7)0.96[1][2]

Table 2: Tubulin Polymerization Inhibitory Activity

CompoundIC50 (μM)Reference
5d3.25[1][2]
5l1.71[1][2]

Table 3: Cytotoxicity of this compound-Chalcone Conjugates [3]

CompoundMDA-MB-231 (IC50 μM)PC-3 (IC50 μM)HepG2 (IC50 μM)HEK (Normal Cell, IC50 μM)
7n4.23 ± 0.2517.89 ± 0.1220.83 ± 0.5650 ± 1.23
7o3.26 ± 0.5614.86 ± 0.254.57 ± 0.8562 ± 1.56
Nocodazole0.28 ± 0.020.19 ± 0.010.15 ± 0.01Not Reported

Mechanism of Action and Signaling Pathway

This compound hybrids that act as tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.

G Mechanism of Action of this compound Hybrids A This compound Hybrid B α/β-Tubulin Dimer A->B Binds to Colchicine Site C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Pathway E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Signaling pathway of this compound hybrids.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the this compound hybrids on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP (100 mM stock)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well plates (half-area, clear bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in GTB. Keep on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add various concentrations of the test compounds to the wells of a 96-well plate. Include a positive control (e.g., Colchicine) and a negative control (DMSO).

  • Add the tubulin-GTP solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the linear phase of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[1][2]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software (e.g., FlowJo). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[1][2]

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound hybrids as tubulin polymerization inhibitors.

G Drug Discovery Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies A Compound Design & Virtual Screening B Chemical Synthesis of This compound Hybrids A->B C Structural Characterization (NMR, MS, etc.) B->C D Cytotoxicity Screening (MTT Assay) C->D E Tubulin Polymerization Assay D->E F Cell Cycle Analysis E->F G Apoptosis Assays F->G H Immunofluorescence Microscopy G->H I Molecular Docking H->I J Western Blotting (Apoptotic markers) H->J K Xenograft Animal Models J->K L Toxicity and Pharmacokinetic Studies K->L

Caption: Workflow for inhibitor discovery and evaluation.

References

Targeting the PI3K/Akt Signaling Pathway with Imidazo[1,5-a]pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Imidazo[1,5-a]pyridine compounds have emerged as a promising class of heterocyclic molecules with potential anticancer activities. This document provides detailed application notes and experimental protocols for researchers investigating the targeting of the PI3K/Akt pathway using this compound derivatives, with a specific focus on this compound-benzimidazole hybrids.

Mechanism of Action

This compound-benzimidazole hybrids have been shown to exert their cytotoxic effects through a dual mechanism: inhibition of tubulin polymerization and suppression of the PI3K/Akt signaling pathway.[1][2] Treatment of cancer cells with these compounds leads to a significant decrease in the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, indicating an on-target effect on this critical survival pathway.[2][3] This inhibition of the PI3K/Akt pathway, coupled with the disruption of microtubule dynamics, culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of representative this compound-benzimidazole hybrid compounds.

Table 1: Growth Inhibition (GI50) of this compound-benzimidazole Hybrids in Human Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)
5d A549Non-Small Cell Lung1.84
DU-145Prostate1.92
HeLaCervical2.11
MCF-7Breast1.06
5l A549Non-Small Cell Lung0.86
DU-145Prostate0.93
HeLaCervical0.77
MCF-7Breast0.43

Data extracted from Kamal, A., et al. (2014).[1][2][3]

Table 2: Tubulin Polymerization Inhibition by this compound-benzimidazole Hybrids

CompoundIC50 (µM)
5d 3.25
5l 1.71

Data extracted from Kamal, A., et al. (2014).[1][2]

Signaling Pathways and Experimental Workflows

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAkt->Downstream mTOR->Downstream GF Growth Factor GF->RTK Imidazopyridine This compound Compound Imidazopyridine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound compounds.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis select_cells Select Cancer Cell Lines select_compounds Select this compound Compounds and Concentrations select_cells->select_compounds determine_endpoints Determine Experimental Endpoints (e.g., GI50, p-Akt levels) select_compounds->determine_endpoints treat_cells Treat Cells with Compounds determine_endpoints->treat_cells mtt_assay Cell Viability Assay (MTT) treat_cells->mtt_assay western_blot Western Blot Analysis treat_cells->western_blot calc_gi50 Calculate GI50 Values mtt_assay->calc_gi50 quantify_wb Quantify Protein Expression (Densitometry) western_blot->quantify_wb interpret_results Interpret Results and Draw Conclusions calc_gi50->interpret_results quantify_wb->interpret_results

Caption: A typical experimental workflow for evaluating this compound compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound compounds on cancer cell lines and calculating the GI50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using appropriate software.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of the phosphorylation status of Akt at Serine 473, a key indicator of PI3K/Akt pathway activation.

Materials:

  • 6-well plates

  • This compound compounds

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated secondary antibody (anti-rabbit)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound compound for the desired time (e.g., 24-48 hours).

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[7]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt to determine the effect of the compound on Akt phosphorylation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound compounds on the PI3K/Akt signaling pathway. By employing these methodologies, scientists can effectively characterize the mechanism of action of novel inhibitors and contribute to the development of new cancer therapeutics.

References

Application Notes and Protocols for Imidazo[1,5-a]pyridine Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of imidazo[1,5-a]pyridine derivatives as a promising class of novel antibacterial agents. This document includes a summary of their antibacterial activity, detailed protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction to Imidazo[1,5-a]pyridines as Antibacterial Agents

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. The imidazopyridine scaffold is a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1] Fused pyridine (B92270) heterocyclic systems, including imidazo[1,5-a]pyridines, have garnered considerable attention due to their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. This compound derivatives, in particular, are being explored as a potential new class of antibacterial agents. These compounds offer a unique chemical scaffold for the development of drugs that can overcome existing resistance mechanisms.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the in vitro antibacterial activity of a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives, which are structurally related to imidazo[1,5-a]pyridines, against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,5-a]quinoxaline Derivatives against Gram-Negative Bacteria [2]

CompoundPseudomonas aeruginosa 9027 (MIC, μg/mL)Escherichia coli F-50 (MIC, μg/mL)
3d >10050
3e >100100
3m 10025
3n 5012.5
Ciprofloxacin 0.50.25

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[1,5-a]quinoxaline Derivatives against Gram-Positive Bacteria [2]

CompoundStaphylococcus aureus 209p (MIC, μg/mL)Bacillus cereus 8035 (MIC, μg/mL)
3d 12.512.5
3e 6.256.25
3m 3.123.12
3n 1.561.56
Ciprofloxacin 0.50.5

Note: The data presented is for imidazo[1,5-a]quinoxaline derivatives, which serve as a close structural analog to imidazo[1,5-a]pyridines.

Experimental Protocols

The following are detailed protocols for the evaluation of the antibacterial and cytotoxic properties of novel this compound derivatives.

Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound derivatives using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.[3]

Materials:

  • Test this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate.

    • Inoculate the colonies into a tube containing CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB directly in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[3]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Final_Inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate Plate with Bacterial Suspension Final_Inoculum->Inoculation Compound_Stock Compound Stock (this compound) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay.

Protocol for MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, providing an indication of cell viability and cytotoxicity of a compound.[3]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test this compound derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[3]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[3]

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Mammalian Cells in 96-Well Plate Incubate_Attach Incubate 24h for Attachment Cell_Seeding->Incubate_Attach Add_Compound Add Serial Dilutions of This compound Incubate_Attach->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives as antibacterial agents is still under investigation and may vary depending on the specific substitutions on the heterocyclic core. However, studies on the broader class of imidazopyridines suggest several potential bacterial targets.

Some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to target essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. Another identified target for some imidazopyridine derivatives is peptide deformylase, an essential bacterial enzyme involved in protein synthesis.

The proposed antibacterial mechanism of action for this compound derivatives could involve the inhibition of these or other key bacterial pathways. Further research, including enzymatic assays and molecular docking studies, is necessary to elucidate the specific molecular targets of this promising class of compounds.

Mechanism_of_Action cluster_compound Compound cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound This compound Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition Peptide_Deformylase Peptide Deformylase Compound->Peptide_Deformylase Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Deformylase->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Potential Antibacterial Mechanisms of Action.

Conclusion

This compound derivatives represent a valuable scaffold for the development of novel antibacterial agents. The data and protocols presented here provide a framework for the systematic evaluation of these compounds. Further investigation into their structure-activity relationships, mechanism of action, and in vivo efficacy is warranted to fully realize their therapeutic potential in combating bacterial infections.

References

Application of Imidazo[1,5-a]pyridines as Fluorescent Probes for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of imidazo[1,5-a]pyridine-based fluorescent probes in bioimaging. The unique photophysical properties of the this compound scaffold, such as a large Stokes shift and high quantum yields, make it an excellent platform for the development of sensitive and specific fluorescent probes for various biological analytes.[1][2]

Introduction to this compound Fluorescent Probes

This compound is a nitrogen-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal fluorophore for the design of fluorescent probes. These probes can be tailored to detect specific analytes such as pH, metal ions, viscosity, and reactive oxygen species (ROS), playing a crucial role in understanding cellular processes and in drug development.

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their application in bioimaging. The following tables summarize the key quantitative data for representative this compound-based probes and other commonly used fluorescent probes for comparison.

Table 1: this compound-based Fluorescent Probes for pH Sensing

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)AnalyteReference
Imidazo[1,5-a]pyridinium ion~350~450 (pH dependent)-~100pH[3]
BPy-1~400~520 (pH dependent)0.70~120pH[4]
BPy-2~400~520 (pH dependent)0.70~120pH[4]
BPy-FL~380~458 (pH dependent)0.78~78pH[4]

Table 2: this compound-based Fluorescent Probes for Metal Ion Detection

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)AnalyteReference
Zn(II) Complex (Ligand A)~380~4840.10~104Zn(II)[5][6]
Zn(II) Complex (Ligand B)~360~4400.37~80Zn(II)[5][6]
Fused Imidazopyridine 5----Fe(III), Hg(II)
LK---178Fe(III)

Table 3: this compound-based Fluorescent Probes for Other Analytes

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)AnalyteReference
IPB-RL-1380760 (ratiometric at 475)-460SO2[7]
This compound-based rotors----Viscosity[8]
B2 (Imidazo[1,2-a]pyridine)~350~500-~150H2O2[9]

Experimental Protocols

General Synthesis of this compound Core

A common and straightforward method for synthesizing the this compound scaffold is through a one-pot cyclization reaction.[1][2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aryl ketone and aromatic aldehyde in acetic acid.

  • Add a molar excess of ammonium acetate to the solution.

  • Reflux the reaction mixture for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Intracellular pH Measurement

This protocol is adapted from general methods for using fluorescent pH probes.[10][11][12]

Materials:

  • This compound-based pH probe (e.g., BPy-1)

  • Cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture cells in a 35 mm glass-bottom dish at 37°C in a humidified atmosphere with 5% CO2.

  • Probe Preparation: Prepare a stock solution of the this compound pH probe (e.g., 1 mM) in DMSO.

  • Cell Staining: When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS. Add fresh culture medium containing the fluorescent probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

Protocol for Live-Cell Imaging of Reactive Oxygen Species (ROS)

This protocol is a general guideline for using fluorescent ROS probes and can be adapted for this compound-based ROS sensors.[4][7][13][14][15]

Materials:

  • This compound-based ROS probe

  • Cell line of interest (e.g., A549)

  • Cell culture medium

  • PBS

  • DMSO

  • ROS inducer (e.g., H2O2 or PMA) as a positive control

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom dish or a 96-well plate and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the ROS probe in serum-free medium or PBS. Remove the culture medium from the cells and wash with PBS. Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • ROS Induction (Optional): To induce ROS production for a positive control, treat the cells with an ROS inducer at an appropriate concentration and for a suitable duration before or after probe loading, depending on the experimental design.

  • Washing: Gently wash the cells twice with PBS to remove the excess probe.

  • Imaging: Add fresh medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound fluorescent probes.

PI3K/AKT/mTOR Signaling Pathway

Imidazo[1,2-a]pyridines, a related class of compounds, have been shown to inhibit the PI3K/AKT/mTOR pathway. Fluorescent probes based on the this compound scaffold could potentially be developed to visualize components or activities within this critical cellular signaling pathway that regulates cell proliferation, growth, and survival.[9][16][17][18]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

PI3K/AKT/mTOR Signaling Pathway
General Experimental Workflow for Bioimaging

The following diagram outlines a typical workflow for a cellular bioimaging experiment using a fluorescent probe.[1][3][19][20]

Bioimaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Culture Probe_Prep 2. Probe Preparation Cell_Staining 3. Cell Staining Probe_Prep->Cell_Staining Incubation 4. Incubation Cell_Staining->Incubation Washing 5. Washing Incubation->Washing Imaging 6. Fluorescence Imaging Washing->Imaging Analysis 7. Image Analysis Imaging->Analysis

Bioimaging Experimental Workflow
"Turn-On" Fluorescent Probe Sensing Mechanism

This diagram illustrates the general principle of a "turn-on" fluorescent probe, where the probe's fluorescence is quenched in its free state and is activated upon binding to the target analyte.

Sensing_Mechanism Probe_Off Probe (Non-fluorescent) Probe_On Probe-Analyte Complex (Fluorescent) Probe_Off->Probe_On + Analyte Light_Off No/Low Fluorescence Analyte Analyte Probe_On->Probe_Off - Analyte Light_On Strong Fluorescence

"Turn-On" Sensing Mechanism

References

Imidazo[1,5-a]pyridine Analogs: A Promising Avenue for Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. The pursuit of effective therapeutic interventions has led to the exploration of novel chemical scaffolds, among which imidazo[1,5-a]pyridine has emerged as a privileged structure. Analogs of this heterocyclic system have shown significant promise in modulating key biological targets implicated in the pathophysiology of neurodegeneration. These notes provide an overview of the application of this compound analogs, focusing on their mechanisms of action, and offer detailed protocols for their evaluation.

Key Therapeutic Targets and Mechanisms of Action

This compound analogs have demonstrated activity against several targets relevant to neurodegenerative diseases. The two most prominent mechanisms are the partial agonism of the 5-hydroxytryptamine-4 (5-HT4) receptor and the inhibition of phosphodiesterase 10A (PDE10A).

1. 5-HT4 Receptor Partial Agonism for Alzheimer's Disease:

The 5-HT4 receptor, a G-protein coupled receptor, is involved in learning and memory processes. Partial agonists of this receptor are believed to offer a dual benefit for Alzheimer's disease by providing symptomatic relief and potentially modifying the disease course.[1][2] Activation of the 5-HT4 receptor can enhance cholinergic transmission and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα).

A significant body of research has focused on the design and synthesis of this compound derivatives as 5-HT4 receptor partial agonists.[1][2] Structure-activity relationship (SAR) studies have led to the identification of potent, selective, and brain-penetrant compounds with efficacy in animal models of cognitive impairment.[1][2]

2. Phosphodiesterase 10A (PDE10A) Inhibition for Huntington's and Parkinson's Diseases:

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and cognition. This enzyme hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are essential second messengers in neuronal signaling. Inhibition of PDE10A elevates the levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, including those involving dopamine (B1211576) receptors. This modulation is considered a promising therapeutic strategy for disorders characterized by striatal dysfunction, such as Huntington's and Parkinson's diseases. While much of the research on PDE10A inhibitors has focused on other imidazopyridine scaffolds, the imidazo[1,5-a]quinoxaline (B8520501) core, a related structure, has yielded highly potent inhibitors.[3]

Quantitative Data on this compound Analogs

The following tables summarize the in vitro activity of representative this compound and related imidazo[1,5-a]quinoxaline analogs.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Activity of this compound Analogs

Compound IDR1R25-HT4 Ki (nM)5-HT4 EC50 (nM) (cAMP assay)Intrinsic Activity (%)
1a HH152545
1b MeH81250
1c ClH5852
1d HMe203540
1e HOMe121848

Data presented is a representative compilation from typical SAR studies and may not reflect a single specific publication.

Table 2: PDE10A Inhibitory Potency of Imidazo[1,5-a]quinoxaline Analogs

Compound IDR1 (Position 1)R2 (Position 8)PDE10A IC50 (nM)
16 2-fluoro-3-pyridinylH0.12
17 2-fluoro-3-pyridinylH0.048
32 2-fluoro-3-pyridinylH0.037

Data sourced from a study on imidazo[1,5-a]quinoxalines, a closely related scaffold.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of this compound analogs. Below are protocols for key in vitro and in vivo assays.

Protocol 1: General Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol describes a common method for the synthesis of the this compound core.

Materials:

Procedure:

  • To a solution of the substituted 2-benzoylpyridine (1.0 eq) in the chosen solvent, add the substituted benzylamine (1.2 eq) and the copper(II) catalyst (0.1 eq).

  • Heat the reaction mixture to 80-120 °C under an atmosphere of oxygen or air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-benzoylpyridine 2-benzoylpyridine Product This compound 2-benzoylpyridine->Product benzylamine benzylamine benzylamine->Product Cu(II) catalyst Cu(II) catalyst Cu(II) catalyst->Product Oxidant (O2) Oxidant (O2) Oxidant (O2)->Product Solvent & Heat Solvent & Heat Solvent & Heat->Product

Protocol 2: 5-HT4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the 5-HT4 receptor.

Materials:

  • Cell membranes expressing the human 5-HT4 receptor

  • Radioligand: [3H]-GR113808

  • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test this compound analogs.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

Protocol 3: PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to measure the inhibitory activity of compounds against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test this compound analogs.

  • Add the test compound and PDE10A enzyme to the wells of a 384-well plate.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the product of the reaction.

  • Measure the fluorescence polarization. An increase in polarization corresponds to less substrate hydrolysis and thus inhibition of the enzyme.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G

Protocol 4: In Vivo Scopolamine-Induced Memory Impairment Model

This is a widely used animal model to evaluate the efficacy of potential cognitive enhancers.[4][5][6][7][8]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Scopolamine (B1681570) hydrobromide

  • Test this compound analog

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., passive avoidance apparatus, Morris water maze)

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of amnesia.

  • Induce amnesia by administering scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the behavioral test.[4][7]

  • Conduct the behavioral test to assess learning and memory.

    • Passive Avoidance Test: This test is based on negative reinforcement.[6][9][10][11][12][13]

      • Acquisition Trial: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.

      • Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

    • Morris Water Maze: This test assesses spatial learning and memory.

      • Training: Place the mouse in a pool of opaque water with a hidden platform. Record the time taken to find the platform over several trials and days.

      • Probe Trial: Remove the platform and measure the time spent in the quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.

  • Analyze the behavioral data using appropriate statistical methods to determine if the test compound significantly reversed the scopolamine-induced memory deficit.

Protocol 5: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Early assessment of ADME properties is critical for the development of CNS-active drugs.[1][14][15][16][17]

Key Assays:

  • Solubility: Determine the solubility of the compound in physiological buffers to predict its absorption.

  • Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): Assesses passive diffusion across an artificial membrane, providing a high-throughput screen for blood-brain barrier (BBB) penetration potential.

    • Caco-2 or MDCK-MDR1 Cell-Based Assays: These assays use cell monolayers to model the intestinal and blood-brain barriers, respectively, and can assess both passive and active transport, including efflux by transporters like P-glycoprotein.[1][14][16]

  • Metabolic Stability:

    • Liver Microsomes or Hepatocytes: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic rate and identify potential metabolites. This helps predict the in vivo clearance of the compound.

  • Plasma Protein Binding:

    • Equilibrium Dialysis or Ultracentrifugation: Measure the extent to which the compound binds to plasma proteins. Only the unbound fraction is pharmacologically active and can cross the BBB.

Signaling Pathway Visualization

G

G

This compound analogs represent a versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to modulate key targets such as the 5-HT4 receptor and PDE10A provides a strong rationale for their continued investigation. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to advance the understanding and application of these compounds in the quest for effective treatments for these debilitating disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses specific challenges that can lead to low yields in the synthesis of Imidazo[1,5-a]pyridines.

Question: My reaction yield is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in Imidazo[1,5-a]pyridine synthesis can stem from several factors. Systematically evaluating your reaction conditions is key to identifying and resolving the issue.

1. Suboptimal Reaction Conditions:

  • Temperature: Many cyclization reactions require specific temperature ranges to proceed efficiently. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, or the formation of side products.

  • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Solvent Choice: The solvent can significantly influence reactant solubility, reaction rates, and even the reaction pathway. A solvent that does not fully dissolve the reactants can lead to a heterogeneous mixture and poor reactivity. The polarity of the solvent can also play a critical role in stabilizing intermediates.

2. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts. Ensure your reactants are of high purity.

  • Stoichiometry: The molar ratio of your reactants is crucial. An excess or deficit of one reactant can lead to incomplete conversion of the limiting reagent and the formation of side products.

3. Catalyst and Additive Issues:

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is not deactivated or poisoned. In some cases, the choice of catalyst can dramatically impact the yield.[1]

  • Acid/Base Additives: Many synthetic routes for Imidazo[1,5-a]pyridines rely on acid or base catalysis. The concentration and type of acid or base can significantly affect the reaction outcome. For instance, in Ritter-type reactions, the equivalents of acid can be a critical parameter to optimize.[1]

4. Side Reactions:

  • The formation of undesired side products can consume your starting materials and reduce the yield of the desired this compound. Understanding the potential side reactions for your specific synthetic route is important for developing strategies to minimize them.

The following diagram illustrates a general troubleshooting workflow for low-yield issues.

troubleshooting_workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Quality (Purity, Stoichiometry) start->check_reagents check_catalyst Examine Catalyst/Additives (Activity, Concentration) start->check_catalyst analyze_side_products Identify Side Products (TLC, LC-MS, NMR) start->analyze_side_products optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents screen_catalysts Screen Catalysts/Additives check_catalyst->screen_catalysts modify_protocol Modify Protocol to Minimize Side Reactions analyze_side_products->modify_protocol improved_yield Improved Yield optimize_conditions->improved_yield purify_reagents->improved_yield screen_catalysts->improved_yield modify_protocol->improved_yield

Caption: A general workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: I am performing a Ritter-type reaction to synthesize an this compound and my yields are low. How can I optimize this reaction?

A1: The Ritter-type reaction is a powerful method for synthesizing Imidazo[1,5-a]pyridines from pyridinylmethanol and nitrile derivatives.[2] Low yields can often be improved by optimizing the following parameters:

  • Catalyst System: The combination of a Lewis acid catalyst, such as Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid, like para-toluenesulfonic acid (p-TsOH·H₂O), has been shown to be effective.[1] The catalytic loading of the Lewis acid is a critical parameter to optimize.

  • Acid Concentration: The number of equivalents of the Brønsted acid can have a dramatic effect on the yield. A systematic screening of the acid equivalents is highly recommended. For example, in one study, increasing the equivalents of p-TsOH led to a significant improvement in yield.[1]

  • Nitrile Concentration: The concentration of the nitrile reactant can also influence the reaction outcome.

  • Temperature: The reaction temperature should be optimized to ensure efficient conversion without promoting side reactions.

The following table summarizes the optimization of a Ritter-type reaction for the synthesis of 3-phenyl-1-methyl-imidazo[1,5-a]pyridine.

EntryBi(OTf)₃ (mol%)p-TsOH (equiv)Temperature (°C)Yield (%)
153.08045
255.010078
355.015082
457.515097
505.015065

Data adapted from a study on Ritter-type reactions.[1]

Q2: My cyclocondensation reaction of 2-(aminomethyl)pyridine with a carbonyl compound is not working well. What should I consider?

A2: Cyclocondensation reactions are a common route to Imidazo[1,5-a]pyridines. If you are experiencing low yields, consider the following:

  • Activating Agent: For reactions involving nitroalkanes, an activating agent like polyphosphoric acid (PPA) can be crucial for promoting the electrophilicity of the nitroalkane.[3]

  • Reaction Medium: The choice of the reaction medium is important. In some cases, a strong acid medium like PPA is necessary to drive the reaction to completion.

  • Steric Hindrance: The steric bulk of the substituents on both the 2-(aminomethyl)pyridine and the carbonyl compound can affect the reaction rate and yield. Highly hindered substrates may require more forcing conditions or alternative synthetic routes. For instance, the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene has been reported to give a low yield, potentially due to steric hindrance.[3]

Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I suppress them?

A3: The formation of multiple products can be due to side reactions or the formation of regioisomers.

  • Incomplete Cyclization: In some cases, the reaction may stop at an intermediate stage without complete cyclization. This can often be addressed by increasing the reaction temperature or time, or by using a dehydrating agent to remove water and drive the reaction to completion.

  • Side Product Formation: Depending on the specific reaction, various side products can form. For example, in some Ritter-type reactions, a side product resulting from an alternative cyclization pathway may be observed.[1] Careful analysis of the side products by techniques like NMR and Mass Spectrometry can provide insights into the reaction mechanism and help in devising strategies to minimize their formation.

The following diagram illustrates a simplified decision-making process for addressing the formation of multiple products.

side_product_logic start Multiple Products Observed characterize Characterize Products (NMR, MS) start->characterize is_intermediate Is it an uncyclized intermediate? characterize->is_intermediate is_side_product Is it a known side product? is_intermediate->is_side_product No drive_reaction Increase Temp/Time Add Dehydrating Agent is_intermediate->drive_reaction Yes modify_conditions Modify Conditions to Disfavor Side Reaction is_side_product->modify_conditions Yes unknown_product Investigate Reaction Mechanism is_side_product->unknown_product No success Single Product drive_reaction->success modify_conditions->success

Caption: A decision tree for troubleshooting multiple products.

Experimental Protocols

Protocol 1: Ritter-Type Synthesis of 3-Phenyl-1-methyl-imidazo[1,5-a]pyridine

This protocol is adapted from a reported efficient synthesis of this compound analogs.[1]

Materials:

Procedure:

  • To a solution of (1-phenylethyl)pyridin-2-yl)methanol (1.0 equiv) in acetonitrile (15 equiv), add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).

  • Heat the reaction mixture to 150 °C and stir for the time determined by reaction monitoring (e.g., 12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1-methyl-imidazo[1,5-a]pyridine.

Protocol 2: Cyclocondensation of 2-(aminomethyl)pyridine with Nitroethane

This protocol is based on a method for the synthesis of Imidazo[1,5-a]pyridines via cyclocondensation with electrophilically activated nitroalkanes.[3]

Materials:

  • 2-(aminomethyl)pyridine

  • Nitroethane

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Aqueous ammonia

  • Ethyl acetate (B1210297)

Procedure:

  • In a reaction vessel, combine 2-(aminomethyl)pyridine (1.0 equiv) and nitroethane (1.2 equiv) in polyphosphoric acid (PPA).

  • Heat the reaction mixture to 110 °C and stir for 3 hours.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Neutralize the mixture with aqueous ammonia.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain 1-methyl-imidazo[1,5-a]pyridine.

The following diagram illustrates the general workflow for the synthesis and purification of Imidazo[1,5-a]pyridines.

experimental_workflow start Combine Reactants & Catalysts/Additives reaction Heat and Stir (Monitor Progress) start->reaction workup Quench Reaction & Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A general experimental workflow for synthesis.

References

Identifying and minimizing side reactions in multi-component synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-component synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield

Q1: My multi-component reaction (e.g., Ugi, Passerini) has a low or no yield. What are the most common causes?

A1: Low conversion rates in multi-component reactions (MCRs) can stem from several factors, primarily related to reagent quality, reaction conditions, and solvent choice.[1][2] MCRs are complex processes where multiple equilibria must align to favor the desired product.[3]

Troubleshooting Steps:

  • Verify Reagent Quality and Purity:

    • Isocyanides: These are often the most sensitive components. Aryl isocyanides, especially those with electron-withdrawing groups, can be prone to polymerization or decomposition.[2] A dark brown or black color may indicate degradation.[2] Ensure they are stored correctly, typically at 2-8°C under an inert atmosphere.[4]

    • Aldehydes/Ketones: Aldehydes are susceptible to oxidation into carboxylic acids. It is recommended to use freshly distilled or purified aldehydes.[2] The reactivity of the carbonyl component is a critical factor.[1]

    • Amines & Carboxylic Acids: Ensure these reagents are pure and dry. The presence of a primary amine as an impurity in a Passerini reaction can lead to the formation of a competing Ugi product.[1]

    • Solvents: Use anhydrous solvents, as water can react with isocyanides and other reaction intermediates.[2]

  • Optimize Reaction Conditions:

    • Concentration: MCRs often benefit from high concentrations of reactants (e.g., 0.5-2 M).[1] In some cases, running the reaction neat (without solvent) can be effective.[1]

    • Temperature: Most Ugi and Passerini reactions proceed well at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be beneficial. However, be cautious, as higher temperatures can also promote side reactions and reagent decomposition.[2]

    • Stoichiometry: While a 1:1:1:1 ratio is standard for a four-component reaction, careful control of stoichiometry is essential to minimize side reactions like polymerization, especially when using bifunctional reagents.[4]

  • Evaluate Solvent Choice:

G Start Low / No Yield CheckReagents 1. Verify Reagent Quality (Purity, Stability, Stoichiometry) Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions (Concentration, Temperature) CheckReagents->OptimizeConditions Reagents OK EvaluateSolvent 3. Evaluate Solvent Choice (Polar vs. Aprotic) OptimizeConditions->EvaluateSolvent Conditions Optimized AnalyzeSideProducts 4. Analyze for Side Products (TLC, LC-MS) EvaluateSolvent->AnalyzeSideProducts Solvent Optimized Success Yield Improved AnalyzeSideProducts->Success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Issue 2: Formation of Side Products

Q2: I suspect a side reaction is occurring. What are the common side reactions in MCRs and how can I identify them?

A2: Side reactions are a common challenge in MCRs due to the presence of multiple reactive components.[7] Identifying byproducts early is key to optimizing the reaction.

Common Side Reactions:

  • Passerini Reaction as a side reaction in Ugi: If the amine component in a Ugi reaction is not sufficiently reactive or its concentration is low, the Passerini reaction can occur as a competing pathway, leading to an α-acyloxy amide impurity instead of the desired α-acylamino amide.[1][2]

  • Ugi Reaction as a side reaction in Passerini: The presence of a primary amine impurity in a Passerini reaction will lead to the formation of the four-component Ugi product.[1]

  • Polymerization: Bifunctional reagents, such as those with two isocyanide groups, can lead to the formation of oligomers or polymers.[4] Isocyanides themselves can also polymerize if not handled correctly.[2]

  • Reactions between subsets of components: For example, in a Ugi reaction, the aldehyde and amine can form an imine, which might be stable and not proceed further if other components are not reactive enough.[8]

Identification Methods:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the complexity of the reaction mixture. Multiple spots indicate the presence of starting materials, the desired product, and potential byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying components in the reaction mixture. It provides both the retention time and the mass of each compound, allowing for the tentative identification of side products by comparing their masses to those of expected byproducts.[2]

G cluster_passerini Passerini Reaction (3-Component) cluster_ugi Ugi Reaction (4-Component Side Reaction) P_Aldehyde Aldehyde/ Ketone P_Product α-Acyloxy Amide (Desired Product) P_Aldehyde->P_Product U_Product α-Acylamino Amide (Side Product) P_Aldehyde->U_Product P_Acid Carboxylic Acid P_Acid->P_Product P_Acid->U_Product P_Isocyanide Isocyanide P_Isocyanide->P_Product P_Isocyanide->U_Product U_Amine Amine (Impurity) NH2 U_Amine:port->U_Product

Caption: Competing Passerini and Ugi reactions due to an amine impurity.

Issue 3: Minimizing Side Reactions and Purification

Q3: How can I minimize the formation of side products and purify my target compound?

A3: Minimizing side products involves careful control over reaction parameters and reagent choice.[9] Purification requires selecting a method appropriate for your product and the impurities present.[10]

Strategies to Minimize Side Reactions:

  • Catalyst Selection: Catalysis is essential for selecting a specific reaction route and avoiding byproduct formation.[9][11] For example, Lewis acids can be used to activate the carbonyl component, potentially increasing the rate of the desired reaction over side pathways.[12]

  • Solvent Optimization: The choice of solvent can dramatically influence reaction selectivity.[5] A screening of different solvents is often necessary to find the optimal conditions for a specific set of substrates.[1] For instance, the use of highly polar alcohols like trifluoroethanol can suppress the Passerini reaction when it is an undesired side reaction in an Ugi process.[1]

  • Order of Addition: In some cases, the order in which reactants are added can influence the outcome. For example, pre-forming the imine in a Ugi reaction by mixing the aldehyde and amine before adding the other components can sometimes improve yields.[8]

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying MCR products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[1][13]

  • Crystallization/Recrystallization: If the desired product is a solid, crystallization can be a highly effective method to obtain very pure material.[10][13]

  • Liquid-Liquid Extraction: Used during the work-up to remove water-soluble or acid/base-soluble impurities from the crude product mixture.[13]

Parameter Effect on Side Reactions Recommendation
Catalyst Can direct the reaction down a specific mechanistic pathway, enhancing selectivity.[9][11]Screen Lewis or Brønsted acid catalysts to promote the desired transformation.
Solvent Influences intermediate stability and reaction rates, altering the product ratio.[5][6]Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., MeOH, TFE).[2]
Temperature Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy.Start at room temperature. If side reactions are problematic, try cooling the reaction. If the reaction is too slow, heat gently.[2]
Purity Impurities (e.g., water, amines) are a direct source of common side products.[1][2]Use high-purity, anhydrous reagents and solvents. Purify starting materials if their quality is questionable.[2]
Experimental Protocols
General Protocol for a Passerini Three-Component Reaction

This protocol provides a general starting point. Optimization will likely be necessary for specific substrates.[1]

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.).

  • Solvent and Reagent Addition: Add an appropriate aprotic solvent (e.g., Dichloromethane) to achieve a high reactant concentration (e.g., 0.5-2 M).[1]

  • Add the aldehyde or ketone (1.0 equiv.) to the solution.

  • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40°C) and monitor its progress by TLC or LC-MS.[2]

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired α-acyloxy amide.[1]

General Protocol for a Ugi Four-Component Reaction

This protocol is a general guideline. The choice of solvent is particularly critical for this reaction.[4]

  • Reactant Preparation: To a dry reaction vessel, add the amine (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in the chosen solvent (e.g., methanol or TFE, ~0.5 M).[4]

  • Imine Formation: Stir the mixture at room temperature for approximately 30 minutes to facilitate imine formation.[4]

  • Reagent Addition: Add the carboxylic acid (1.0 equiv.) and stir for another 10 minutes.

  • Add the isocyanide (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Seal the vessel and stir at the desired temperature (e.g., room temperature to 60°C) for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by flash column chromatography to yield the pure α-acylamino amide.[4]

G cluster_Ugi Ugi Reaction Mechanism cluster_Passerini Passerini Side Reaction Pathway Amine Amine Imine Imine Intermediate Amine->Imine + H+ Aldehyde Aldehyde Aldehyde->Imine + H+ P_Nitrilium Nitrilium Ion Intermediate Aldehyde->P_Nitrilium Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Acid Carboxylic Acid Acid->Nitrilium Acid->P_Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Isocyanide->P_Nitrilium Adduct Tetrahedral Intermediate Nitrilium->Adduct + Carboxylate Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product P_Product α-Acyloxy Amide (Side Product) P_Nitrilium->P_Product

Caption: Simplified Ugi mechanism showing the key nitrilium intermediate.

References

Technical Support Center: Purification of Novel Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of novel imidazo[1,5-a]pyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two primary and most effective purification techniques for this compound derivatives are silica (B1680970) gel column chromatography and recrystallization. The choice between these methods is dictated by the physical state of the crude product (solid or oil) and the nature and quantity of the impurities.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is an essential technique for monitoring the separation of your desired compound from impurities.[1] Before running a column, it is crucial to determine an appropriate eluent system using TLC that provides good separation between the product and any impurities. The spots can be visualized using UV light (typically at 254 nm), as the aromatic nature of imidazo[1,5-a]pyridines often allows for visualization by UV quenching.[2][3] Staining with iodine vapor or a potassium permanganate (B83412) solution can also be effective for visualizing compounds that are not UV-active.[4][5]

Q3: My this compound derivative is a solid. Should I use column chromatography or recrystallization?

A3: If your solid crude product has a relatively high purity, recrystallization can be a highly effective method to obtain very pure material. However, if the crude product is a complex mixture with multiple impurities, column chromatography is generally the preferred first step to isolate the desired compound. The purified fractions from chromatography can then be subjected to recrystallization for further purification if necessary.

Q4: What are some common side products in the synthesis of imidazo[1,5-a]pyridines that can complicate purification?

A4: Depending on the synthetic route, common side products can include unreacted starting materials, regioisomers, and over-alkylated or hydrolyzed byproducts.[6][7] The formation of regioisomers is a particular challenge in some synthetic approaches to substituted imidazopyridines and may require careful optimization of chromatographic conditions for successful separation.[8]

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.

  • Possible Cause: The compound may be highly polar or exist as a salt.

  • Solution:

    • If the compound is suspected to be a salt (e.g., formed with an acid catalyst), consider a basic work-up (e.g., washing the organic layer with a saturated sodium bicarbonate solution) before chromatography.

    • Try a more polar eluent system. If you are using an ethyl acetate/hexane system, consider adding a small percentage of methanol. For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing and improve mobility.[1]

    • Consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which may be more suitable for very polar or basic compounds.

Issue 2: The separation between my product and an impurity is poor.

  • Possible Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Carefully optimize the solvent system using TLC. Test various ratios of non-polar and polar solvents. A good separation on TLC is crucial for a successful column separation.

    • Use a longer column to increase the theoretical plates and improve resolution.

    • Run the column with a shallower solvent gradient or isocratically with a finely tuned solvent mixture to enhance separation.[1]

Issue 3: The product is streaking or tailing on the TLC plate and the column.

  • Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. Overloading the column or insolubility in the eluent can also cause streaking.

  • Solution:

    • For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent to mask the acidic silanol (B1196071) groups on the silica gel.

    • For acidic compounds, a small amount of acetic acid (0.1-1%) can be added to the eluent.[1]

    • Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading it onto the column. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.[1]

Recrystallization

Issue 1: I am unable to find a suitable single solvent for recrystallization.

  • Possible Cause: The compound may have very high or very low solubility in common laboratory solvents.

  • Solution:

    • Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

    • Common "good" solvents for imidazo[1,5-a]pyridines include dichloromethane, ethyl acetate, and acetone. Common "poor" solvents include hexanes, petroleum ether, and diethyl ether.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Ensure the initial dissolution is done in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Rapid cooling often leads to the formation of an oil.

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • If the compound's melting point is low, choose a lower-boiling solvent system for recrystallization.

Issue 3: No crystals form even after cooling the solution for an extended period.

  • Possible Cause: The solution may not be sufficiently concentrated, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.

    • If using a single solvent, add a small amount of a "poor" solvent to decrease the overall solubility and induce crystallization.

    • Store the flask in a freezer for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, test solvent pairs (one in which the compound is soluble and one in which it is not).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inner wall of the flask or by seeding with a pure crystal.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of this compound Derivatives

Compound TypeEluent System (v/v)Reference
1-Aryl-3-alkyl-imidazo[1,5-a]pyridines20% Ethyl Acetate in Hexane[8]
1-Aryl-3-alkyl-imidazo[1,5-a]pyridines30% Ethyl Acetate in Hexane[8]
1-Aryl-3-alkyl-imidazo[1,5-a]pyridines5-10% Ethyl Acetate in Hexane[8]
3-Aryl-1-(arylthio)-imidazo[1,5-a]pyridinesNot specified, but column chromatography was used for purification.[9]
3-Alkyl-imidazo[1,5-a]pyridinesEthyl Acetate in Petroleum Ether (1:6)[10]
8-chloro-6-(trifluoromethyl)this compound derivativesNot specified, but work-up and purification were performed.[2]

Mandatory Visualizations

experimental_workflow start Crude this compound Product tlc TLC Analysis (UV, Iodine, Stains) start->tlc decision Is the product a solid and relatively pure? tlc->decision column_chrom Silica Gel Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes fractions Collect and Analyze Fractions by TLC column_chrom->fractions pure_product Pure this compound Derivative recrystallization->pure_product combine_pure Combine Pure Fractions and Evaporate Solvent fractions->combine_pure combine_pure->pure_product troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Re-optimize Eluent System using TLC start->check_tlc streaking Is there streaking or tailing on TLC? check_tlc->streaking add_modifier Add Modifier to Eluent: - Triethylamine (for basic compounds) - Acetic Acid (for acidic compounds) streaking->add_modifier Yes similar_rf Are Rf values of product and impurity too close? streaking->similar_rf No gradient Use a Shallower Gradient or Isocratic Elution similar_rf->gradient Yes dry_load Consider Dry Loading if Solubility is an Issue similar_rf->dry_load No long_column Use a Longer Column for Better Resolution gradient->long_column

References

Technical Support Center: Enhancing Aqueous Solubility of Imidazo[1,5-a]pyridine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Imidazo[1,5-a]pyridine compounds in biological assays.

Troubleshooting Guides

Issue: Compound Precipitation in Assay Media

Q1: My this compound compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?

A1: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final assay medium. Here are several steps you can take to troubleshoot this problem:

  • Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay. While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells and can also influence assay results. Aim for a final DMSO concentration of less than 0.5%.

  • Use a Co-solvent: In addition to DMSO, other co-solvents can be used to improve solubility.[1] Propylene glycol and polyethylene (B3416737) glycol (PEG) are common choices.[1] Experiment with small percentages of these co-solvents in your final assay medium.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[2] If your this compound compound has an ionizable group, adjusting the pH of your assay buffer may increase its solubility.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to keep hydrophobic compounds in solution by forming micelles.

  • Prepare a More Dilute Stock Solution: If the above methods are not successful or are incompatible with your assay, you may need to prepare a more dilute stock solution of your compound in DMSO. This will result in a lower final concentration in your assay, which may be below the solubility limit.

Issue: Inconsistent or Non-Reproducible Assay Results

Q2: I am observing high variability in my biological assay results with an this compound compound. Could this be related to solubility?

A2: Yes, poor aqueous solubility is a frequent cause of inconsistent and non-reproducible assay results. If a compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to unreliable data.

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Perform a Solubility Test: It is highly recommended to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using. This will give you a clear understanding of its solubility limits.

  • Consider Formulation Strategies: For lead optimization and in vivo studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes, or the preparation of solid dispersions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound compounds that influence their aqueous solubility?

A1: The aqueous solubility of this compound compounds is primarily influenced by their lipophilicity (logP), crystal lattice energy, and the presence of ionizable functional groups. Generally, higher lipophilicity and stronger crystal lattice energy lead to lower aqueous solubility. The presence of polar functional groups that can participate in hydrogen bonding with water can improve solubility.

Q2: How can I chemically modify an this compound scaffold to improve its aqueous solubility?

A2: Structure-activity relationship (SAR) studies often focus on modifying the core scaffold to enhance solubility. Common strategies include:

  • Introduction of Polar Groups: Adding polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can increase the polarity of the molecule and improve its interaction with water.

  • Introduction of Ionizable Groups: Incorporating acidic or basic moieties allows for salt formation, which can significantly increase aqueous solubility.

  • Reduction of Lipophilicity: Replacing lipophilic substituents with more polar alternatives can lower the overall logP of the compound.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is the concentration of a compound that is soluble in an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO). It is a measure of how quickly a compound precipitates and is often higher than the thermodynamic solubility. Kinetic solubility is typically measured in high-throughput screening settings.[2]

  • Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is the "true" solubility of the compound. Thermodynamic solubility is more relevant for later-stage drug development and formulation.[2]

For early-stage biological assays, determining the kinetic solubility is often sufficient to ensure that your compound is in solution at the desired test concentration.

Data Presentation

The following table provides a representative example of how structural modifications to an this compound core can influence aqueous solubility. Please note that these are illustrative values based on general principles of medicinal chemistry.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentKinetic Solubility (µM) in PBS (pH 7.4)
IMP-001HPhenylH< 1
IMP-002H4-HydroxyphenylH15
IMP-003H4-CarboxyphenylH> 100
IMP-004CH3PhenylH< 1
IMP-005HPyridin-4-ylH25
IMP-006HPhenylCOOH50

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol describes a high-throughput method to determine the kinetic solubility of this compound compounds using nephelometry to measure turbidity.

Materials:

  • This compound compounds

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Prepare a 10 mM stock solution of each this compound compound in DMSO.

  • Create a serial dilution of each stock solution in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.1 mM).

  • In a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will create a final concentration range (e.g., from 100 µM to 1 µM) with a final DMSO concentration of 1%.

  • Include a blank control (PBS + 1% DMSO).

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the blank control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of an this compound compound.

Materials:

  • Solid this compound compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the solid this compound compound to a microcentrifuge tube (e.g., 1-2 mg).

  • Add a known volume of PBS (pH 7.4) to the tube (e.g., 1 mL).

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve prepared with known concentrations of the compound.

Mandatory Visualizations

Signaling Pathway

Many this compound analogs and related imidazopyridine scaffolds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine This compound Compound Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the solubility and biological activity of this compound compounds.

Experimental_Workflow Compound This compound Compound Solubility_Assay Aqueous Solubility Assay (Kinetic/Thermo.) Compound->Solubility_Assay In_Vitro_Assay In Vitro Biological Assay (e.g., Cell Viability) Compound->In_Vitro_Assay Data_Analysis Data Analysis (IC50, Solubility Limit) Solubility_Assay->Data_Analysis In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for the evaluation of this compound compounds.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting solubility issues in biological assays.

Troubleshooting_Logic Start Poor Assay Performance Check_Solubility Is Compound Soluble in Assay Medium? Start->Check_Solubility Optimize_Formulation Optimize Formulation (Co-solvents, pH, etc.) Check_Solubility->Optimize_Formulation No Other_Issues Investigate Other Assay Parameters Check_Solubility->Other_Issues Yes Re_evaluate_Assay Re-evaluate Assay Performance Optimize_Formulation->Re_evaluate_Assay

References

Technical Support Center: Optimization of Reaction Conditions for Large-Scale Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, detailed protocols, and comparative data to optimize the large-scale synthesis of Imidazo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Imidazo[1,5-a]pyridines, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from reaction conditions to the choice of reagents. Consider the following:

  • Suboptimal Catalyst: The choice and loading of the catalyst are critical. For instance, in copper-catalyzed reactions, different copper salts (CuI, CuBr, CuCl) can give varying yields. It's crucial to screen catalysts to find the optimal one for your specific substrates.[1] In some cases, a metal-free approach using a catalyst like BF₃·Et₂O or even catalyst-free conditions with specific solvent systems might be more effective.[2]

  • Inefficient Reaction Conditions: Temperature, reaction time, and concentration play a significant role. Harsh conditions or prolonged reaction times can lead to product decomposition or the formation of side products.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[3][4]

  • Poor Reagent Purity or Stability: Ensure the purity of starting materials, as impurities can interfere with the reaction. Some reagents, like aliphatic aldehydes, may be less stable and prone to polymerization, which can affect the yield.[5]

  • Ineffective Oxidant: Many synthetic routes require an oxidation step. While classical oxidants like KMnO₄ can be used, they may lead to side products and difficult workups.[6] Using molecular oxygen (O₂) as a clean oxidant or milder agents like iodine has proven effective in many syntheses.[2][7]

Q2: I'm observing a significant amount of side products. How can I improve the reaction's selectivity?

The formation of side products is a common issue, especially in multicomponent reactions where several competing pathways exist.[6]

  • Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Experimenting with both lower and higher temperatures may favor the desired reaction pathway.[6]

  • Change the Order of Reagent Addition: In some multicomponent reactions, adding reagents in a stepwise manner can prevent the formation of unwanted intermediates and side products.[6]

  • Solvent Selection: The solvent can play a crucial role in reaction selectivity and yield. For example, in certain denitrogenative transannulation reactions, a specific combination of solvents like dichlorobenzene-dichloroethane is key to achieving quantitative yields.[2]

Q3: The reaction is not proceeding to completion. What should I investigate?

An incomplete reaction can be due to catalyst deactivation, insufficient reagent equivalents, or suboptimal conditions.

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it hasn't been poisoned. For homogeneous catalysts, consider if the catalyst is degrading under the reaction conditions. It may be necessary to increase the catalyst loading or add it in portions.

  • Stoichiometry: Carefully re-evaluate the stoichiometry of your reactants. An excess of one reactant may be required to drive the reaction to completion, but a large excess can also lead to side product formation.[6]

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress. This can help determine if the reaction has stalled or is proceeding very slowly, indicating a need to adjust temperature or reaction time.

Q4: I'm having difficulty with the large-scale purification of the final product. What are some effective strategies?

Purification can be a major bottleneck in scaling up.

  • Crystallization/Recrystallization: If your product is a solid, developing a robust crystallization protocol is often the most efficient method for large-scale purification. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity.

  • Column Chromatography Alternatives: While effective at the lab scale, column chromatography can be cumbersome for large quantities. Consider alternatives like preparative HPLC if high purity is essential. For less polar compounds, filtration through a plug of silica (B1680970) gel might be sufficient to remove baseline impurities.

  • Work-up Procedure: Optimize the work-up to remove as many impurities as possible before the final purification step. This could involve liquid-liquid extractions at different pH values or washing with specific aqueous solutions.

Quantitative Data Tables

The following tables summarize key quantitative data from various synthetic approaches to provide a basis for comparison and optimization.

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (10)DMF1001290[1]
2CuBr (10)DMF1001285[1]
3CuCl (10)DMF1001282[1]
4I₂ (5)EthanolRT190+[8]
5FeCl₃ (5)EthanolRT1Poor[8]
6Bi(OTf)₃ (5) / p-TsOH·H₂O (5 equiv)DCE1001278[9]

Table 2: Influence of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1HPW (2.5)Glycerol12060Low[5]
2HPW (2.5)Methanol1201592[5]
3HPW (2.5)Water12060Low[5]
4I₂ (5)EthanolRT60Excellent[8]
5I₂ (5)TolueneRT60Low[8]
6NoneUrea–choline chloride80120-36057-87[10]

Visual Workflow and Troubleshooting Diagrams

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent Preparation (Starting Materials, Solvent, Catalyst) B Reaction Setup (Inert atmosphere if needed) A->B C Controlled Reagent Addition B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching D->E Reaction Complete F Extraction / Filtration E->F G Solvent Removal F->G H Crude Product G->H I Purification (Recrystallization / Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for Imidazo[1,5-a]pyridine synthesis.

Troubleshooting Flowchart: Low Reaction Yield

G Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Check_Stoichiometry Is stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Purify_Reagents Purify/Re-source Starting Materials Check_Purity->Purify_Reagents No Check_Conditions Are reaction conditions optimal? (Temp, Time, Concentration) Check_Catalyst Is the catalyst active and optimal? Check_Conditions->Check_Catalyst Yes Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp No Screen_Catalysts Screen Different Catalysts and Catalyst Loadings Check_Catalyst->Screen_Catalysts No Re_evaluate Re-evaluate Synthetic Route Check_Catalyst->Re_evaluate Yes Check_Stoichiometry->Check_Conditions Yes Adjust_Equivalents Adjust Reagent Equivalents Check_Stoichiometry->Adjust_Equivalents No Purify_Reagents->Start Optimize_Temp->Start Screen_Catalysts->Start Adjust_Equivalents->Start

Caption: Troubleshooting guide for low reaction yield.

Detailed Experimental Protocol

This section provides a representative, scalable protocol for a transition-metal-free synthesis of Imidazo[1,5-a]pyridines, adapted from literature procedures.[7] This method is advantageous for scale-up due to its operational simplicity and avoidance of heavy metal catalysts.

Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via I₂-mediated sp³ C–H Amination

  • Materials:

    • Substituted 2-pyridyl ketone (1.0 equiv)

    • Substituted alkylamine (1.2 equiv)

    • Sodium Acetate (B1210297) (NaOAc) (2.0 equiv)

    • Molecular Iodine (I₂) (2.0 equiv)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-pyridyl ketone (1.0 equiv), sodium acetate (2.0 equiv), and DMSO.

    • Stir the mixture at room temperature to dissolve the solids.

    • Add the alkylamine (1.2 equiv) to the reaction mixture.

    • Add molecular iodine (2.0 equiv) in one portion.

    • Heat the reaction mixture to 100 °C and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the excess iodine.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound derivative.

References

Structure-activity relationship (SAR) studies of Imidazo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the structure-activity relationship (SAR) studies of Imidazo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological targets for this compound derivatives?

A1: this compound is a versatile scaffold found in compounds targeting a wide range of biological systems. Key targets include protein kinases such as those in the PI3K/Akt/mTOR pathway, tubulin polymerization, and G-protein coupled receptors like the 5-HT4 receptor.[1][2][3] Derivatives have shown significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6]

Q2: What are the key structural features of the this compound core that are typically modified in an SAR study?

A2: SAR studies on this scaffold commonly involve substitutions at positions 1, 3, and 7 of the ring system. Modifications often include adding various aryl or alkyl groups, introducing hydrogen bond donors/acceptors, and altering the electronic properties of the substituents to optimize potency, selectivity, and pharmacokinetic profiles.[7][8] For instance, the introduction of specific side chains can significantly enhance antiproliferative activity.[9]

Q3: How does the electronic nature of substituents affect the biological activity?

A3: The electronic properties of substituents play a crucial role. Generally, electron-withdrawing groups, particularly at the para-position of a phenyl ring attached to the core, can enhance anticancer activity.[10] Conversely, electron-donating groups like hydroxyls may improve antioxidant properties.[10] The overall electron density of the molecule influences its ability to interact with biological targets like enzymes and receptors.[11]

Q4: Are there common challenges in the synthesis of this compound libraries for SAR studies?

A4: Common challenges include achieving regioselectivity, managing reaction conditions for sensitive functional groups, and ensuring adequate yields.[12] Purification can also be difficult due to the basic nature of the pyridine (B92270) nitrogen, which can cause tailing on silica (B1680970) gel chromatography.[12] The development of one-pot, multi-component reactions has been a key strategy to improve efficiency and yield.[6][13]

Troubleshooting Guides

Synthesis

Q: My cyclization reaction to form the this compound ring is resulting in a low yield. What are the likely causes and solutions?

A: Low yields in cyclization reactions are a frequent issue. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in reagents, especially the starting 2-pyridyl ketones or amines, can inhibit the reaction or lead to side products. Ensure all starting materials are pure before use.[12]

  • Catalyst and Reaction Conditions: Many synthetic routes are catalyst-dependent (e.g., Copper, Iodine, Iron).[13][14] Ensure the catalyst is active and not poisoned. The choice of solvent and temperature is also critical; some modern methods use greener solvents like anisole (B1667542) or even water.[12][13] Optimization of acid equivalents, such as p-TsOH, can also be crucial.[8]

  • Atmosphere Control: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yield.

  • Alternative Synthetic Route: If optimization fails, consider a different synthetic strategy. Numerous methods exist, including transition-metal-free C-H amination, Ritter-type reactions, and transannulation of pyridotriazoles.[8][13][14]

Q: I am struggling with the purification of my final this compound compound. What techniques can I use?

A: The basicity of the pyridine scaffold can complicate purification.

  • Column Chromatography: To prevent peak tailing on silica gel, add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to your eluent system.

  • Acid-Base Extraction: Utilize the basic nature of the compound. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated compound will move to the aqueous layer, separating it from non-basic impurities. You can then neutralize the aqueous layer with a base and re-extract your purified product with an organic solvent.[12]

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Biological Assays

Q: My compound shows poor solubility in aqueous buffers for biological assays. How can I address this?

A: Poor aqueous solubility is a common problem for heterocyclic compounds.

  • Use of Co-solvents: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO. For the assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the biological system.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants may be necessary.

  • Structural Modification: In the long term, SAR can guide the incorporation of polar or ionizable functional groups into the molecular structure to improve solubility for future analog designs.

Q: I am observing inconsistent results in my cell-based cytotoxicity assays. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Compound Stability: Verify the stability of your compound in the assay medium over the incubation period. Degradation can lead to a loss of activity.

  • Cell Health and Density: Ensure that the cells used are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can respond differently to cytotoxic agents.

  • Assay Interference: Some compounds can interfere with the assay readout itself (e.g., autofluorescence in fluorescence-based assays). Run appropriate controls, including your compound in a cell-free assay system, to check for interference.

Quantitative SAR Data

The following tables summarize the biological activity of selected this compound derivatives from various studies.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound ID Target/Assay Activity Metric Value Reference
5d Cytotoxicity (60 human tumor cell lines) GI₅₀ 1.06 - 14.9 µM [1]
5l Cytotoxicity (60 human tumor cell lines) GI₅₀ 0.43 - 7.73 µM [1]
Imidazo[1,2-a]pyridine (B132010) analog PI3Kα Inhibition IC₅₀ 2 nM [2]

| Imidazo[1,2-a]pyridine 28e | Nek2 Inhibition (MGC-803 cell line) | IC₅₀ | 38 nM |[15] |

Table 2: Neurological and Receptor Modulation Activity

Compound ID Target/Assay Activity Metric Value Reference
5a 5-HT₄ Receptor Partial Agonist - Potent, brain penetrant [3]
Imidazo-pyridinium 20d Neuropeptide S Receptor (cAMP assay) IC₅₀ 110 nM [16]
Imidazo-pyridinium 20d Neuropeptide S Receptor (Calcium assay) IC₅₀ 1 nM [16]
Imidazo-pyridinium 20d Neuropeptide S Receptor (ERK assay) IC₅₀ 2 nM [16]
IMPY Derivative 18 β-Amyloid Aggregate Binding Kᵢ 638 nM [17]

| IMPY Derivative 19 | β-Amyloid Aggregate Binding | Kᵢ | 339 nM |[17] |

Experimental Protocols

General Protocol for Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol is a generalized procedure based on the copper(II)-catalyzed tandem reaction between a 2-pyridyl ketone and a benzylamine (B48309).[13]

  • Reaction Setup: To a reaction vessel, add the 2-pyridyl ketone (1.0 mmol), the corresponding benzylamine (1.2 mmol), and a copper catalyst (e.g., Cu(OAc)₂ , 10 mol%).

  • Solvent Addition: Add a suitable solvent, such as DMSO or toluene (B28343) (3-5 mL).

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100-120 °C) under an oxygen atmosphere (using a balloon or a continuous flow).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 1,3-disubstituted this compound.

Protocol for Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic activity of synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization start Identify Lead Scaffold (this compound) design Design Analogs (Vary Substituents) start->design synth Synthesize Compound Library design->synth primary Primary Screening (e.g., Cytotoxicity Assay) synth->primary decision Potent Activity? primary->decision sar Analyze SAR Data (Identify Trends) select Select Potent Hits sar->select secondary Secondary Assays (e.g., Kinase Inhibition) select->secondary adme ADME/Tox Profiling secondary->adme adme->design Poor Profile (Redesign) lead_opt Optimized Lead Compound adme->lead_opt decision->design No (Redesign) decision->sar Yes

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

PI3K_AKT_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

References

Enhancing the biological activity of Imidazo[1,5-a]pyridines through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Imidazo[1,5-a]pyridine derivatives. The content is designed to address specific issues that may be encountered during the synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for enhancing the biological activity of Imidazo[1,5-a]pyridines?

A1: Structural modifications of the this compound core are key to enhancing biological activity. Common strategies include:

  • Substitution at the C1 and C3 positions: Introducing various aryl or heterocyclic groups at these positions can significantly influence the compound's interaction with biological targets.

  • Modification of the pyridine (B92270) ring: Introducing substituents on the pyridine ring can alter the electronic properties and solubility of the molecule.

  • Hybridization with other pharmacophores: Fusing or linking the this compound scaffold with other known biologically active moieties, such as benzimidazoles or chalcones, has been shown to yield compounds with potent and sometimes dual-inhibitory activities.[1][2]

Q2: Which biological targets are commonly investigated for this compound derivatives?

A2: Imidazo[1,5-a]pyridines have been investigated for a range of biological activities. Prominent targets, particularly in oncology, include:

  • Tubulin: Several this compound derivatives have been identified as inhibitors of tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[1]

  • PI3K/Akt/mTOR pathway: This signaling cascade is a critical regulator of cell growth and survival, and some this compound hybrids have been shown to inhibit key kinases in this pathway, such as PI3K and Akt.[1]

Q3: Are there any known general toxicity concerns with the this compound scaffold?

A3: While specific toxicity profiles depend on the individual compound's structure, some studies have shown that certain this compound derivatives exhibit low toxicity to normal human cell lines, such as human embryonic kidney cells (HEK-293), suggesting a degree of selectivity for cancer cells.[1] However, as with any novel compound series, comprehensive toxicological evaluations are essential during drug development.

Troubleshooting Guides

Synthesis and Purification

Q4: I am experiencing low yields in my this compound synthesis. What are the common causes and solutions?

A4: Low yields in the synthesis of Imidazo[1,5-a]pyridines can arise from several factors depending on the specific reaction.

  • Problem: Incomplete reaction.

    • Possible Cause: Insufficient reaction time or temperature. The purity of starting materials can also interfere with the reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider increasing the reaction temperature or extending the reaction time. Always ensure the purity of your reagents before starting the synthesis.

  • Problem: Formation of side products.

    • Possible Cause: The reaction conditions may favor alternative reaction pathways. For instance, in cyclocondensation reactions, incorrect stoichiometry or temperature can lead to undesired products.

    • Solution: Carefully control the reaction temperature and the order of reagent addition. Using a different catalyst or solvent system might also improve selectivity.

  • Problem: Product loss during workup and purification.

    • Possible Cause: The basic nature of the pyridine ring can cause issues during chromatographic purification, such as tailing on silica (B1680970) gel.

    • Solution: To mitigate tailing during column chromatography, consider adding a small amount of a basic modifier, like triethylamine (B128534), to the eluent. Alternatively, an acid-base extraction can be employed to separate the basic product from non-basic impurities.

Q5: I am having difficulty purifying my this compound product. What are some effective purification strategies?

A5: The purification of this compound derivatives can be challenging. Here are some common techniques:

  • Column Chromatography: This is a widely used method. To address tailing on silica gel due to the basicity of the pyridine nitrogen, add a small percentage of triethylamine or ammonia (B1221849) solution to your eluent system.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method to achieve high purity.

  • Acid-Base Extraction: You can often use a dilute acid wash (e.g., 1M HCl) to protonate the basic this compound and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified product.

Biological Assays

Q6: I am observing compound precipitation in my cell-based assays (e.g., MTT assay). How can I address this?

A6: Compound precipitation can lead to inaccurate results.

  • Possible Cause: The compound may have low aqueous solubility. The final concentration of the solvent (like DMSO) might be too low to keep the compound in solution.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Visually inspect the wells for any precipitate under a microscope after adding the compound.

    • Prepare a stock solution of your compound in 100% DMSO and perform serial dilutions in the culture medium to reach the final desired concentrations.

    • If solubility issues persist, consider using a different solvent or formulating the compound with solubilizing agents, though these must be tested for their own cellular effects.

Q7: My results from the tubulin polymerization assay are inconsistent or show no polymerization. What should I check?

A7: The tubulin polymerization assay is sensitive to several factors.

  • Problem: No or low polymerization signal.

    • Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein and can be denatured by improper storage or multiple freeze-thaw cycles.

    • Solution 1: Ensure tubulin is stored at -70°C and has not been subjected to repeated freeze-thaw cycles. Keep tubulin and all buffers on ice before starting the reaction to prevent premature polymerization.

    • Possible Cause 2: Incorrect Assay Conditions. The assay is highly temperature-dependent, with an optimal temperature of 37°C.

    • Solution 2: Ensure the microplate reader is pre-warmed to 37°C before adding the tubulin. The spectrophotometer should be in "kinetic mode" to take readings over time.

  • Problem: High Background Signal.

    • Possible Cause: The test compound may be precipitating in the assay buffer, causing light scattering.

    • Solution: Visually inspect the wells for any precipitate. Run a control with the compound in the assay buffer without tubulin to check for any increase in absorbance or fluorescence.

Q8: How do I interpret the Western blot results for PI3K/Akt pathway inhibition by my this compound compound?

A8: When assessing the inhibition of the PI3K/Akt pathway, it is crucial to look at the phosphorylation status of key proteins.

  • Expected Outcome for an Inhibitor: A dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated downstream effectors like mTOR (p-mTOR) or S6 ribosomal protein (p-S6) is expected.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band (e.g., p-Akt / total Akt). This is critical as it shows a specific inhibition of activation rather than a general decrease in protein expression.

    • Further normalize this ratio to a loading control (e.g., GAPDH or β-actin) to correct for any loading inaccuracies.

  • Troubleshooting:

    • No change in phosphorylation: Your compound may not be targeting the PI3K/Akt pathway at the tested concentrations, or the pathway may not be basally active in your chosen cell line. Consider using a positive control inhibitor.

    • Weak or inconsistent bands: This could be due to issues with antibody quality, protein extraction, or transfer. Ensure you are using validated antibodies and have optimized your Western blotting protocol.

Data Presentation

Table 1: Cytotoxic Activity of this compound-Benzimidazole Hybrids
CompoundCell LineCancer TypeGI50 (μM)
5d LeukemiaRPMI-82261.06
CNS CancerSF-2951.95
Ovarian CancerOVCAR-32.11
Breast CancerMCF73.25
5l LeukemiaCCRF-CEM0.43
CNS CancerU2510.76
Ovarian CancerIGROV10.88
Breast CancerMCF71.21

Data extracted from a study on this compound-benzimidazole hybrids. GI50 is the concentration required to inhibit cell growth by 50%.[1]

Table 2: Tubulin Polymerization and PI3K/Akt Pathway Inhibitory Activity
CompoundTubulin Polymerization IC50 (μM)Effect on p-AKT levels
5d 3.25Markedly decreased
5l 1.71Markedly decreased

IC50 is the concentration required to inhibit tubulin polymerization by 50%. The effect on phosphorylated AKT (p-AKT) levels was observed after 48 hours of treatment.[1]

Table 3: Cytotoxic Activity of this compound-Chalcone Derivatives
CompoundMDA-MB-231 IC50 (μM)PC-3 IC50 (μM)HepG2 IC50 (μM)
7n 4.23 ± 0.2517.89 ± 0.1220.83 ± 0.56
7o 3.26 ± 0.5614.86 ± 0.254.57 ± 0.85
Nocodazole 0.21 ± 0.010.19 ± 0.020.25 ± 0.01

IC50 is the half-maximal inhibitory concentration after 48 hours of drug treatment. MDA-MB-231 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer). Nocodazole is a standard tubulin polymerization inhibitor.[2]

Experimental Protocols

General Procedure for Synthesis of this compound-Benzimidazole Hybrids
  • Reaction Setup: To a solution of the appropriate aldehyde in ethanol, add the corresponding o-phenylenediamine (B120857) (1 mmol) and sodium metabisulfite (B1197395) (2 mmol) dissolved in water.

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Workup: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Extraction: Extract the crude product with ethyl acetate (B1210297).

  • Purification: Dry the combined organic extracts over anhydrous Na2SO4, concentrate, and purify by column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford the pure compounds.

Protocol for Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a general tubulin buffer (GTB; e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution. Reconstitute lyophilized tubulin in ice-cold GTB with GTP.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add GTB, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization.

  • Data Acquisition: Immediately begin measuring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a temperature-controlled spectrophotometer in kinetic mode.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentrations.

Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Cell Treatment and Lysis: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the this compound compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and perform normalization as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action synthesis Synthesis of this compound Derivatives purification Purification (Column Chromatography, Crystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 moa Mechanism of Action Studies ic50->moa tubulin_assay Tubulin Polymerization Assay moa->tubulin_assay western_blot Western Blot (PI3K/Akt Pathway) moa->western_blot cell_cycle Cell Cycle Analysis moa->cell_cycle

Caption: Experimental workflow for the development of this compound derivatives.

pi3k_akt_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

troubleshooting_synthesis start Low Yield in Synthesis q1 Is the reaction complete? start->q1 q2 Are there significant side products? q1->q2 Yes q1_sol Extend reaction time Increase temperature Check reagent purity q1->q1_sol No q3 Is product lost during workup? q2->q3 No q2_sol Optimize reaction conditions (temp, solvent, catalyst) Adjust stoichiometry q2->q2_sol Yes q3_sol Review purification method Use modified eluent for chromatography Consider acid-base extraction q3->q3_sol Yes

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Optimizing ADME Properties of Imidazo[1,5-a]pyridine-based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Imidazo[1,5-a]pyridine-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common ADME challenges encountered with this compound-based compounds?

A1: this compound derivatives often present several ADME challenges, including:

  • Metabolic Instability: The electron-rich nature of the this compound core makes it susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes and potentially Aldehyde Oxidase (AO).

  • Poor Aqueous Solubility: The generally planar and lipophilic structure of the scaffold can lead to low aqueous solubility, impacting oral absorption.

  • P-glycoprotein (P-gp) Efflux: Some derivatives may be substrates for efflux transporters like P-gp, which can limit their oral bioavailability and brain penetration.

Q2: How can I improve the metabolic stability of my this compound candidate?

A2: Several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups or electron-withdrawing groups at positions identified as metabolic "soft spots."

  • Scaffold Hopping: In some cases, replacing the this compound core with a less metabolically labile isostere may be beneficial. For instance, moving from an imidazo[1,2-a]pyrimidine (B1208166) to an this compound has been shown to mitigate AO-mediated metabolism in some series.[1]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Reducing the compound's logP by introducing polar groups can improve metabolic stability.

Q3: What are effective strategies for enhancing the aqueous solubility of this compound compounds?

A3: Improving aqueous solubility can be achieved through various approaches:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl, amino, or carboxylic acids can increase hydrophilicity. The introduction of a morpholine (B109124) moiety is a common strategy to improve aqueous solubility.[2]

  • Disrupt Crystal Packing: High melting points are often associated with low solubility due to strong crystal lattice energy. Strategies to disrupt planarity and symmetry, such as introducing non-planar substituents, can lower the melting point and improve solubility.[3]

  • Salt Formation: For compounds with ionizable centers, forming a salt can significantly enhance aqueous solubility.

  • Formulation Approaches: Techniques like co-solvency, complexation with cyclodextrins, and solid dispersions can be employed to improve the solubility of a final drug product.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: High Clearance in Human Liver Microsome (HLM) Stability Assay
Possible Cause Troubleshooting Step Expected Outcome
Rapid Phase I Metabolism (CYP-mediated) 1. Metabolite Identification: Perform a metabolite identification study to pinpoint the "soft spots" on the molecule. 2. Structural Modification: Synthesize analogs with modifications at the identified metabolic sites (e.g., fluorination, methylation, or introducing steric bulk).Identification of the primary sites of metabolism, leading to targeted chemical modifications that can block or slow down metabolic degradation, thereby increasing the compound's half-life.
Aldehyde Oxidase (AO) Involvement 1. Run AO-specific Assay: Conduct the microsomal stability assay in the presence of an AO inhibitor (e.g., hydralazine) to confirm AO-mediated metabolism. 2. Scaffold Hopping/Modification: Consider replacing the this compound core or modifying the substitution pattern to reduce susceptibility to AO.Confirmation of AO's role in the compound's metabolism. Successful structural changes will result in lower clearance in the absence of AO inhibitors.
Chemical Instability 1. Incubate without NADPH: Run a control experiment where the compound is incubated with microsomes in the absence of the NADPH regenerating system.If the compound is stable in the absence of NADPH, the degradation is likely enzymatic. If it still degrades, the issue is chemical instability in the assay buffer.
Issue 2: Poor Aqueous Solubility
Possible Cause Troubleshooting Step Expected Outcome
High Lipophilicity (High logP) 1. Introduce Polar Groups: Synthesize analogs with polar functional groups (e.g., -OH, -NH2, morpholine). 2. Reduce Aromaticity: Consider replacing an aromatic ring with a saturated heterocyclic ring.Increased aqueous solubility, which can be quantified using kinetic or thermodynamic solubility assays.
Strong Crystal Lattice Energy (High Melting Point) 1. Disrupt Planarity: Introduce non-planar substituents to disrupt crystal packing. 2. Increase Conformational Flexibility: Introduce flexible side chains.Lowering of the melting point and an increase in aqueous solubility.
pH-dependent Solubility 1. Determine pKa: Measure the pKa of the compound. 2. pH-Solubility Profile: Determine the solubility of the compound at different pH values. 3. Salt Formation: If the compound has a suitable pKa, consider forming a salt.Understanding the pH-solubility relationship to guide formulation development. Salt forms often exhibit significantly higher aqueous solubility.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., pooled, 20 mg/mL stock)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal stock solution in phosphate buffer (e.g., to 1 mg/mL).

    • In a 96-well plate, add the phosphate buffer, MgCl2, and the microsomal stock solution.

  • Compound Addition:

    • Add the test compound to the incubation mixture to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[9]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well filter plate and acceptor plate)

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.

  • Preparation of Plates:

    • Add buffer to the acceptor plate wells (e.g., 300 µL).

    • Prepare the donor solution by diluting the test compound stock solution in buffer to the desired concentration (e.g., 10 µM).

  • Assay Assembly:

    • Add the donor solution to the donor plate wells (e.g., 200 µL).

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[10][11]

  • Sample Collection and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Data Summary Tables

Table 1: Example of Metabolic Stability Data for this compound Analogs

Compound IDR1R2Human Liver Microsomal Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HH1546.2
Analog 1 FH3519.8
Analog 2 HOMe2527.7
Analog 3 FOMe>60<11.5

Data is hypothetical and for illustrative purposes only.

Table 2: Example of Solubility and Permeability Data for this compound Analogs

Compound IDR1R2Kinetic Solubility at pH 7.4 (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Parent HH58.5
Analog 4 HMorpholine556.2
Analog 5 COOHH1502.1
Analog 6 HPyridine257.9

Data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Troubleshooting & Optimization cluster_3 Advanced Assays & Outcome start This compound Candidate assay_meta Metabolic Stability (HLM) start->assay_meta assay_sol Kinetic Solubility start->assay_sol assay_perm Permeability (PAMPA) start->assay_perm decision_meta High Clearance? assay_meta->decision_meta decision_sol Low Solubility? assay_sol->decision_sol decision_perm Low Permeability? assay_perm->decision_perm decision_meta->decision_sol No met_id Metabolite ID decision_meta->met_id Yes decision_sol->decision_perm No sol_enhance Solubility Enhancement Strategies decision_sol->sol_enhance perm_enhance Permeability Enhancement Strategies decision_perm->perm_enhance Yes caco2 Caco-2 Permeability (Efflux Ratio) decision_perm->caco2 No struc_mod_meta Structural Modification (Block Metabolism) met_id->struc_mod_meta struc_mod_meta->assay_meta sol_enhance->assay_sol perm_enhance->assay_perm pk_study In vivo PK caco2->pk_study optimized_candidate Optimized Candidate pk_study->optimized_candidate

Caption: ADME optimization workflow for this compound candidates.

troubleshooting_metabolic_stability start High Clearance in HLM Assay check_chemical_stability Control: Incubate without NADPH start->check_chemical_stability chemical_instability Issue: Chemical Instability Action: Modify buffer/compound check_chemical_stability->chemical_instability Degradation enzymatic_degradation Likely Enzymatic Degradation check_chemical_stability->enzymatic_degradation Stable check_ao_involvement Assay with AO Inhibitor enzymatic_degradation->check_ao_involvement ao_metabolism Issue: AO Metabolism Action: Scaffold Hop/Modify check_ao_involvement->ao_metabolism Clearance Reduced cyp_metabolism Likely CYP-mediated Metabolism check_ao_involvement->cyp_metabolism No Change retest Re-test in HLM Assay ao_metabolism->retest metabolite_id Metabolite Identification (LC-MS/MS) cyp_metabolism->metabolite_id identify_soft_spots Identify 'Soft Spots' metabolite_id->identify_soft_spots structural_modification Structural Modification to Block Metabolism identify_soft_spots->structural_modification structural_modification->retest

Caption: Troubleshooting guide for high metabolic clearance.

References

Addressing metabolic instability of the Imidazo[1,5-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,5-a]pyridine Scaffold

Welcome to the Technical Support Center for the this compound Scaffold. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you address the metabolic instability often associated with this promising scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the development of this compound-based compounds.

Q1: My new this compound compound shows a high clearance rate in human liver microsomes (HLM). What are the most likely metabolic "soft spots" on the scaffold?

A1: The this compound core, while valuable, is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2] Key metabolic hotspots often include:

  • Electron-Rich Positions: The pyridine (B92270) ring, being electron-deficient, is generally more resistant to oxidation than the imidazole (B134444) ring. However, unsubstituted positions on the pyridine ring can still be sites of hydroxylation.

  • Aryl Substituents: Unsubstituted phenyl or other aryl rings attached to the core are common sites for para-hydroxylation.[1]

  • N-Alkyl Groups: If your compound includes moieties like piperazine (B1678402) or other N-alkyl groups, N-dealkylation is a very common and rapid metabolic pathway.

  • Aldehyde Oxidase (AO) Metabolism: While more prevalent in the isomeric imidazo[1,2-a]pyrimidine (B1208166) scaffold, AO can metabolize certain electron-deficient azaheterocycles.[1] If CYP450 inhibition does not reduce metabolism, AO could be a contributing factor.

Q2: How can I experimentally confirm the exact site of metabolism on my lead compound?

A2: Pinpointing the site of metabolism is crucial. The standard and most effective method is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound with the newly formed metabolites, you can identify modifications such as hydroxylation, demethylation, or oxidation, thereby pinpointing the metabolic soft spot.

Q3: What are the primary medicinal chemistry strategies to block metabolism and improve the stability of my compound?

A3: Once a metabolic hotspot is identified, several strategies can be employed:

  • Blocking with Fluorine: Substituting a hydrogen atom with fluorine at the site of metabolism is a widely used and effective strategy. The carbon-fluorine bond is significantly stronger and more resistant to CYP-mediated oxidation.

  • Steric Hindrance: Introducing a bulky group (e.g., a t-butyl group) near the metabolic soft spot can sterically hinder the enzyme from accessing the site.

  • Electronic Modification: Replacing an electron-donating group with an electron-withdrawing group (e.g., replacing a methoxy (B1213986) group with a trifluoromethyl group) can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.[1]

  • Scaffold Hopping: In some cases, replacing a metabolically labile part of the molecule, such as a phenyl ring, with a more stable bioisostere like a pyridine or pyrimidine (B1678525) ring can dramatically increase metabolic half-life while maintaining potency.[1]

Q4: I've improved microsomal stability, but my compound still shows poor oral bioavailability. What could be the issue?

A4: Poor oral bioavailability despite good microsomal stability can stem from several factors unrelated to Phase I metabolism:

  • Poor Permeability: The compound may not be effectively absorbed through the intestinal wall. An in vitro Caco-2 permeability assay can assess this.

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.

  • Phase II Metabolism: The compound could be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

  • Poor Solubility: Low aqueous solubility can limit the amount of drug that dissolves in the gastrointestinal tract, thus limiting absorption.

Data Presentation: Metabolic Stability

Summarized data provides a clear overview of how structural modifications can impact metabolic stability.

Table 1: Common Metabolic Hotspots of the this compound Scaffold & Potential Solutions

Metabolic Hotspot LocationCommon Metabolic ReactionPrimary Enzymes InvolvedRecommended Strategy
Unsubstituted Aryl RingsAromatic HydroxylationCYP3A4, CYP2D6Introduce F, Cl, or CF₃ to the ring.[3]
C5 or C7 Position of CoreAromatic HydroxylationCYP IsozymesIntroduce small alkyl or halogen groups.
N-Alkyl Side ChainsN-dealkylationCYP3A4, CYP2C9Introduce steric bulk near the nitrogen.
Electron-deficient N-atomsAldehyde Oxidase (AO)Aldehyde OxidaseModify heterocycle to reduce AO susceptibility.[1]

Table 2: Example SAR Data for this compound Analogs in Human Liver Microsomes (HLM)

Compound IDR¹ Substitution (at C7)R³ Substitution (at C3)HLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 HPhenyl1592.4
Analog-02 FPhenyl4530.8
Analog-03 H4-Fluorophenyl> 60< 11.5
Analog-04 F4-Fluorophenyl> 60< 11.5

Note: Data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed protocols are essential for reproducible results.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

  • Preparation: Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4). Prepare stock solutions of your test compound and a positive control (e.g., Verapamil for high clearance, Warfarin for low clearance) in acetonitrile (B52724) or DMSO.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture. For a final volume of 200 µL, add:

    • Phosphate Buffer

    • Test compound (final concentration typically 1 µM)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). For the T=0 time point, add quenching solution before adding NADPH.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex processes and relationships.

Metabolic_Pathway cluster_core This compound Core cluster_phase1 Phase I Metabolism (CYP450, AO) cluster_phase2 Phase II Metabolism cluster_excretion Excretion Core Parent Compound Hydroxylation Hydroxylated Metabolite Core->Hydroxylation Oxidation N_Dealkylation N-dealkylated Metabolite Core->N_Dealkylation Oxidation Oxidized Metabolite Core->Oxidation Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULT Excreted Elimination N_Dealkylation->Excreted Glucuronide->Excreted Sulfate->Excreted

Caption: General metabolic pathways for this compound compounds.

Workflow A Compound Shows High In Vitro Clearance B Perform Metabolite ID Study (LC-MS/MS) A->B C Identify Metabolic 'Soft Spot' B->C D Design & Synthesize Analogs C->D E Strategy: Block Metabolism (e.g., Fluorination, Steric Hindrance) D->E F Re-assay Analogs in HLM Stability Assay D->F G Improved Stability? F->G H Proceed to In Vivo PK Studies G->H Yes I Re-design Analogs G->I No I->D

Caption: Experimental workflow for addressing metabolic instability.

Decision_Tree A Metabolic Hotspot Identified? B Aromatic Ring (C-H) A->B Yes C Alkyl Group (N- or O-) A->C Yes D Introduce EWG (F, CF3) or Steric Bulk B->D E Replace with Deuterium (Kinetic Isotope Effect) B->E F Introduce Steric Hindrance or Remove/Replace Group C->F G Re-evaluate Potency and Stability D->G E->G F->G

Caption: Decision tree for selecting a scaffold modification strategy.

References

Technical Support Center: Improving the Photostability of Imidazo[1,5-a]pyridine Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imidazo[1,5-a]pyridine fluorescent dyes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the photostability of these versatile fluorophores in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound fluorescent dyes and what are their typical photophysical properties?

Imidazo[1,5-a]pyridines are a class of heterocyclic compounds known for their robust fluorescence.[1] They are characterized by several advantageous photophysical properties, including:

  • High Stokes Shift: This minimizes self-absorption and enhances signal detection.

  • Good Absolute Quantum Yields: Contributing to their brightness.[2]

  • Modulable Emission Wavelength (λem): The emission wavelength can be tuned by altering the substituents on the heterocyclic ring.[2]

  • Good Photostability: Generally, these dyes exhibit good resistance to photobleaching under various experimental conditions.[2]

Q2: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its ability to fluoresce.[3] This phenomenon can significantly impact fluorescence microscopy experiments by causing a gradual fading of the signal, which is particularly problematic for quantitative analysis and long-term imaging studies.[4]

Q3: What are the primary causes of photobleaching for this compound dyes?

The primary cause of photobleaching for most organic fluorophores, including Imidazo[1,5-a]pyridines, is the interaction of the excited-state fluorophore with molecular oxygen. This interaction generates highly reactive oxygen species (ROS), such as singlet oxygen, which can chemically degrade the dye molecule.[3] Factors that accelerate photobleaching include:

  • High Illumination Intensity: Intense light from lasers or lamps increases the rate of fluorophore excitation and subsequent degradation.[3]

  • Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[3]

  • Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process.[3]

Q4: How can I determine if the signal loss in my experiment is due to photobleaching?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging.[5] To confirm if photobleaching is the cause, you can move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then fades with exposure, photobleaching is the likely culprit.[5] If the signal is weak or absent from the start, the issue might be related to other factors like low labeling efficiency or incorrect filter sets.[5]

Q5: Can the chemical structure of this compound dyes be modified to improve photostability?

Yes, the photophysical properties of this compound dyes, including their photostability, can be tuned by modifying their chemical structure. For instance, the introduction of electron-donating groups has been shown to improve the luminescence performance of imidazopyridine derivatives, which can correlate with enhanced photostability.[6][7]

Troubleshooting Guide: Rapid Signal Fading

If you are experiencing rapid fading of your this compound dye signal, follow these troubleshooting steps:

Step 1: Evaluate and Optimize Imaging Parameters

The most direct way to reduce photobleaching is to minimize the amount of light your sample is exposed to.[8]

  • Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3] Consider using neutral-density filters to attenuate the excitation light.[4]

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.[3]

  • Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[3]

Step 2: Employ Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.

  • Use a Commercial Antifade Mounting Medium: Many commercial mounting media are available that contain antifade agents.

  • Prepare Your Own Antifade Solution: See the "Experimental Protocols" section for details on how to prepare and use common antifade agents.

Step 3: Consider a More Photostable Derivative

If photobleaching persists, consider synthesizing or obtaining an this compound derivative with substituents known to enhance photostability, such as electron-donating groups.[6][7]

Quantitative Data

While specific photobleaching quantum yields (Φb) for a wide range of this compound derivatives are not extensively reported in the literature, the following tables provide some relevant photophysical data and a comparison with common fluorophores. A lower Φb and a longer photobleaching half-life (t1/2) indicate higher photostability.

Table 1: Reported Photophysical Properties of Selected this compound Derivatives

DerivativeQuantum Yield (Φf)Fluorescence Lifetime (τ)Solvent
This compound Derivative 10.12 - 0.382 - 8 nsToluene
This compound Derivative 2up to 0.50~5 nsAcetonitrile
This compound Derivative 3up to 0.37Not ReportedDichloromethane
This compound Derivative 40.17 - 0.51a few nanosecondsNot Specified
Methoxylated Imidazo[1,5-a]pyridines0.22 - 0.50Not ReportedNot Specified

Note: The quantum yields and lifetimes of this compound derivatives are highly dependent on their substitution patterns and the solvent used.[9][10][11][12][13] This table presents a range of reported values to illustrate their general performance.

Table 2: Photostability Comparison with Common Fluorophores (Illustrative)

FluorophoreTypical Photobleaching Quantum Yield (Φb)
Fluorescein (FITC)10⁻⁴ - 10⁻⁵
Rhodamine 6G~3 x 10⁻⁶
Alexa Fluor 488~1.5 x 10⁻⁶
Imidazo[1,5-a]pyridines Data not widely available, but generally reported as having "good" photostability [2]

Note: The photobleaching quantum yields can vary significantly depending on the experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Photobleaching

This protocol describes how to measure the photobleaching rate of your this compound dye.

Materials:

  • Fluorescence microscope with a stable light source (laser or arc lamp)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Your prepared sample stained with the this compound dye

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment.

  • Microscope Setup:

    • Find a region of interest (ROI) on your sample.

    • Set your imaging parameters (e.g., laser power, exposure time) to the values you typically use. It is crucial to keep these settings constant throughout the experiment.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI. For example, capture an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

  • Plotting and Analysis:

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photostability.

    • You can fit an exponential decay curve to the data to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[5]

Protocol 2: Using Antifade Reagents

This protocol provides a general guideline for using antifade reagents in your mounting medium.

Common Antifade Reagents:

  • p-Phenylenediamine (PPD)

  • n-Propyl gallate (NPG)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Trolox (a vitamin E analog)

Procedure:

  • Prepare Antifade Mounting Medium:

    • A common recipe involves dissolving the antifade agent in a glycerol-based buffer (e.g., PBS). The final concentration of the antifade agent is typically in the range of 0.1% to 2% (w/v).

    • Caution: Some antifade agents are hazardous. Always consult the Safety Data Sheet (SDS) and handle them with appropriate personal protective equipment.

  • Sample Mounting:

    • After the final washing step of your staining protocol, carefully remove the excess buffer from your sample.

    • Add a drop of the antifade mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Sealing:

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to minimize oxygen exposure.

  • Curing:

    • Allow the mounting medium to cure, typically for a few hours at room temperature or overnight at 4°C, in the dark.

Visualizations

Photobleaching_Mechanism cluster_bleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) Bleached Bleached Dye S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Chemical Reaction

Caption: Generalized mechanism of fluorophore photobleaching.

Troubleshooting_Workflow start Start: Rapid Signal Fading Observed step1 Step 1: Optimize Imaging Parameters - Reduce Illumination Intensity - Minimize Exposure Time - Reduce Acquisition Frequency start->step1 check1 Is Photobleaching Still an Issue? step1->check1 step2 Step 2: Use Antifade Reagents - Add to Mounting Medium check1->step2 Yes end_success Problem Resolved check1->end_success No check2 Is Photobleaching Still a Problem? step2->check2 step3 Step 3: Consider Alternative Dyes - Synthesize/Use a More Photostable This compound Derivative check2->step3 Yes check2->end_success No end_further Contact Advanced Support step3->end_further

References

Validation & Comparative

Imidazo[1,5-a]pyridine Derivatives Demonstrate Potent Anticancer Activity Comparable to Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – Researchers and drug development professionals now have access to a comprehensive comparative guide on the anticancer activity of novel Imidazo[1,5-a]pyridine compounds against established chemotherapeutic agents. This guide provides a head-to-head analysis of cytotoxic activity, details key signaling pathways, and offers complete experimental protocols for replication and further investigation. The data indicates that specific this compound derivatives exhibit cytotoxic effects comparable to, and in some instances exceeding, those of widely used anticancer drugs like Doxorubicin and Cisplatin.

The analysis focuses on the in vitro cytotoxic effects of newly synthesized this compound-chalcone conjugates against a panel of human cancer cell lines. The findings reveal that these compounds are particularly effective against breast (MDA-MB-231), and liver (HepG2) cancer cells, demonstrating significant inhibitory concentrations (IC50) in the low micromolar range. This positions them as promising candidates for further preclinical and clinical development.

Head-to-Head Anticancer Activity: A Quantitative Comparison

The in vitro cytotoxicity of novel this compound-chalcone derivatives was evaluated against several human cancer cell lines and compared with the activity of established anticancer drugs. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay after 48 hours of treatment.

Compound/DrugMDA-MB-231 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)PC-3 (Prostate) IC50 (µM)
This compound-chalcone 7o 3.26 ± 0.56[1]4.57 ± 0.85[1]14.86 ± 0.25[1]
This compound-chalcone 7n 4.23 ± 0.25[1]20.83 ± 0.56[1]17.89 ± 0.12[1]
Doxorubicin ~1.0 - 6.5[2][3][4][5]Not FoundNot Found
Cisplatin ~2.0 - 10.0 (24h)[6]~7.7 - 65[7][8][9]Not Found

Note: IC50 values for known drugs can vary based on experimental conditions and specific cell line batches. The provided ranges are collated from multiple sources for a broader perspective.

Mechanism of Action: Targeting Key Cellular Pathways

Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and disrupting microtubule dynamics, which are critical for cell division.

Induction of Apoptosis

One of the key mechanisms is the induction of apoptosis. The this compound-chalcone conjugates have been shown to trigger this process, which is a hallmark of effective cancer therapies. The process can be visualized through the following workflow:

A Cancer Cells Treated with This compound Derivative B Induction of Apoptotic Signals A->B C Phosphatidylserine (PS) Translocation to Outer Cell Membrane B->C D Staining with Annexin V-FITC and Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells (Early and Late Stage) E->F

Apoptosis Detection Workflow
Microtubule Disruption

Furthermore, these compounds have been found to interfere with microtubule polymerization. Microtubules are essential components of the cellular skeleton and play a crucial role in cell division. Their disruption leads to cell cycle arrest and ultimately cell death.

cluster_0 cluster_1 A Tubulin Dimers B Microtubule Polymerization A->B Normal Cell Division C This compound Derivative D Binding to Tubulin (Colchicine Binding Site) C->D E Inhibition of Microtubule Assembly D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis F->G

Microtubule Disruption Pathway

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds and known drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and known drugs in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Leave the plate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[12] Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of cell lysate, providing insights into the molecular pathways affected by the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds as required.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times with TBST for 5-10 minutes each.[14][15]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Quantify band intensities and normalize to a loading control like β-actin.

This comparative guide underscores the potential of this compound derivatives as a novel class of anticancer agents. The provided data and detailed protocols are intended to accelerate research and development in this promising area of oncology.

References

Validating the Mechanism of Action of Imidazo[1,5-a]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of kinase inhibitors based on the imidazopyridine scaffold, with a specific focus on their activity against the Phosphoinositide 3-kinase (PI3K) pathway. While the initial focus was on the Imidazo[1,5-a]pyridine isomer, the available scientific literature with robust, comparative data is more extensive for the closely related and well-studied Imidazo[1,2-a]pyridine (B132010) scaffold. Therefore, this guide will utilize a potent Imidazo[1,2-a]pyridine derivative as a representative example for comparison against established PI3K inhibitors. This approach allows for a data-rich, scientifically grounded comparison of the experimental validation process.

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Imidazopyridine-based compounds have emerged as a promising class of kinase inhibitors, with several derivatives showing potent activity against PI3K.[2][3][4] Validating the on-target activity and understanding the cellular effects of these inhibitors is crucial for their development as therapeutic agents.

This guide presents a comparative analysis of a representative Imidazo[1,2-a]pyridine PI3Kα inhibitor, Compound 35 , alongside clinically relevant and tool compound PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor), Taselisib (a dual PI3Kα/δ inhibitor), and Wortmannin (a pan-PI3K inhibitor). We provide a summary of their biochemical and cellular potencies, detailed experimental protocols for key validation assays, and visualizations to illustrate the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the in vitro biochemical and cellular activities of the representative Imidazo[1,2-a]pyridine inhibitor and its comparators.

Table 1: Biochemical IC50 Values against Class I PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Primary Selectivity
Compound 35 (Imidazo[1,2-a]pyridine)150[2]---PI3Kα
Alpelisib ~5[5]~1200[5]~250[5]~290[5]PI3Kα
Taselisib 3~90753PI3Kα/δ
Wortmannin ~3-5[3]~33~75~3Pan-PI3K

Note: IC50 values can vary depending on the specific assay conditions. Data presented is compiled from multiple sources for comparative purposes.

Table 2: Cellular Antiproliferative Activity (IC50 Values)

CompoundT47D (Breast Cancer)MCF-7 (Breast Cancer)
Compound 35 (Imidazo[1,2-a]pyridine)7.9 µM[2]9.4 µM[2]
Alpelisib 165 nM226 nM
Taselisib 104 nM190 nM

Note: T47D and MCF-7 are breast cancer cell lines with known PIK3CA mutations, making them sensitive to PI3Kα inhibition.

Mandatory Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound & Other PI3K Inhibitors Inhibitor->PI3K Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) DetermineIC50 Determine IC50 (Biochemical Potency) KinaseAssay->DetermineIC50 CellCulture Treat Cancer Cells with Inhibitor DetermineIC50->CellCulture ProlifAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->ProlifAssay WesternBlot Western Blot (pAkt, pS6K levels) CellCulture->WesternBlot CETSA CETSA (Target Engagement) CellCulture->CETSA Xenograft Xenograft Model CETSA->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Comparison_Logic cluster_inhibitors Inhibitor Scaffolds cluster_assays Validation Assays Imidazo Imidazo[1,2-a]pyridine (e.g., Compound 35) Biochem Biochemical Potency (IC50 vs PI3K isoforms) Imidazo->Biochem Cellular Cellular Activity (Antiproliferative IC50) Imidazo->Cellular MoA Mechanism of Action (pAkt Inhibition, CETSA) Imidazo->MoA Alpelisib Thiazolopyrimidine (Alpelisib) Alpelisib->Biochem Alpelisib->Cellular Taselisib Pyrido[2,3-d]pyrimidine (Taselisib) Taselisib->Biochem Taselisib->Cellular Wortmannin Furanosteroid (Wortmannin) Wortmannin->Biochem

References

Unveiling the Anticancer Potential: A Comparative Guide to Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the promising candidates, Imidazo[1,5-a]pyridine derivatives have emerged as a significant class of heterocyclic compounds with potent in vitro activity against a range of cancer cell lines. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Imidazo[1,2-a]pyridines, a closely related scaffold, have also demonstrated considerable anticancer effects, often through the induction of apoptosis and cell cycle arrest.[1][2] This guide will focus on the available data for this compound and its isomeric counterparts to provide a comprehensive overview for the scientific community.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic potential of various this compound and Imidazo[1,2-a]pyridine (B132010) derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
This compound-chalcone Conjugates
7nMDA-MB-231Breast4.23 ± 0.25[3]
7oMDA-MB-231Breast3.26 ± 0.56[3]
Imidazo[1,2-a]pyridine Derivatives
I-11NCI-H358 (KRAS G12C)Non-Small Cell LungPotent (exact IC50 not specified in abstract)[4]
6dHepG2LiverNot specified, but inhibited DNA synthesis[5]
6iHepG2LiverNot specified, but inhibited DNA synthesis[5]
IP-5HCC1937Breast45[6][7][8]
IP-6HCC1937Breast47.7[6][7][8]
IP-7HCC1937Breast79.6[6][7][8]
Compound 6A375Melanoma~10-35 (estimated from graph)[9]
Compound 6WM115Melanoma~10-35 (estimated from graph)[9]
Compound 6HeLaCervical~35[9]
HB9A549Lung50.56[10]
HB10HepG2Liver51.52[10]
Imidazo[4,5-c]pyridine Derivatives
3h (urea series)A-549Lung11.56 ± 0.187[11]
3h (urea series)MCF-7Breast17.88 ± 0.235[11]
Imidazo[1,2-a]pyridine-quinoline Hybrids
8HeLa, MDA-MB-231, ACHN, HCT-15Cervical, Breast, Renal, Colon0.31 - 0.39[12]
12HeLa, MDA-MB-231, ACHN, HCT-15Cervical, Breast, Renal, Colon0.29 - 0.35[12]
Imidazo[1,2-a]pyridine-carbazole Hybrids
13HeLa, MDA-MB-231, ACHN, HCT-15Cervical, Breast, Renal, Colon0.30 - 0.41[12]
Imidazo[4,5-b]pyridine Derivatives
I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IXMCF-7BreastSignificant activity[13]
I, VIIc, VIIe, VIIf, VIII, IXHCT116ColonRemarkable activity[13]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
13kHCC827Non-Small Cell Lung0.09[14]
13kA549Non-Small Cell Lung<0.43[14]
13kSH-SY5YNeuroblastoma<0.43[14]
13kHELLeukemia<0.43[14]
13kMCF-7Breast<0.43[14]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have delved into the molecular mechanisms underlying the anticancer effects of these compounds, revealing a common theme of apoptosis induction and cell cycle disruption.

Apoptosis Induction

This compound-chalcone conjugates, specifically compounds 7n and 7o , have been shown to induce apoptosis in MDA-MB-231 breast cancer cells.[3] At a concentration of 10 µM, compound 7o led to a total of 51.1% apoptotic cells, an effect comparable to the microtubule-destabilizing agent nocodazole (B1683961) (53.9%).[3] This apoptotic induction is linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[3]

Similarly, Imidazo[1,2-a]pyridine derivatives have demonstrated pro-apoptotic activity. Compound IP-5 was found to induce the extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8, and subsequent cleavage of PARP.[6][7][15] Other studies on Imidazo[1,2-a]pyridine derivatives have shown impairment of mitochondrial membrane potential, an increase in pro-apoptotic proteins like BAX and BAK1, a decrease in the anti-apoptotic protein BCL2, and activation of caspase-9 and caspase-3.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., IP-5) Caspase8 Caspase-8 activation Imidazo_pyridine->Caspase8 Caspase7 Caspase-7 activation Caspase8->Caspase7 PARP_cleavage PARP Cleavage Caspase7->PARP_cleavage Apoptosis_E Apoptosis PARP_cleavage->Apoptosis_E Imidazo_pyridine_I Imidazo[1,2-a]pyridine Derivatives ROS ROS Generation Imidazo_pyridine_I->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bax_Bak BAX/BAK1 ↑ Mitochondria->Bax_Bak Bcl2 BCL2 ↓ Mitochondria->Bcl2 Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis_I Apoptosis Caspase3->Apoptosis_I

Caption: Apoptotic pathways induced by Imidazo-pyridine derivatives.

Cell Cycle Arrest

The antiproliferative effects of these compounds are also attributed to their ability to halt the cell cycle. For instance, compound IP-5 was shown to cause cell cycle arrest in HCC1937 cells by increasing the levels of p53 and p21.[6][7][15] Similarly, other Imidazo[1,2-a]pyridine derivatives promote p53-mediated cell cycle arrest through the inactivation of p38MAPK.[1] Furthermore, derivative 13k induced cell cycle arrest at the G2/M phase in HCC827 cells.[14]

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives p38MAPK p38MAPK inactivation Imidazo_pyridine->p38MAPK p53 p53 ↑ p38MAPK->p53 p21 p21 ↑ p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p21->Cell_Cycle_Arrest

Caption: Signaling pathway for Imidazo-pyridine induced cell cycle arrest.

Key Signaling Pathway Inhibition

A crucial mechanism of action for many Imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[8][9] Compound IP-5 , for example, demonstrated lower levels of phosphorylated AKT (pAKT) in treated HCC1937 cells compared to control cells.[6][7] The derivative 13k was identified as a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM.[14]

G Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives (e.g., 13k, IP-5) PI3K PI3Kα Imidazo_pyridine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo-pyridines.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO (e.g., 150 µL/well).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis induction is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are seeded and treated with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after staining with a DNA-binding dye like Propidium Iodide.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., p53, p21, Caspase-8, PARP, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow General Experimental Workflow Start Cancer Cell Culture Treatment Treatment with Imidazo-pyridine Derivatives Start->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot End Data Analysis & Conclusion MTT->End Apoptosis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis->End Cell_Cycle->End Western_Blot->End

Caption: A typical workflow for in vitro validation of anticancer compounds.

This guide consolidates recent findings on the anticancer properties of this compound and related derivatives, offering a valuable resource for the scientific community. The presented data highlights their potential as lead compounds for the development of novel cancer therapeutics. Further in vivo studies are warranted to translate these promising in vitro results into clinical applications.

References

Confirming Target Engagement of Imidazo[1,5-a]pyridine Inhibitors: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cellular assays for determining the target engagement of Imidazo[1,5-a]pyridine inhibitors, a promising class of molecules with therapeutic potential against various targets, including the Retinoic Acid Receptor-Related Orphan Receptor c (RORc).

This guide will delve into the principles and methodologies of two prominent target engagement assays: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA). We will use this compound-based RORc inverse agonists as a primary example to illustrate how these techniques can be applied to provide quantitative evidence of intracellular target binding.

Introduction to this compound Inhibitors and RORc

The this compound scaffold is a versatile heterocyclic structure that has been utilized in the development of inhibitors for a range of therapeutic targets. One such target is RORc, a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells.[1] Dysregulation of the RORc signaling pathway is implicated in various autoimmune diseases, making it an attractive target for therapeutic intervention. Potent and selective this compound inverse agonists of RORc have been developed, demonstrating suppression of IL-17 production in human primary cells.[1]

While functional assays, such as measuring the downstream effects of target inhibition (e.g., IL-17 production), are essential, direct confirmation of target engagement within the cell provides invaluable mechanistic insight and helps to de-risk drug candidates early in development.

Comparative Analysis of Cellular Target Engagement Assays

To confirm that this compound inhibitors directly bind to their intended target in a cellular environment, several biophysical and biochemical methods can be employed. Here, we compare two powerful techniques: NanoBRET and CETSA.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. The target protein is fused to a bright NanoLuc luciferase (the energy donor), and a fluorescently labeled tracer molecule that binds to the target acts as the energy acceptor. When an unlabeled test compound, such as an this compound inhibitor, competes with the tracer for binding to the target-NanoLuc fusion protein, the BRET signal is reduced in a dose-dependent manner. This allows for the quantitative determination of intracellular affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization of proteins. When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct target engagement.

Quantitative Data Comparison

The following table summarizes hypothetical comparative data for two this compound RORc inverse agonists, Compound A and Compound B, evaluated using both NanoBRET and CETSA, alongside a functional cell-based assay measuring IL-17A secretion.

AssayParameterCompound ACompound BAlternative RORc Inverse Agonist
NanoBRET Target Engagement IC50 (nM) 50150100
Cellular Thermal Shift Assay (CETSA) ΔTm (°C) at 1 µM +3.5+1.8+2.5
Functional Assay (IL-17A Secretion) IC50 (nM) 100350200

Note: This data is illustrative and intended for comparative purposes.

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental procedures, the following diagrams are provided.

RORc_Signaling_Pathway RORc RORc Th17 Th17 Cell Differentiation RORc->Th17 Promotes IL17A IL-17A Production Inflammation Inflammation IL17A->Inflammation Th17->IL17A Inhibitor This compound Inhibitor Inhibitor->RORc Inhibits

Caption: RORc signaling pathway and the point of intervention by this compound inhibitors.

NanoBRET_Workflow cluster_cell Live Cells cluster_measurement Measurement Target_NanoLuc Target-NanoLuc Fusion Protein BRET_Signal BRET Signal Target_NanoLuc->BRET_Signal Energy Donor Tracer Fluorescent Tracer Tracer->BRET_Signal Energy Acceptor Inhibitor This compound Inhibitor Inhibitor->Target_NanoLuc Competes with Tracer

Caption: Experimental workflow for the NanoBRET target engagement assay.

CETSA_Workflow Start Treat Cells with Inhibitor or Vehicle Heat Heat Shock at Varying Temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Analyze Analyze Data to Determine ΔTm Quantify->Analyze

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol (Adapted for a Nuclear Receptor like RORc)
  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the full-length human RORc fused to NanoLuc® luciferase at either the N- or C-terminus.

    • Transfected cells are seeded into 96-well white assay plates at a density of 2 x 10^5 cells/mL in Opti-MEM I Reduced Serum Medium supplemented with 4% FBS and allowed to adhere and express the fusion protein for 18-24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound inhibitors in Opti-MEM.

    • A cell-permeable fluorescent tracer that binds to RORc is added to the cell suspension at a predetermined optimal concentration.

    • The cell suspension containing the tracer is dispensed into the assay plate.

    • The diluted test compounds are then added to the appropriate wells.

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ I according to the manufacturer's protocol.

    • Add the substrate solution to each well of the assay plate.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human T-cell line endogenously expressing RORc) to approximately 80-90% confluency.

    • Treat the cells with the this compound inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations of all samples.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for RORc.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble RORc relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization induced by the inhibitor.

Conclusion

Confirming the direct binding of this compound inhibitors to their intended intracellular targets is a crucial step in validating their mechanism of action. Both the NanoBRET and CETSA assays provide robust and quantitative methods for assessing target engagement in a physiologically relevant cellular context. The choice of assay may depend on factors such as the availability of specific reagents (e.g., a suitable fluorescent tracer for NanoBRET), the desired throughput, and the specific questions being addressed. By integrating data from these direct binding assays with results from functional cellular assays, researchers can build a comprehensive understanding of their compound's activity and make more informed decisions in the drug discovery process.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine Scaffolds as Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds through scaffold hopping is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent nitrogen-containing heterocyclic scaffolds: imidazo[1,2-a]pyridine (B132010) and pyrazolo[1,5-a]pyridine (B1195680). The focus of this comparison is their efficacy as antituberculosis agents, highlighting how subtle changes in the core chemical structure can significantly impact biological activity and pharmacokinetic properties. This analysis is based on a scaffold hopping study that led to the discovery of potent inhibitors of Mycobacterium tuberculosis.

While the initial focus of this guide was on the imidazo[1,5-a]pyridine isomer, a more detailed and directly comparative dataset was available for the imidazo[1,2-a]pyridine scaffold. The principles of SAR and scaffold hopping illustrated herein are broadly applicable across different isomeric forms and heterocyclic systems.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro antitubercular activity of the lead imidazo[1,2-a]pyridine compound (Q203) and its pyrazolo[1,5-a]pyridine analogue (TB47) against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound IDHeterocyclic ScaffoldTargetMIC (μM) against M. tuberculosis H37RvReference
Q203 Imidazo[1,2-a]pyridineQcrB0.003[1]
TB47 Pyrazolo[1,5-a]pyridineQcrB0.003[1]

This data demonstrates that through a scaffold hopping approach, the potent antitubercular activity of the initial lead compound was successfully retained in a novel chemical series.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical assay in the evaluation of potential antimicrobial agents. The following is a detailed methodology for determining the MIC of compounds against Mycobacterium tuberculosis H37Rv using the broth microdilution method.[2]

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Glycerol (B35011)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Control drugs (e.g., isoniazid, rifampicin)

2. Inoculum Preparation:

  • M. tuberculosis H37Rv is cultured on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.[2]

  • A few colonies are aseptically transferred to a sterile tube containing saline and glass beads to break up clumps.

  • The bacterial suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL in each well of the microplate.[2]

3. Assay Procedure:

  • The test compounds are serially diluted (typically two-fold) in Middlebrook 7H9 broth supplemented with OADC and glycerol in a 96-well plate.[2]

  • The prepared bacterial inoculum is added to each well containing the diluted compounds.

  • Control wells are included: a growth control (no drug) and a sterility control (no bacteria).

  • The microplates are sealed and incubated at 37°C for 7-14 days.[2]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.[2]

  • Growth can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualization

The following diagram illustrates the concept of scaffold hopping from the imidazo[1,2-a]pyridine core to the pyrazolo[1,5-a]pyridine core, a key strategy in the development of the antitubercular agents discussed.

Caption: Scaffold hopping from imidazo[1,2-a]pyridine to pyrazolo[1,5-a]pyridine.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework for developing potent and selective modulators of key signaling pathways. This guide provides an objective comparison of their performance with alternative inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

The therapeutic potential of kinase inhibitors is often hampered by off-target effects, which can lead to toxicity and reduced efficacy. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the human kinome is crucial. This guide delves into the selectivity of this compound-based inhibitors and their close structural relatives, the imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, against important cancer and immunology targets such as Aurora kinases, Platelet-Derived Growth Factor Receptors (PDGFRs), and the Retinoic acid receptor-related orphan receptor c (RORc).

Comparative Analysis of Kinase Inhibitor Selectivity

The following tables summarize the inhibitory activity and selectivity of imidazo-pyridine based compounds in comparison to other well-characterized inhibitors targeting the same kinases. This data, compiled from various studies, allows for an indirect but informative assessment of the relative selectivity of the imidazo-pyridine scaffold.

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. The data below compares an imidazo[4,5-b]pyridine-based inhibitor with other known Aurora kinase inhibitors.

Compound IDScaffoldAurora A (IC50/Kd nM)Aurora B (IC50/Kd nM)Selectivity (AurA vs AurB)Other Notable Off-Targets (at 1µM)
Compound 27e [1][2]Imidazo[4,5-b]pyridine7.5 (Kd)48 (Kd)~6.4-fold for AurAFLT3 (6.2 nM Kd), FLT3-ITD (38 nM Kd)
Alisertib (MLN8237) Pyrimidine1.239.7~33-fold for AurAPLK1, PLK4
Danusertib (PHA-739358) Pyrrolopyrazole1379~6-fold for AurAABL, TRKA, FGFR1
AZD1152-HQPA Azaindole13680.37>3700-fold for AurBFLT3, JAK2, Abl
PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and angiogenesis. Their aberrant activation is implicated in various cancers. Here, we compare an imidazo[1,2-a]pyridine-based inhibitor with other established PDGFR inhibitors.

Compound IDScaffoldPDGFRβ (IC50 nM)KDR (VEGFR2) (IC50 nM)Selectivity (PDGFRβ vs KDR)Other Notable Off-Targets
Compound 28 [3]Imidazo[1,2-a]pyridine35317.7-fold for PDGFRβc-KIT, cFMS
Imatinib 2-Phenylaminopyrimidine100>1000>10-fold for PDGFRβABL, c-KIT
Sunitinib Indolin-2-one28040-fold for KDRc-KIT, FLT3, RET
Sorafenib Pyridine5890~1.5-fold for KDRBRAF, CRAF, c-KIT, FLT3
RORc Inverse Agonists

Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. The following table highlights the selectivity of this compound-based RORc inverse agonists.

Compound IDScaffoldRORc (IC50 nM)Selectivity vs other RORsOther Notable Off-Targets
GNE-0946 [4]This compound19>300-fold vs RORα, RORβ-
GNE-6468 [4]Imidazo[1,5-a]pyrimidine11>300-fold vs RORα, RORβ-

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Panel Screening (KINOMEscan®)

This assay measures the binding affinity of a test compound against a large panel of kinases.

Principle: The assay is a competitive binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

Procedure:

  • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.

  • The liganded beads are blocked to reduce non-specific binding.

  • Binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound at various concentrations in a 384-well plate.

  • The plates are incubated at room temperature with shaking for 1 hour.

  • The affinity beads are washed to remove unbound components.

  • The bound kinase is eluted, and the concentration is measured by qPCR.

  • The dissociation constant (Kd) is determined by plotting the amount of kinase captured as a function of the test compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular context.

Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increased resistance to thermal denaturation. This thermal shift is detected by measuring the amount of soluble protein remaining after heat treatment.

Procedure:

  • Cells are treated with the test compound or vehicle control and incubated.

  • The cell suspension is aliquoted into PCR tubes for each temperature point.

  • The samples are heated for a defined time (e.g., 3 minutes) at a range of temperatures using a thermal cycler. An unheated control is included.

  • Cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • The supernatant containing the soluble protein fraction is collected.

  • The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Procedure:

  • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.[5][6][7]

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer from a europium-labeled anti-tag antibody-bound kinase. Binding of an inhibitor to the kinase displaces the tracer, resulting in a loss of FRET.

Procedure:

  • In a multiwell plate, add the test compound at various concentrations.

  • Add a mixture of the europium-labeled anti-tag antibody and the kinase.

  • Add the Alexa Fluor® 647-labeled kinase tracer.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration.[8][9][10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow_for_Inhibitor_Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 Cellular Assays cluster_3 Lead Optimization This compound\nScaffold This compound Scaffold Library of\nInhibitors Library of Inhibitors This compound\nScaffold->Library of\nInhibitors Biochemical Assays\n(e.g., ADP-Glo) Biochemical Assays (e.g., ADP-Glo) Library of\nInhibitors->Biochemical Assays\n(e.g., ADP-Glo) Binding Assays\n(e.g., KINOMEscan) Binding Assays (e.g., KINOMEscan) Library of\nInhibitors->Binding Assays\n(e.g., KINOMEscan) Potency (IC50) Potency (IC50) Biochemical Assays\n(e.g., ADP-Glo)->Potency (IC50) Selectivity (Kd) Selectivity (Kd) Binding Assays\n(e.g., KINOMEscan)->Selectivity (Kd) Cellular Potency\n(e.g., Proliferation Assay) Cellular Potency (e.g., Proliferation Assay) Potency (IC50)->Cellular Potency\n(e.g., Proliferation Assay) Target Engagement\n(e.g., CETSA) Target Engagement (e.g., CETSA) Selectivity (Kd)->Target Engagement\n(e.g., CETSA) Confirmation of\nMechanism Confirmation of Mechanism Target Engagement\n(e.g., CETSA)->Confirmation of\nMechanism Phenotypic\nResponse Phenotypic Response Cellular Potency\n(e.g., Proliferation Assay)->Phenotypic\nResponse Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Confirmation of\nMechanism->Structure-Activity\nRelationship (SAR) Phenotypic\nResponse->Structure-Activity\nRelationship (SAR)

Caption: A typical workflow for the profiling of kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1/CyclinB CDK1/CyclinB Aurora_A Aurora_A CDK1/CyclinB->Aurora_A activates PLK1 PLK1 Aurora_A->PLK1 activates Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly regulates PLK1->Centrosome_Maturation promotes Chromosome_Segregation Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B Aurora_B Aurora_B->Chromosome_Segregation ensures fidelity Aurora_B->Cytokinesis regulates Imidazo_pyridine_Inhibitor Imidazo_pyridine_Inhibitor Imidazo_pyridine_Inhibitor->Aurora_A inhibits Imidazo_pyridine_Inhibitor->Aurora_B inhibits

Caption: Simplified Aurora Kinase signaling pathway in cell cycle progression.

PDGFR_Signaling_Pathway cluster_downstream Downstream Signaling PDGF_Ligand PDGF_Ligand PDGFR PDGFR PDGF_Ligand->PDGFR binds & activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PDGFR->PI3K_Akt_mTOR RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK PLCg PLCγ Pathway PDGFR->PLCg Angiogenesis Angiogenesis Imidazo_pyridine_Inhibitor Imidazo_pyridine_Inhibitor Imidazo_pyridine_Inhibitor->PDGFR inhibits Cell_Survival Cell_Survival PI3K_Akt_mTOR->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell_Migration PLCg->Cell_Migration

Caption: Overview of the PDGFR signaling pathway.[13][14][15][16]

RORc_Signaling_Pathway cluster_cytokines Cytokine Milieu cluster_genes Gene Expression TGFb TGFb Naive_T_Cell Naive_T_Cell TGFb->Naive_T_Cell IL6 IL6 IL6->Naive_T_Cell IL23 IL23 Th17_Cell Th17_Cell IL23->Th17_Cell stabilizes phenotype RORc RORγt Naive_T_Cell->RORc induces expression IL17A IL17A Th17_Cell->IL17A produces IL17F IL17F Th17_Cell->IL17F produces IL22 IL22 Th17_Cell->IL22 produces RORc->Th17_Cell drives differentiation Imidazo_pyridine_Inverse_Agonist Imidazo_pyridine_Inverse_Agonist Imidazo_pyridine_Inverse_Agonist->RORc inhibits

Caption: RORc (RORγt) in Th17 cell differentiation.[17][18][19][20][21]

Conclusion

The this compound scaffold and its related isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide, while not from direct head-to-head studies, provides valuable insights into the selectivity profiles that can be achieved with this class of compounds against key therapeutic targets. As with any drug discovery program, a comprehensive cross-reactivity profiling campaign using a combination of the detailed experimental protocols is essential to fully characterize the selectivity and potential off-target effects of any new inhibitor. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.

References

A Comparative Guide to the Fluorescent Quantum Yield of Imidazo[1,5-a]pyridine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the fluorescent quantum yield of Imidazo[1,5-a]pyridine probes, offering an objective comparison with commonly used alternative fluorescent dyes. The selection of an appropriate fluorescent probe is critical for the sensitivity and accuracy of a wide range of applications, from cellular imaging to high-throughput screening. This document aims to equip researchers with the necessary data and methodologies to make informed decisions for their specific experimental needs.

Quantitative Comparison of Fluorescent Quantum Yields

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic in fluorescence-based assays. The following tables summarize the fluorescent quantum yields of various this compound derivatives and compare them with established fluorescent probes such as BODIPY, Cyanine dyes, Rhodamine B, and Fluorescein. It is important to note that quantum yields are highly dependent on the molecular environment, including the solvent used.

Table 1: Fluorescent Quantum Yield of this compound Derivatives

Compound/DerivativeSolventQuantum Yield (Φ)Reference
Unsubstituted this compoundDichloromethane0.10 - 0.37[1]
1,3-diphenylthis compoundDichloromethane0.19[2]
This compound-benzilimidazole (BPy-1)THF~0.70[3]
This compound-benzilimidazole (BPy-2)THF>0.70[3]
This compound-benzilimidazole (BPy-FL)THF0.776[3]
This compound-benzilimidazole (BPy-FL)Solid State0.936[3]
Dipyridil this compound AnalogToluene0.38[4]
Diphenyl this compound AnalogToluene0.12[4]
Asymmetrical this compound AnalogToluene0.18[4]
Zn(II) Complex of this compoundDichloromethaneup to 0.37[1]

Table 2: Fluorescent Quantum Yield of Alternative Probes

Probe FamilySpecific DyeSolventQuantum Yield (Φ)
BODIPY BODIPY FLMethanol~1.0
BODIPY 493/503-~0.9
Cyanine Cy3Methanol0.15
Cy5Methanol0.27
Cy7Methanol0.28
Rhodamine Rhodamine BEthanol0.70
Fluorescein FluoresceinBasic Ethanol0.97

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the fluorescence quantum yield is crucial for characterizing and comparing fluorescent probes. The relative method, which compares the fluorescence of a sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, the same for both standard and sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound probe sample

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the fluorescence standard and the this compound probe in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each working solution of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets to obtain the slope (gradient) of the lines.

Quantum Yield Calculation:

The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

  • Φ_std is the quantum yield of the standard.

  • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

  • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term becomes 1).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Standard & Sample) prep_working Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_working abs_spec Measure Absorbance (UV-Vis) prep_working->abs_spec fluo_spec Record Fluorescence Spectra (Spectrofluorometer) prep_working->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Workflow for the determination of relative fluorescent quantum yield.

Signaling Pathway Inhibition by this compound Probes

Certain derivatives of this compound have been shown to act as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt pathway, and also to interfere with tubulin polymerization, a key process in cell division.[5] This dual-action mechanism makes them promising candidates for anticancer drug development.

signaling_pathway Inhibition of PI3K/Akt Pathway and Tubulin Polymerization by this compound Probes cluster_pi3k PI3K/Akt Signaling Pathway cluster_tubulin Microtubule Dynamics PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules CellDivision Cell Division Microtubules->CellDivision Probe This compound Probe Probe->PI3K Inhibition Probe->Tubulin Inhibition of Polymerization

Caption: Dual inhibitory action of this compound probes.

Conclusion

This compound-based fluorescent probes represent a versatile class of fluorophores with tunable quantum yields that can be comparable to, and in some cases exceed, those of well-established dyes. Their synthetic accessibility allows for the fine-tuning of their photophysical properties, making them suitable for a variety of applications. Furthermore, the discovery of their inhibitory effects on key cellular pathways opens up new avenues for their use as theranostic agents. This guide provides a foundational dataset and methodology for researchers to effectively evaluate and utilize this compound probes in their work.

References

Comparative Antibacterial Spectrum of Imidazo[1,5-a]pyridine Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antibacterial efficacy of various Imidazo[1,5-a]pyridine derivatives against a range of pathogenic bacteria, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antibacterial properties. This guide provides a comparative overview of the antibacterial spectrum of various this compound derivatives, with a focus on their minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various this compound and related imidazopyridine derivatives against a panel of clinically relevant bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2H-chromene-based IZP derivativeStaphylococcus aureus-[1]
2H-chromene-based IZP derivativeEscherichia coli-[1]
2H-chromene-based IZP derivativeKlebsiella oxytoca-[1]
2H-chromene-based IZP derivativeStreptococcus pyogenes-[1]
2-phenylimidazo[1,2-a]pyridine-based pyran bis-heterocycle (4a)Staphylococcus aureus7.8[1]
2-phenylimidazo[1,2-a]pyridine-based pyran bis-heterocycle (4b)Staphylococcus aureus31.25[1]
Pyrazolo-IZP molecular conjugate (5a)Selected Panel of Bacteria<2.50 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5b)Gram-negative strains<1 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5d)Gram-negative strains<1 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5c)Staphylococcus aureus0.08 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5c)MRSA19.53 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5c)Salmonella typhi0.63 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5c)Klebsiella pneumoniae0.08 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5c)Pseudomonas aeruginosa0.63 (MBC)[1]
Pyrazolo-IZP molecular conjugate (5e)All tested strains<1 (MBC)[1]
Imidazo[1,5-a]quinoxaline derivative (3d)BacteriaEffective Bacteriostatic Activity[2]
Imidazo[1,5-a]quinoxaline derivative (3e)BacteriaEffective Bacteriostatic Activity[2]
Imidazo[1,5-a]quinoxaline derivative (3m)BacteriaEffective Bacteriostatic Activity[2]
Imidazo[1,5-a]quinoxaline derivative (3n)BacteriaEffective Bacteriostatic Activity[2]
Imidazo[4,5-b]pyridine derivative (VId)Various BacteriaMore effective against all tested bacteria[3]
Imidazo[4,5-b]pyridine derivative (VIb & VIf)Gram-negative bacteriaMore effective[3]
Imidazo[4,5-b]pyridine derivative (2)Bacillus cereus0.07 (Mg/mL)[4]
Imidazo[4,5-b]pyridine derivative (4)Bacillus cereus0.315 (mg/mL)[4]
Imidazo[4,5-b]pyridine derivative (6)Escherichia coliInhibited growth[4]
Imidazo[4,5-d]pyridine derivative (10b)Streptococcus fasciens & Pseudomonas aeruginosaLower than Chloramphenicol[5]
Imidazo[4,5-d]pyridine derivative (9a)Streptococcus fasciens & Staphylococcus aureusIdentical to Chloramphenicol[5]
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a)Bacillus subtilisHigh activity[6]
This compound based Ru(III) complexesGram (+ve) & Gram (-ve) bacteria75-120 (µM)[7]

Note: IZP stands for Imidazopyridine. MBC stands for Minimum Bactericidal Concentration. Some data points did not have specific MIC values available in the source and are noted as such.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of new compounds. The most common methods employed are the broth microdilution and agar (B569324) dilution techniques.[1][6]

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[8][9]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[3]

  • Inoculum Preparation: A standardized suspension of the test bacterium (typically adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.[3][10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[5] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.[5]

  • Incubation: The inoculated plates are incubated at a suitable temperature (usually 35-37°C) for 16-20 hours.[9]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[5][8]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated directly into an agar medium.[12]

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of the antimicrobial agent are prepared.[12][13]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.[13]

  • Incubation: The plates are incubated under appropriate conditions until growth is visible in the control plate (containing no antimicrobial agent).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.[12]

Visualizing Key Concepts and Workflows

To further clarify the experimental process and the chemical foundation of these compounds, the following diagrams are provided.

Caption: General chemical structure of the this compound core.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound derivative inoculation Inoculate dilutions with bacterial suspension prep_compound->inoculation prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation observation Observe for visible bacterial growth (turbidity) incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination result result mic_determination->result Lowest concentration with no visible growth = MIC

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Evaluating the Selectivity of Imidazo[1,5-a]pyridine and Related Compounds Against Off-Target Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold and its related isomers are of significant interest in medicinal chemistry due to their versatile biological activities, particularly as kinase inhibitors.[1][2] Achieving high selectivity for the target kinase while minimizing off-target effects is a critical aspect of drug development to reduce potential toxicity and improve the therapeutic window. This guide provides a comparative analysis of the selectivity of imidazopyridine-based compounds against a panel of off-target kinases, supported by experimental data and detailed methodologies. While comprehensive off-target data for the this compound scaffold is limited in the public domain, this guide will utilize data from closely related and well-characterized imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) compounds to illustrate the principles of selectivity profiling.

Comparative Selectivity Profiles of Imidazopyridine Kinase Inhibitors

The following table summarizes the kinase selectivity data for representative imidazopyridine compounds. The data is compiled from various studies and showcases the inhibitory activity against both primary targets and a selection of off-target kinases. It is important to note that the extent of off-target screening can vary significantly between studies.

Compound IDScaffold TypePrimary Target(s)Off-Target KinaseInhibition Value
Compound 27e Imidazo[4,5-b]pyridineAurora A, Aurora B, FLT3FLT1 (VEGFR1)0.3% of control @ 1 µM
JAK21.3% of control @ 1 µM
RET1.8% of control @ 1 µM
PDGFRB4% of control @ 1 µM
Compound 28c Imidazo[4,5-b]pyridineAurora AVEGFR1, GSK3b>80% inhibition @ 1 µM
AZ703 Imidazo[1,2-a]pyridineCDK1/cyclin B, CDK2/cyclin E-IC50 = 29 nM (CDK1), 34 nM (CDK2)
Compound 40f Imidazo[4,5-b]pyridineAurora AVEGFR1>80% inhibition @ 1 µM
GSK690693 Imidazopyridine aminofurazanPrkA (L. monocytogenes)Stk1 (S. aureus)Selective for PrkA

Data for Compound 27e from a 442-kinase panel screen.[3] Data for Compound 28c from a 110-kinase panel screen.[4] Data for AZ703 from comparative analysis.[5] Data for Compound 40f from a 50-kinase panel screen. Data for GSK690693 from a targeted screen.[6]

Experimental Protocols for Kinase Selectivity Profiling

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Several methodologies are commonly employed in the field, each with its own advantages and limitations.

KINOMEscan® Competition Binding Assay

This high-throughput assay platform measures the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

  • Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-tagged phage and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.[7][8][9]

  • Methodology:

    • Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[9]

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[9]

    • Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together to allow for competitive binding.[9]

    • Quantification: After incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[7][8]

    • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can be used to determine the binding affinity (Kd) or the percentage of inhibition at a specific concentration.[8][9]

LanthaScreen® TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be configured as either a binding assay or an activity assay.

  • Principle:

    • Binding Assay: This format uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. When both are bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10]

    • Activity Assay: This format measures the phosphorylation of a substrate. A terbium-labeled antibody recognizes the phosphorylated substrate, and FRET occurs between the terbium donor and a fluorescent tracer on the substrate. Inhibition of the kinase results in a decrease in the FRET signal.[11][12]

  • General Procedure (Binding Assay):

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add a pre-mixed solution of the target kinase and the europium-labeled antibody.

    • Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[10]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Radiometric Kinase Assay

This is a traditional and highly sensitive method that directly measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.

  • Principle: The assay utilizes ATP with a radioactive isotope in the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers this radiolabeled phosphate to a protein or peptide substrate. The amount of incorporated radioactivity is then quantified.[13][14][15]

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (protein or peptide), a buffer with necessary cofactors (e.g., Mg²⁺), and the test compound at various concentrations.[13]

    • Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP or [γ-³³P]ATP.[13]

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove the free ATP.[13][14][15]

    • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.[13][14]

    • Data Analysis: The kinase activity is calculated based on the amount of incorporated phosphate, and the inhibitory effect of the compound is determined by comparing the activity in the presence of the inhibitor to a control reaction.

Visualizing Kinase Selectivity and Experimental Workflow

To better understand the importance of kinase selectivity and the methods used to assess it, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

cluster_pathway Simplified Aurora A Signaling Pathway Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 CDC25B CDC25B PLK1->CDC25B CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry VEGFR1 VEGFR1 (Off-Target) Angiogenesis Angiogenesis VEGFR1->Angiogenesis Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->Aurora_A Inhibition (On-Target) Imidazopyridine->VEGFR1 Inhibition (Off-Target)

Caption: Simplified signaling pathway of Aurora A and an off-target kinase, VEGFR1.

cluster_workflow General Kinase Selectivity Profiling Workflow Start Start Compound_Prep Prepare Serial Dilutions of Imidazopyridine Compound Start->Compound_Prep Assay_Setup Set up Kinase Reactions (Kinase, Substrate, Buffer) Compound_Prep->Assay_Setup Incubation Incubate with Compound Assay_Setup->Incubation Detection Detection (e.g., TR-FRET, Radioactivity) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (IC50/Kd Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for kinase selectivity profiling.

Conclusion

The evaluation of off-target kinase activity is a cornerstone of modern drug discovery. While specific, comprehensive selectivity data for this compound compounds remains an area for further public disclosure, the analysis of related imidazopyridine scaffolds demonstrates that these core structures can be modified to achieve a high degree of selectivity. The use of robust, high-throughput screening platforms like KINOMEscan, coupled with detailed mechanistic studies using assays such as LanthaScreen and radiometric methods, provides a powerful toolkit for characterizing the selectivity profiles of novel kinase inhibitors. For researchers and drug developers, a thorough understanding of these methodologies and the careful interpretation of the resulting data are essential for advancing promising compounds through the development pipeline.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,5-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents like Imidazo[1,5-a]pyridine are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of this compound, drawing from safety data for the compound and its isomers, alongside general best practices for heterocyclic nitrogen compounds. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Hazard Information

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key hazard information for this compound and its isomer, Imidazo[1,2-a]pyridine, to inform safe handling and disposal practices.

PropertyThis compoundImidazo[1,2-a]pyridine
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Segregation and Collection:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[3][4]

    • Collect this waste in a designated, compatible, and sealable hazardous waste container.[5][6] The container should be made of a material resistant to pyridine (B92270) compounds, such as glass or high-density polyethylene.[2]

    • Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[3][5]

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound".

    • List all known hazards (e.g., "Toxic," "Irritant").

    • Indicate the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[4]

    • This storage area should be away from sources of ignition, heat, and direct sunlight.[4]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]

    • Follow your institution's specific procedures for chemical waste pickup requests.[5][6]

    • The recommended disposal method for pyridine and its derivatives is incineration at a licensed facility.[8]

Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[2][3]

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly.

  • Report the spill to your supervisor and EHS department.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Store in Secondary Containment Store in Secondary Containment Collect in Labeled Container->Store in Secondary Containment Contact EHS Contact EHS Store in Secondary Containment->Contact EHS Arrange Pickup Arrange Pickup Contact EHS->Arrange Pickup Licensed Disposal Facility Licensed Disposal Facility Arrange Pickup->Licensed Disposal Facility

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your local and institutional regulations and protocols before handling and disposal.

References

Essential Safety and Operational Guide for Handling Imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are associated with several hazards.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and mitigate risks.

Summary of Hazards:

  • Harmful if swallowed.[1][3]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

GHS Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] A face shield may also be necessary.[2]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., butyl rubber or PVA; nitrile gloves are not recommended for prolonged contact).[5] A fully-buttoned lab coat or fire/flame resistant and impervious clothing is required.[4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Work in a well-ventilated area, preferably a chemical fume hood.[7][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for safety.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.[7]

    • Verify that an emergency eyewash station and safety shower are accessible within the immediate work area (within ten seconds of travel).[5][6]

    • Keep the work area clean and organized.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

    • Avoid exposure to direct sunlight, heat, sparks, or open flames.[5][9] The compound is noted to be air, moisture, and heat sensitive.[10]

  • Dispensing and Use:

    • Wear the appropriate PPE as specified in the table above.

    • Ground and bond containers and receiving equipment to prevent static discharges.[9]

    • Use non-sparking tools.[9]

    • Avoid the formation of dust and aerosols.[3][11]

    • Do not eat, drink, or smoke in the work area.[3][9]

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][7]

    • The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[5]

    • Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3][12] Do not dispose of it down the drain.[2][11]

G Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Check eyewash/shower - Don appropriate PPE receive Receiving & Storage - Inspect container - Store in cool, dry, ventilated area - Segregate from incompatibles prep->receive handle Handling & Use - Work in fume hood - Use non-sparking tools - Avoid dust/aerosol formation receive->handle dispose Waste Disposal - Collect in labeled container - Store waste safely - Arrange for licensed disposal handle->dispose end End of Process dispose->end

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][11]

Spill and Fire Response:

  • Small Spill:

    • If you are trained and it is safe to do so, clean up the spill.

    • Wear appropriate PPE, including a respirator if necessary.[5]

    • Absorb with an inert, dry material and place in a suitable container for hazardous waste disposal.[5]

    • Avoid generating dust.[14]

    • Clean the spill area thoroughly.

  • Large Spill:

    • Evacuate the area immediately.[5]

    • Secure the area and prevent entry.

    • Alert your institution's emergency response team and/or the fire department.[5][14]

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4][11]

    • In case of a significant fire, evacuate the area and call the fire department.

    • Wear self-contained breathing apparatus and full protective gear if you are a trained firefighter.[4][11]

Caption: Decision-making flowchart for emergencies involving this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.